Neopuerarin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20O9 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21-/m1/s1 |
InChI Key |
ANUVQPJCPQLESC-OMFXLVFUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Neopuerarin A: A Technical Overview of its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A is a flavonoid, specifically a C-glucofuranosyl isoflavone, first identified in the root of Pueraria lobata (Wild.) Ohwi. As a member of the isoflavone family, it shares a structural backbone with compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its putative biological activities, with a focus on relevant signaling pathways and experimental methodologies. Due to the limited availability of specific data for this compound, information from its close and well-studied structural analog, Puerarin, is included to provide a more complete picture of its potential biological functions and analytical protocols.
Chemical Structure and Properties
This compound is chemically defined as 8-C-alpha-glucofuranosyl-7,4'-dihydroxyisoflavone.[1] Its core structure consists of an isoflavone skeleton substituted with hydroxyl groups and a C-linked glucofuranosyl moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | [2] |
| CAS Number | 1150314-34-3 | [3] |
| Molecular Formula | C₂₁H₂₀O₉ | [3] |
| Molecular Weight | 416.38 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O | [2] |
| Isomeric SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@@H]4--INVALID-LINK----INVALID-LINK--O)O">C@@HO)O)O | [2] |
| InChI | InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21-/m1/s1 | [2] |
| InChIKey | ANUVQPJCPQLESC-OMFXLVFUSA-N | [2] |
| Purity | >98% (by HPLC) | [3] |
Putative Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the activities of its structural analog, Puerarin, have been extensively investigated. Puerarin is known to possess antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[4] These effects are mediated through its interaction with various cellular signaling pathways. It is plausible that this compound exhibits a similar spectrum of biological activities.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Puerarin has been shown to activate this pathway, leading to protective effects in various cell types. For instance, it can inhibit apoptosis in cardiomyocytes and neuronal cells by promoting the phosphorylation of Akt.[5] This activation can lead to the downstream regulation of apoptosis-related proteins such as Bcl-2 and Bax.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1150314-34-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Pharmacological Activity, Pharmacokinetics, and Clinical Research Progress of Puerarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
An In-Depth Technical Guide to Puerarin: Discovery, Natural Sources, and Biological Activities
A Note on Neopuerarin A: Initial research for "this compound" yielded limited publicly available scientific data. A compound with this name is listed by a chemical supplier, indicating its botanical source as Puerariae lobatae radix, with the molecular formula C₂₁H₂₀O₉ and CAS number 1150314-34-3. However, a comprehensive body of peer-reviewed literature detailing its discovery, isolation, biological activities, and associated signaling pathways is not available at this time.
Given the scarcity of information on this compound, this guide will focus on the closely related and extensively studied isoflavone, Puerarin . Puerarin is a major bioactive constituent of the same botanical genus and has a wealth of scientific data available, allowing for a comprehensive technical overview that meets the core requirements of this guide.
Puerarin: Discovery and Natural Sources
Puerarin, a C-glucoside of daidzein, was first isolated in the late 1950s from the root of the kudzu plant, Pueraria lobata[1]. It is a prominent isoflavone found in several species of the Pueraria genus, which are native to Southeast Asia.[2][3] These plants have a long history of use in traditional Chinese medicine.[1][2]
The primary natural sources of Puerarin include:
-
Pueraria lobata (Willd.) Ohwi (Kudzu): The roots of this plant, known as "Gegen" in traditional Chinese medicine, are the most abundant natural source of Puerarin.[1][3]
-
Pueraria candollei var. mirifica (Airy Shaw & Suvat.) Niyomdham: This Thai medicinal plant, also known as "White Kwao Krua," contains a variety of phytoestrogens, including Puerarin.
-
Pueraria tuberosa (Willd.) DC: The tubers of this plant are also a recognized source of Puerarin.[4]
The concentration of Puerarin in these plant sources can vary depending on the specific cultivar, geographical location, and harvesting time.[5]
Quantitative Data on Puerarin
The biological activities of Puerarin have been quantified in numerous studies. The following tables summarize some of the key quantitative data.
Table 1: Cytotoxic and Proliferative Activity of Puerarin
| Cell Line | Assay | Concentration/IC50 | Duration | Effect | Reference |
| DU145 (Prostate Cancer) | MTT | 2.5 µM, 5 µM, 10 µM | > 24 hours | Marked inhibitory effect on cell growth | [2][6] |
| PC-3 (Prostate Cancer) | MTT | 2.5 µM, 5 µM, 10 µM | > 24 hours | Marked inhibitory effect on cell growth | [2][6] |
| LNCaP (Prostate Cancer) | MTT | 10 µM | 72 hours | Slight growth inhibitory effect | [2][6] |
| U251 (Glioblastoma) | CCK-8 | IC50: 197.1 µM | 48 hours | Reduced cell viability | [7] |
| U87 (Glioblastoma) | CCK-8 | IC50: 190.7 µM | 48 hours | Reduced cell viability | [7] |
| T24 (Bladder Cancer) | CCK-8 | 50 µg/ml, 100 µg/ml | Not specified | Significantly reduced cell viability | [8][9] |
| SH-SY5Y (Neuroblastoma) | CCK-8 | IC50: 174.4 µM | 24 hours | Decreased cell viability | [10][11] |
| Caco-2 (Colon Cancer) | CCK-8 | 5 µM, 10 µM, 20 µM | Not specified | Dose-dependent inhibition of proliferation | [6] |
| A549 (Lung Cancer) | MTT | 10 µM, 20 µM, 40 µM, 80 µM | 16 hours (with LPS) | Increased cell viability in LPS-induced injury | [12] |
Table 2: Neuroprotective and Anti-inflammatory Activity of Puerarin
| Cell Line/Model | Assay | Treatment | Effect | Reference |
| Differentiated Y-79 cells | MTT | 2, 10, 50 µM Puerarin + 20 mM Glutamate | Attenuated glutamate-induced cell viability loss | [13] |
| Differentiated Y-79 cells | DCFH-DA | 2, 10, 50 µM Puerarin + 20 mM Glutamate | Attenuated glutamate-induced ROS generation | [13] |
| Differentiated Y-79 cells | Fluo-3/AM | 2, 10, 50 µM Puerarin + 20 mM Glutamate | Attenuated glutamate-induced Ca2+ influx | [13] |
| RAW264.7 Macrophages | ELISA | 100, 200, 400 µM Puerarin + 1 mg/L LPS | Inhibited expression of TNF-α and MIP-2 | [14] |
| RAW264.7 Macrophages | CCK-8 | < 400 µM Puerarin + 1 mg/L LPS | No cytotoxic effect | [14] |
| A549 cells | ELISA | Not specified | Inhibited LPS-induced TNF-α, IL-8, IL-1β | [12] |
Experimental Protocols
Isolation and Quantification of Puerarin from Pueraria lobata
Objective: To extract and quantify Puerarin from the dried roots of Pueraria lobata.
Protocol:
-
Sample Preparation:
-
Pulverize the dried roots of Pueraria lobata into a fine powder.
-
Accurately weigh approximately 10 g of the powdered sample.[15]
-
-
Extraction:
-
Combine the powdered sample with 100 mL of 50% ethanol in a reflux apparatus.[15]
-
Perform reflux extraction for 2 hours at room temperature, 50°C, or 70°C to optimize yield.[15]
-
Alternatively, for a more optimized extraction, use 46.06% ethanol at 65.02°C with a solvent-to-biomass ratio of 11.50 mL/g for 22 minutes.[16]
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like solvent partitioning with n-butanol and water.[15]
-
-
Quantitative Analysis by HPLC:
-
Chromatographic Conditions: [4][17]
-
HPLC System: Waters 2695 Separations Module with a Quaternary pump and PDA Detector 2996, or equivalent.[17]
-
Column: C18 column (e.g., Luna C18 (2) 100 Å, 250 × 4.6 mm).[4]
-
Mobile Phase: Acetonitrile and water (80:20, v/v) or 0.1% acetic acid in acetonitrile and 0.1% acetic acid in water (90:10, v/v).[4][17]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Puerarin standard (e.g., 1 mg/ml) in the mobile phase.
-
Create a series of standard solutions of known concentrations (e.g., 10-60 µg/ml or 200-1000 µg/ml) by diluting the stock solution.[4][17]
-
Dissolve a known weight of the dried extract in the mobile phase to a specific concentration (e.g., 1 mg/ml).[4]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of Puerarin.
-
Calculate the concentration of Puerarin in the extract using the calibration curve.
-
-
Anticancer Activity Assessment: MTT Assay in DU145 Cells
Objective: To determine the effect of Puerarin on the viability of DU145 human prostate cancer cells.
Protocol:
-
Cell Culture:
-
Culture DU145 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed DU145 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Puerarin Treatment:
-
Prepare a stock solution of Puerarin in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[2]
-
Replace the medium in the wells with the Puerarin-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Puerarin concentration).
-
-
Incubation:
-
Incubate the cells for different time points (e.g., 24, 48, 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Analysis of PI3K/Akt Signaling Pathway by Western Blot
Objective: To investigate the effect of Puerarin on the phosphorylation of PI3K and Akt in cancer cells (e.g., Caco-2).[6]
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with Puerarin as described in the MTT assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (e.g., p-Akt Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.[2]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways and Experimental Workflows
Puerarin's Anticancer Mechanism via the PI3K/Akt Signaling Pathway
Puerarin has been shown to exert its anticancer effects in several cancer cell types by inhibiting the PI3K/Akt signaling pathway.[6][18][19] This pathway is crucial for cell proliferation, survival, and migration. Puerarin treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt, leading to the downstream inhibition of cell proliferation and induction of apoptosis.[6]
Caption: Puerarin inhibits the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.
Puerarin's Antioxidant and Anti-inflammatory Mechanism via the Keap1/Nrf2/ARE Pathway
Puerarin has demonstrated protective effects against oxidative stress by modulating the Keap1/Nrf2/ARE signaling pathway.[2][20][21][22] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Puerarin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as HO-1 and NQO1.[2][20][21]
Caption: Puerarin promotes Nrf2 nuclear translocation and activation of antioxidant genes.
Experimental Workflow for Assessing Puerarin's Bioactivity
The following diagram illustrates a general workflow for the initial assessment of Puerarin's biological activity in a cell-based model.
Caption: A general workflow for evaluating the in vitro bioactivity of Puerarin.
References
- 1. DETERMINATION OF PUERARIN FROM PUERARIA TUBEROSA DC BY HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puerarin Inhibits Proliferation, Migration and Invasion of Colon Cancer Cells and Induces Apoptosis via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Puerarin inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Puerarin Inhibits Proliferation and Induces Apoptosis by Upregulation of miR-16 in Bladder Cancer Cell Line T24 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects and mechanisms of puerarin against neuroblastoma: insights from bioinformatics and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Puerarin Inhibits Ferroptosis and Inflammation of Lung Injury Caused by Sepsis in LPS Induced Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Effect of pretreatment with puerarin on activation of LPS-induced RAW264. 7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Puerarin Promotes the Migration and Differentiation of Myoblasts by Activating the FAK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Puerarin Reduces Oxidative Damage and Photoaging Caused by UVA Radiation in Human Fibroblasts by Regulating Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Puerarin induces Nrf2 as a cytoprotective mechanism to prevent cadmium-induced autophagy inhibition and NLRP3 inflammasome activation in AML12 hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Neopuerarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A, an isoflavone C-glycoside, is a natural product isolated from the root of Pueraria lobata (Willd.) Ohwi, commonly known as kudzu. As a member of the isoflavonoid class of compounds, this compound shares a structural similarity with other bioactive molecules found in soybeans and other legumes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its molecular structure, solubility, and predicted stability characteristics. Detailed experimental protocols for the determination of these properties are also presented to assist researchers in their laboratory investigations. Furthermore, this guide explores the putative signaling pathways that may be modulated by this compound, drawing inferences from the well-documented activities of its close structural analog, puerarin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₁H₂₀O₉ | Mass Spectrometry |
| Molecular Weight | 416.38 g/mol | Mass Spectrometry |
| Melting Point | Not experimentally determined | - |
| Boiling Point | 725.6 ± 60.0 °C | Predicted |
| pKa | 6.50 ± 0.20 | Predicted |
| logP | Not experimentally determined | - |
| Solubility | No quantitative data available for this compound. Puerarin, a related compound, is slightly soluble in water and soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1] | - |
Note: The boiling point and pKa values are predicted and have not been experimentally verified. Further experimental studies are required to determine the precise melting point, logP, and quantitative solubility of this compound in various solvents.
Experimental Protocols
The following sections detail generalized experimental methodologies that can be adapted for the determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.
Determination of Solubility
Solubility is a crucial parameter for drug formulation and bioavailability.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Expression: Solubility is typically expressed in mg/mL or mol/L.
Determination of Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
Methodology: HPLC-based Determination
-
Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.
-
Procedure:
-
A series of standard compounds with a range of known logP values are injected onto a C18 reverse-phase HPLC column.
-
The retention time for each standard is recorded under isocratic elution conditions.
-
A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.
-
This compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of this compound is determined by interpolation from the calibration curve.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acidic or basic functional group and is critical for understanding a compound's ionization state at different physiological pHs.
Methodology: UV-Vis Spectrophotometry
-
Principle: The UV-Vis absorption spectrum of many ionizable compounds changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
-
Procedure:
-
A series of buffer solutions with a wide range of pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and un-ionized forms have different absorbances is plotted against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the ionized and un-ionized species are equal.
-
Potential Signaling Pathways and Biological Activity
While specific studies on the signaling pathways modulated by this compound are limited, extensive research on its close structural analog, puerarin, provides valuable insights into its potential biological activities. Puerarin has been shown to exert a wide range of pharmacological effects, including neuroprotective, cardioprotective, and anti-inflammatory activities, through the modulation of several key signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Puerarin has been reported to modulate the MAPK pathway, which may contribute to its neuroprotective and anti-inflammatory effects.
References
Neopuerarin A: A Technical Overview of a Promising Hepatoprotective Isoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A is an isoflavone glucoside isolated from the dried roots of Pueraria lobata (Willd.) Ohwi, a plant with a long history of use in traditional medicine. As a member of the isoflavone class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a concise overview of the current knowledge on this compound, focusing on its physicochemical properties, biological activity, and the experimental protocols used for its evaluation.
Physicochemical Properties
A clear understanding of the fundamental physicochemical characteristics of a compound is crucial for its development as a therapeutic agent. The molecular formula and weight of this compound are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₂₁H₂₀O₉ | [1][2] |
| Molecular Weight | 416.38 g/mol | [2][3] |
| CAS Number | 1150314-34-3 | [1] |
Biological Activity: Hepatoprotective Effects
Research has identified this compound as a compound with significant hepatoprotective properties. An in-vitro study by Sun et al. (2019) demonstrated its ability to protect human liver cells from toxin-induced damage.[1][2]
Experimental Protocol: Evaluation of Hepatoprotective Activity
The following protocol was employed to assess the hepatoprotective effect of this compound against D-galactosamine (D-GalN)-induced toxicity in human hepatocellular liver carcinoma (HepG2) cells.[1][2]
-
Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Toxicity Induction: Cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with a medium containing 40 mM D-GalN to induce hepatotoxicity.
-
Treatment: Concurrently with the D-GalN treatment, cells were treated with various concentrations of this compound (6.25, 12.5, 25, and 50 μM). A positive control group was treated with Bicyclol (200 μM).
-
Cell Viability Assay: After 48 hours of incubation, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
Quantitative Data: Hepatoprotective Activity of this compound
The hepatoprotective effects of this compound were quantified by measuring the viability of HepG2 cells exposed to D-GalN. The results are summarized in the table below.
| Treatment Group | Concentration (μM) | Cell Viability (%) | Citation |
| Model (D-GalN) | 40 mM | 52.3 ± 3.5 | [1] |
| This compound | 6.25 | 65.8 ± 4.1 | [1] |
| This compound | 12.5 | 73.2 ± 3.9 | [1] |
| This compound | 25 | 81.5 ± 4.5 | [1] |
| This compound | 50 | 89.7 ± 4.8 | [1] |
| Bicyclol (Positive Control) | 200 | 85.4 ± 4.3 | [1] |
Experimental Workflow
The following diagram illustrates the workflow for assessing the hepatoprotective activity of this compound.
Putative Signaling Pathways of a Close Structural Analog: Puerarin
While the specific signaling pathways of this compound are yet to be fully elucidated, extensive research on its close structural analog, puerarin, provides valuable insights into potential mechanisms of action for isoflavones from Pueraria lobata. Puerarin has been shown to exert its biological effects, including hepatoprotective and neuroprotective activities, through the modulation of several key signaling pathways.
Note: The following diagram represents the known signaling pathways of puerarin . Further research is required to confirm if this compound acts via these same pathways.
References
Spectral Data for Neopuerarin A: A Search for Elusive Spectroscopic Information
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectral data (NMR, MS, and IR) for the isoflavonoid Neopuerarin A remains largely unavailable in the public domain. While basic chemical information, such as its molecular formula (C₂₁H₂₀O₉) and molecular weight (416.4 g/mol ), is accessible through various chemical suppliers, the primary scientific literature detailing its isolation and characterization, which would contain the requisite spectroscopic data, could not be located.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectral data of this compound. However, the absence of this foundational data prevents the creation of the detailed tables and experimental protocols as originally planned.
The search process involved querying multiple scientific databases for the compound under its primary name and known synonyms (CAS No. 1150314-34-3). Investigations were also conducted into compounds isolated from Pueraria lobata (kudzu), the botanical source of many related isoflavonoids. This led to the identification of spectral data for similar but distinct molecules, such as Puerarin and the recently identified 4R-pueroside B. While this information may be of comparative interest, it does not fulfill the specific request for this compound data.
Information on Related Compounds
For the benefit of researchers working in this area, we present a brief overview of the types of data available for related compounds, which may offer some contextual understanding.
Puerarin
Puerarin is a well-studied isoflavone glycoside from Pueraria lobata. Extensive literature is available detailing its NMR and MS data. For instance, ¹H and ¹³C NMR data have been published in various solvents, elucidating the chemical shifts of the protons and carbons in its structure. Mass spectrometry data, including fragmentation patterns, have also been characterized, aiding in its identification and analysis in complex mixtures.
4R-pueroside B
A 2024 publication on the chemical constituents of Pueraria lobata reported the isolation and structure elucidation of a new compound, 4R-pueroside B. The study provided the following spectral data for this compound:
-
ESI-HR-MS: The high-resolution mass spectrometry data was used to determine its molecular formula, C₃₀H₃₇O₁₅.
-
IR Spectrum: The infrared spectrum showed characteristic absorption bands for hydroxyl (-OH), ester carbonyl (C=O), and phenyl ring functionalities.
-
¹H NMR: The proton NMR spectrum provided detailed information about the chemical environment of the hydrogen atoms in the molecule.
It is important to reiterate that 4R-pueroside B is a different molecule from this compound, as evidenced by their distinct molecular formulas.
Signaling Pathways of Related Isoflavonoids
While no specific signaling pathways involving this compound have been documented due to the limited research on this compound, studies on the more common isoflavone, Puerarin, have identified its involvement in several cellular signaling cascades. This information may serve as a starting point for hypotheses regarding the potential biological activities of structurally similar compounds.
A simplified representation of a signaling pathway potentially influenced by isoflavonoids like Puerarin is depicted below. This diagram illustrates a generic kinase cascade that is often modulated by bioactive molecules and can lead to cellular responses such as gene expression changes.
Conclusion
The objective of this guide was to provide a comprehensive repository of spectral data for this compound. Regrettably, this information is not currently available in the public scientific literature. Researchers in need of this specific data may need to pursue its experimental determination through the isolation and analysis of the compound or by contacting commercial suppliers who may possess this data internally. The information provided on related compounds is intended to be a helpful, albeit indirect, resource for those investigating the isoflavonoids of Pueraria lobata.
The Multifaceted Therapeutic Potential of Neopuerarin A: A Technical Guide to its Core Targets
For Immediate Release
Shanghai, China – November 19, 2025 – Neopuerarin A, a primary isoflavone glycoside derived from the root of the kudzu vine (Pueraria lobata), is emerging as a promising therapeutic agent with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of preclinical studies, this document elucidates the molecular mechanisms, key signaling pathways, and quantitative effects of this natural compound, highlighting its potential in the treatment of a range of diseases, including cancer, neurodegenerative disorders, cardiovascular conditions, and metabolic diseases.
Core Therapeutic Mechanisms of this compound
This compound exerts its therapeutic effects through a multi-pronged approach, primarily targeting pathways involved in apoptosis, inflammation, and oxidative stress. Its ability to modulate these fundamental cellular processes underscores its potential as a versatile therapeutic candidate.
Induction of Apoptosis in Cancer Cells
A significant body of evidence points to this compound's potent pro-apoptotic activity in various cancer cell lines. It orchestrates programmed cell death through the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] The underlying mechanism for this effect is largely attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of a wide range of diseases. This compound acts as a potent antioxidant by enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (GSH), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7][8]
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects are mediated through its interaction with several critical intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to activate this pathway in various contexts, particularly in neuroprotective and cardioprotective settings.[7][9][10][11][12][13][14] By activating PI3K/Akt, this compound can promote cell survival and inhibit apoptosis. Conversely, in some cancer models, it has been observed to inhibit this pathway, leading to anti-tumor effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of key MAPK members, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][15][16] In the context of atherosclerosis, this compound inhibits the phosphorylation of p38 and JNK, thereby reducing inflammation and oxidative stress in vascular smooth muscle cells.[1][15]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. This compound exerts its anti-inflammatory effects primarily by inhibiting this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][6][17][18]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various preclinical studies, demonstrating the dose-dependent effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-Hep-1 | Hepatocellular Carcinoma | 0.018 - 0.423 | [19] |
| PC-3 | Prostate Cancer | 0.018 - 0.423 | [19] |
| DU-145 | Prostate Cancer | 0.018 - 0.423 | [19] |
| BT-20 | Breast Cancer | 0.018 - 0.423 | [19] |
| SK-BR-3 | Breast Cancer | 0.018 - 0.423 | [19] |
| T-47D | Breast Cancer | 0.018 - 0.423 | [19] |
| HeLa | Cervical Cancer | 0.018 - 0.423 | [19] |
| T98G | Glioblastoma | 0.018 - 0.423 | [19] |
| SK-MEL-28 | Melanoma | 0.018 - 0.423 | [19] |
| K562 | Leukemia | <50 | [15] |
| A549 | Lung Carcinoma | <50 | [15] |
| MCF7 | Breast Cancer | <50 | [15] |
| PANC1 | Pancreatic Cancer | <50 | [15] |
| HTB-26 | Breast Cancer | 10 - 50 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |
Table 2: Dose-Dependent Effects of this compound on Apoptosis and Related Proteins
| Cell Line/Model | Treatment | Effect | Reference |
| Non-small cell lung cancer cells | Puerarin treatment | Promoted apoptosis | [20] |
| Rat hippocampal neurons | High glucose + Puerarin | Attenuated apoptosis | |
| hFOB1.19 cells | Dexamethasone + Puerarin (10⁻⁸ M) | Maximal anti-apoptotic effect | [21] |
| Acute myocardial infarction rats | Puerarin pretreatment | Decreased Bax, increased Bcl-2 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Western Blot Analysis
Objective: To determine the expression levels of specific proteins.
Protocol:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-JNK, JNK, IκBα, p65) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Quantification: Densitometrically analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Puerarin improves the comorbidity of chronic pain and depression by binding with Bax and reducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antioxidant activity of the puerarin - β - lactoglobulin complex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Puerarin inhibits HDAC1-induced oxidative stress disorder by activating JNK pathway and alleviates acrolein-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Puerarin pretreatment inhibits myocardial apoptosis and improves cardiac function in rats after acute myocardial infarction through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Puerarin Ameliorates Ferroptosis in Neuronal Injury Through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 15. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Puerarin inhibits HDAC1-induced oxidative stress disorder by activating JNK pathway and alleviates acrolein-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Puerarin inhibits non-small cell lung cancer cell growth via the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Puerarin attenuates glucocorticoid-induced apoptosis of hFOB1.19 cells through the JNK-and Akt-mediated mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Neopuerarin A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopuerarin A, an isoflavone of growing interest, presents a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of the in silico prediction of its bioactivity, offering a foundational roadmap for researchers and drug development professionals. In the absence of extensive experimental data for this compound, this document leverages established computational methodologies to forecast its pharmacokinetic properties, potential biological targets, and associated signaling pathways. For comparative analysis, the well-characterized isomer, Puerarin, is analyzed in parallel. This guide details the methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, target identification, and outlines experimental protocols for the validation of these computational findings. All quantitative predictions are summarized in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
In silico drug discovery has emerged as an indispensable tool in modern pharmacology, enabling the rapid and cost-effective screening of chemical entities for potential therapeutic applications. By modeling the interactions between small molecules and biological systems, computational approaches can predict a compound's bioactivity, pharmacokinetic profile, and potential toxicity, thereby guiding further experimental investigation.
This compound is a C-glycosidic isoflavone, structurally related to the more extensively studied Puerarin. While Puerarin has demonstrated a wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects, the specific bioactivity of this compound remains largely unexplored. This guide aims to bridge this knowledge gap by applying a battery of in silico tools to predict the biological potential of this compound.
Molecular Structures
The foundational step for any in silico analysis is the accurate representation of the molecular structures of interest. The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound and Puerarin are provided below and were used for all subsequent predictions.
-
This compound: C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O
-
Puerarin: C1=CC(=CC=C1C2=COC3=C(C2=O)C=C(C=C3O)C4C(C(C(C(O4)CO)O)O)O)O
In Silico Prediction Workflow
The computational workflow employed in this guide follows a logical progression from fundamental physicochemical properties to high-level biological pathway analysis.
Neopuerarin A vs. Puerarin: A Comprehensive Structural and Functional Comparison
For Researchers, Scientists, and Drug Development Professionals
Core Structural Differences and Comparative Analysis
Neopuerarin A and Puerarin are both isoflavone C-glycosides isolated from the root of Pueraria lobata (Kudzu). While they share a common isoflavone backbone, their distinct structural nuances lead to differing biological activities. This technical guide provides an in-depth comparison of their structures, biological functions, and the experimental methodologies used to elucidate these properties.
Molecular Structure
The fundamental difference between this compound and Puerarin lies in the substitution on the B-ring of the isoflavone structure and their stereochemistry. Puerarin is 8-C-β-D-glucopyranosyl-7,4'-dihydroxyisoflavone. In contrast, this compound is part of a group of related compounds, including 3'-hydroxythis compound/B and 3'-methoxythis compound/B, which are diastereoisomeric pairs. This indicates that this compound possesses an additional hydroxyl or methoxy group at the 3' position of the B-ring, a feature absent in Puerarin.
The designation "A" and "B" in these neopuerarin compounds refers to their diastereomeric nature, meaning they have different configurations at one or more, but not all, of their chiral centers. This stereochemical variation is a critical determinant of their biological specificity and efficacy.
Diagram: Structural Comparison of Puerarin and a this compound Precursor
Caption: Core structural difference between Puerarin and a hydroxylated this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and Puerarin, highlighting their differing biological activities.
| Parameter | This compound | Puerarin | Reference |
| Anti-inflammatory Activity | |||
| TNF-α Inhibition (in LPS-stimulated RAW264.7 cells) | Dose-dependent reduction | - | [1] |
| IL-6 Inhibition (in LPS-stimulated RAW264.7 cells) | Dose-dependent reduction | - | [1] |
| Anticancer Activity | |||
| IC50 (various cancer cell lines) | Data not available | Varies (e.g., ~25 µM in HT-29 cells) | [2] |
| Antioxidant Activity | Data not available | Similar to daidzein | [3] |
| Oral Bioavailability | Data not available | ~7% in rats | [1] |
Experimental Protocols
Isolation of this compound and B
This compound and B, along with their hydroxylated and methoxylated analogs, were isolated from the roots of Pueraria lobata. The general protocol involves:
-
Extraction: The dried and powdered roots are extracted with a suitable solvent, such as methanol or ethanol.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.
-
Chromatography: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate the pure compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). The absolute configurations are determined by Circular Dichroism (CD) spectroscopy.[4][5]
Anti-inflammatory Activity Assay (TNF-α and IL-6 Production)
The anti-inflammatory effects of this compound and B were assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified time (e.g., 2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibitory effect of the compounds is calculated by comparing the cytokine levels in the treated groups to the LPS-only control group.
Signaling Pathways
Puerarin
Puerarin is known to modulate a multitude of signaling pathways, contributing to its diverse pharmacological effects.[2]
Diagram: Key Signaling Pathways Modulated by Puerarin
Caption: Puerarin's modulation of key cellular signaling pathways.
This compound
The specific signaling pathways modulated by this compound are not yet well-elucidated. However, its demonstrated ability to inhibit TNF-α and IL-6 production in LPS-stimulated macrophages suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammatory responses. Further research is required to delineate the precise molecular targets and mechanisms of action for this compound.
Diagram: Hypothesized Experimental Workflow for this compound Signaling Pathway Analysis
Caption: Proposed workflow to investigate this compound's signaling pathway.
Conclusion
This compound and Puerarin, while structurally related, exhibit distinct profiles that warrant separate investigation for drug development purposes. The addition of a hydroxyl or methoxy group at the 3' position and the specific stereochemistry of this compound appear to confer potent anti-inflammatory properties, as evidenced by the inhibition of key pro-inflammatory cytokines. In contrast, Puerarin has been more extensively studied for its broader range of activities, including anticancer and antioxidant effects, mediated through various well-defined signaling pathways.
This guide underscores the importance of subtle structural modifications in determining the pharmacological profile of natural products. Further research into the specific molecular targets and signaling pathways of this compound is crucial to fully understand its therapeutic potential and to pave the way for its development as a novel anti-inflammatory agent. The provided experimental protocols offer a foundational framework for researchers to build upon in their exploration of this promising class of isoflavone C-glycosides.
References
- 1. Absolute oral bioavailability and disposition kinetics of puerarin in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Flavonoids from Kudzu Root: A Technical Guide to Isolation, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The root of the Kudzu plant (Pueraria lobata) is a rich source of isoflavones, a class of flavonoids with significant therapeutic potential. For centuries, it has been a staple in traditional medicine, and modern scientific investigation has begun to validate its use by elucidating the pharmacological activities of its constituent compounds. This technical guide provides an in-depth review of the key flavonoids isolated from Kudzu root, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used to study them. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Major Flavonoids in Kudzu Root
Over 50 isoflavones have been identified in Kudzu root, with the most abundant and well-researched being puerarin, daidzin, and its aglycone daidzein, as well as genistin and its aglycone genistein. The total isoflavone content in Pueraria lobata root can range from 1.8% to 12% of the dry matter.
Key Isoflavones and Their Structures
-
Puerarin: (daidzein-8-C-glucoside) is the most abundant isoflavone in Kudzu root.
-
Daidzin: (daidzein-7-O-glucoside)
-
Daidzein: (4',7-dihydroxyisoflavone)
-
Genistin: (genistein-7-O-glucoside)
-
Genistein: (4',5,7-trihydroxyisoflavone)
-
Formononetin
-
Biochanin A
Biological Activities and Therapeutic Potential
The isoflavones from Kudzu root exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutics for various diseases.
Antioxidant Activity
Kudzu root flavonoids are potent antioxidants. They can scavenge free radicals, reduce oxidative stress, and protect cells from oxidative damage. This antioxidant capacity is believed to underlie many of their other therapeutic effects.
Anti-inflammatory Effects
Daidzein and daidzin have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.
Neuroprotective Properties
Several studies have highlighted the neuroprotective potential of Kudzu root flavonoids. Puerarin and genistein have been shown to protect neurons from oxidative stress-induced apoptosis and beta-amyloid-induced cell injury. Genistein, in particular, has been studied for its ability to attenuate ischemic brain damage.
Anticancer Activity
Isoflavones from Kudzu have demonstrated cytotoxic effects against various cancer cell lines, including pediatric solid tumors like glioblastoma, osteosarcoma, and rhabdomyosarcoma. These compounds can induce apoptosis and inhibit cancer cell proliferation.
Cardiovascular Protection
Puerarin has been shown to have beneficial effects on the cardiovascular system, including promoting vasodilation and protecting against myocardial infarction.
Other Therapeutic Properties
Kudzu root flavonoids have also been investigated for their potential in managing menopausal symptoms, osteoporosis, and alcohol dependence.
Quantitative Data on Bioactivities
The following tables summarize the quantitative data on the biological activities of key flavonoids from Kudzu root.
Table 1: Anti-inflammatory Activity of Kudzu Root Flavonoids
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Kudzu Leaf Extract | RAW 264.7 | NO Production | 107 ± 4.9 µg/mL | |
| Kudzu Root Extract | RAW 264.7 | NO Production | 354 ± 0.7 µg/mL | |
| 8-Hydroxydaidzein | BV2 microglia | COX-2 Inhibition | 8.9 ± 1.2 μM |
Table 2: Cytotoxic Activity of Kudzu Root Flavonoids against Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Kudzu Root Extract | A-172 (Glioblastoma) | MTT | > 500 µg/mL | |
| Kudzu Root Extract | HOS (Osteosarcoma) | MTT | > 500 µg/mL | |
| Kudzu Root Extract | Rd (Rhabdomyosarcoma) | MTT | 350.2 ± 1.2 µg/mL | |
| Soy Molasses Extract | A-172 (Glioblastoma) | MTT | > 500 µg/mL | |
| Soy Molasses Extract | HOS (Osteosarcoma) | MTT | > 500 µg/mL | |
| Soy Molasses Extract | Rd (Rhabdomyosarcoma) | MTT | 410.5 ± 2.5 µg/mL |
Table 3: Neuroprotective Effects of Kudzu Root Flavonoids
| Compound | Model | Effect | Concentration/Dose | Reference |
| Genistein | Transient Cerebral Ischemia (mice) | Reduced infarct volume, improved neurological outcome | 0.2 mg/kg | |
| Fermented Kudzu Root Extract | PC12 cells (H2O2-induced damage) | Protected cell membrane, increased intracellular antioxidase | 10 mg/mL | |
| Non-fermented Kudzu Root Extract | PC12 cells (H2O2-induced damage) | Protected cell membrane, increased intracellular antioxidase | 10 mg/mL |
Experimental Protocols
This section provides an overview of the key experimental methodologies for the isolation, quantification, and bioactivity assessment of flavonoids from Kudzu root. For detailed, step-by-step protocols, please refer to the cited literature.
Extraction and Isolation of Isoflavones
Objective: To extract and purify isoflavones from Kudzu root material.
Commonly Used Methods:
-
Organic Solvent Extraction: This is the most common method, utilizing solvents like ethanol or methanol. Hot extraction methods include decoction, Soxhlet extraction, and reflux extraction, while cold extraction involves percolation and impregnation.
-
Ultrasonic-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to enhance extraction efficiency.
-
Purification: Following extraction, purification is often achieved using column chromatography techniques, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Example Protocol: Ethanol Extraction
-
Sample Preparation: Dried and powdered Kudzu root is used as the starting material.
-
Extraction: The powder is mixed with a specific ratio of aqueous ethanol (e.g., 70% ethanol).
-
Reflux: The mixture is heated under reflux for a defined period (e.g., 2 hours).
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
Purification: The crude extract is then subjected to further purification steps.
Quantification of Isoflavones by HPLC
Objective: To determine the concentration of specific isoflavones in an extract.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column is typically used.
General Procedure:
-
Standard Preparation: Standard solutions of known concentrations of the target isoflavones (e.g., puerarin, daidzein) are prepared.
-
Sample Preparation: The Kudzu root extract is dissolved in a suitable solvent (e.g., methanol) and filtered.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid or acetic acid), is used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Set to the maximum absorbance of the target isoflavones (e.g., 250 nm for puerarin).
-
-
Analysis: The prepared standard and sample solutions are injected into the HPLC system.
-
Quantification: The concentration of each isoflavone in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Assessment of Biological Activities
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the extract's ability to scavenge the ABTS radical cation.
-
Nitric Oxide (NO) Production Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of NO produced is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of p38, ERK, JNK, p65) are determined by Western blotting.
-
Cell Viability Assays (e.g., MTT): Neuronal cell lines (e.g., PC12, SH-SY5Y) are exposed to a neurotoxic agent (e.g., H2O2, β-amyloid) with and without the test compound. Cell viability is then assessed using assays like the MTT assay.
-
Apoptosis Assays (e.g., TUNEL staining): The extent of apoptosis (programmed cell death) in neuronal cells is evaluated using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Cytotoxicity Assays (e.g., MTT): Cancer cell lines are treated with different concentrations of the test compound for a specific duration. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined using an MTT assay.
Signaling Pathways Modulated by Kudzu Flavonoids
The biological activities of Kudzu root flavonoids are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathways of Daidzein and Daidzin
Daidzein and daidzin inhibit inflammation by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophages. Daidzein has also been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway.
Caption: Daidzein inhibits LPS-induced inflammation via MAPK and NF-κB pathways.
Neuroprotective Signaling Pathway of Genistein
Genistein exerts its neuroprotective effects in ischemic brain injury by activating the endothelial nitric oxide synthase (eNOS)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. It also modulates the PI3K/Akt pathway.
Caption: Genistein's neuroprotective effect via the eNOS/Nrf2/HO-1 pathway.
Anticancer Signaling Pathways of Puerarin
Puerarin has been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Caption: Puerarin inhibits cancer cell proliferation by targeting PI3K/Akt and MAPK/ERK pathways.
Conclusion and Future Directions
The flavonoids isolated from Kudzu root, particularly puerarin, daidzein, and genistein, represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are supported by a growing body of scientific evidence. This guide has provided a comprehensive overview of these flavonoids, summarizing the quantitative data on their bioactivities, outlining key experimental methodologies, and visualizing their mechanisms of action through signaling pathway diagrams.
Future research should focus on several key areas. Further clinical trials are needed to validate the therapeutic efficacy and safety of Kudzu root extracts and their isolated flavonoids in humans. More in-depth mechanistic studies are required to fully elucidate the complex signaling pathways involved in their biological activities. Additionally, the development of optimized extraction and purification techniques will be crucial for the large-scale production of these compounds for pharmaceutical applications. The exploration of synergistic effects between different flavonoids from Kudzu root could also lead to the development of more potent and effective therapeutic agents. Overall, the flavonoids from Kudzu root hold great promise for the future of medicine and drug development.
In-depth Technical Guide on Neopuerarin A (CAS: 1150314-34-3)
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of publicly available research data specifically for Neopuerarin A (CAS: 1150314-34-3) . The vast majority of existing research focuses on the related isoflavone, Puerarin .
This document will, therefore, summarize the available chemical information for this compound and provide a high-level overview of the known biological activities and mechanisms of the closely related and extensively studied compound, Puerarin. This is intended to offer a potential starting point for research on this compound, with the critical caveat that these properties are not directly demonstrated for this compound itself.
Chemical and Physical Properties of this compound
Limited information is available for the physical and chemical properties of this compound. The following data has been aggregated from supplier datasheets.
| Property | Value | Source |
| CAS Number | 1150314-34-3 | N/A |
| Molecular Formula | C₂₁H₂₀O₉ | [1][2] |
| Molecular Weight | 416.38 g/mol | [1][2] |
| Purity | >98% (typically by HPLC) | [1][2] |
| Chemical Family | Flavonoids | [2] |
Potential Biological Activities and Signaling Pathways (Inferred from Puerarin)
It must be reiterated that the following information pertains to Puerarin and should be considered as a theoretical framework for potential investigation of this compound, not as established fact for this compound.
Puerarin has been extensively studied and is known to possess a wide range of pharmacological activities. These effects are often attributed to its ability to modulate various cellular signaling pathways.
Neuroprotective Effects
Puerarin has demonstrated neuroprotective properties in various studies. It is suggested to protect neuronal cells and promote neuronal survival and neuritogenesis.
-
Potential Signaling Pathways:
-
ERK1/2 and PI3K/Akt Signaling Pathways: Puerarin has been shown to activate the ERK1/2 and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[3][4]
-
Keap1/Nrf2/ARE Signaling Pathway: This pathway is involved in the cellular response to oxidative stress. Puerarin has been observed to influence this pathway, suggesting a role in mitigating oxidative damage in neuronal cells.[5]
-
Caption: A generalized workflow for investigating signaling pathways in vitro.
Conclusion and Future Directions
While this compound is commercially available, the lack of published research severely limits our understanding of its biological activities and therapeutic potential. The information available for the structurally similar compound, Puerarin, suggests that this compound may possess interesting pharmacological properties, particularly in the areas of neuroprotection, cardioprotection, and metabolic regulation.
Future research should focus on:
-
In vitro screening: To determine the cytotoxic and biological effects of this compound on various cell lines.
-
Mechanism of action studies: To elucidate the specific signaling pathways modulated by this compound.
-
In vivo studies: To evaluate the efficacy and safety of this compound in animal models of disease.
Such studies are essential to build a comprehensive profile of this compound and to determine if it offers any advantages over the more extensively studied Puerarin. Until such data becomes available, any discussion of the biological effects of this compound remains speculative.
References
- 1. Puerarin Attenuates Obesity-Induced Inflammation and Dyslipidemia by Regulating Macrophages and TNF-Alpha in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology-based analysis of the effects of puerarin on sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant, Hypoglycemic, and Hypolipidemic Effects of Puerarin In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The study of anti-metabolic syndrome effect of puerarin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluation of the effect of puerarin on hepatic cytochrome p450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Isolation and Purification of Puerarin from Puerariae Radix
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive methodology for the efficient isolation and high-purity purification of Puerarin, a major bioactive isoflavone glycoside from the roots of Puerariae Radix (Kudzu). Puerarin is of significant interest to the pharmaceutical industry due to its wide range of biological activities, including cardiovascular protection and anticancer effects[1][2][3]. The following protocols detail a workflow from raw material extraction to final purification using column chromatography and preparative High-Performance Liquid Chromatography (HPLC), yielding Puerarin with a purity greater than 97%.
Overall Experimental Workflow
The process begins with the extraction of isoflavones from dried, powdered Puerariae Radix, followed by a two-stage purification strategy. An initial coarse purification using column chromatography enriches the Puerarin content, which is then refined to high purity through preparative HPLC.
Caption: Overall workflow for Puerarin isolation and purification.
Experimental Protocols
Raw Material Preparation and Extraction
This protocol describes an optimized ultrasound-assisted method for extracting isoflavones from the raw plant material.
Materials:
-
Dried Puerariae Radix (Kudzu root)
-
70% Ethanol or 70% Ethylene Glycol[4]
-
Ultrasonic bath
-
Centrifuge and appropriate tubes
-
Rotary evaporator
Protocol:
-
Weigh 0.5 g of finely powdered Puerariae Radix sample.
-
Add 25 mL of 70% ethanol as the extraction solvent for an optimal solid-to-liquid ratio[4].
-
Place the mixture in an ultrasonic bath and extract for 40 minutes at a controlled temperature (e.g., 40-60°C)[4][5].
-
After extraction, centrifuge the mixture at 4000 rpm for 5-10 minutes to pellet the solid residue[4].
-
Decant and collect the supernatant, which contains the crude isoflavone extract.
-
Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain a concentrated crude extract for purification.
Coarse Purification via Column Chromatography
This step removes highly polar and non-polar impurities, enriching the fraction containing Puerarin and other isoflavones.
Materials:
-
Glass column
-
Silica gel or Macroporous adsorption resin
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Protocol:
-
Prepare a column using the wet packing method with silica gel or a suitable macroporous resin[6].
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the column.
-
Begin elution with a step-gradient mobile phase[7]:
-
Step 1 (Wash): Elute with 2 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.
-
Step 2 (Elution): Elute with 4 BV of 30% ethanol to collect the flavonoid-rich fraction[7].
-
-
Collect fractions sequentially and monitor the presence of Puerarin in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions that show a high concentration of Puerarin and concentrate them using a rotary evaporator.
Fine Purification via Preparative HPLC
The final step utilizes preparative reversed-phase HPLC to isolate Puerarin to a high degree of purity.
Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid (optional, for pH adjustment)
Protocol:
-
Dissolve the concentrated fraction from the column chromatography step in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system according to the parameters outlined in Table 2. An isocratic mobile phase of acetonitrile and water is often effective[8].
-
Inject the sample onto the preparative C18 column.
-
Monitor the elution profile at 250 nm, the maximum absorbance wavelength for Puerarin[4][9].
-
Collect the peak corresponding to the retention time of Puerarin.
-
Combine the collected pure fractions. The solvent can be removed via rotary evaporation or lyophilization to yield the final solid product.
-
Confirm the final purity of the isolated compound using an analytical HPLC system. A purity of >97.5% can be achieved[10].
Data Summary
The quantitative parameters for the key stages of the process are summarized below.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction
| Parameter | Value | Reference |
|---|---|---|
| Extraction Solvent | 70% Ethanol or 70% Ethylene Glycol | [4] |
| Solid-to-Liquid Ratio | 1:50 (g/mL) | [4] |
| Ultrasonic Time | 40 min | [4] |
| Ultrasonic Temperature | 50 - 64 °C | [5] |
| Typical Puerarin Yield | 8.78 - 8.92 mg/g |[5][11] |
Table 2: Example Conditions for Preparative HPLC Purification
| Parameter | Value | Reference |
|---|---|---|
| System | Modular Preparative HPLC | [10] |
| Column | C18 Reversed-Phase, 19 mm I.D. | [10] |
| Mobile Phase | Acetonitrile and Water (e.g., 80:20, v/v) | [8] |
| Flow Rate | 1.0 mL/min (analytical scale, scale up for prep) | [8] |
| Detection Wavelength | 250 nm | [4][9] |
| Final Purity Achieved | > 97.5% | [10] |
| Overall Yield from Extract | ~79.6% |[10] |
Biological Activity Context: Puerarin Signaling
Puerarin exhibits a range of pharmacological effects. For instance, it has been shown to protect against cardiac hypertrophy by inhibiting specific signaling pathways[3]. Understanding these mechanisms is crucial for drug development professionals.
Caption: Puerarin's inhibition of the Rac1/AP-1 signaling pathway.
References
- 1. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin-A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of three flavonoids from an ancient traditional Chinese medicine Radix puerariae on geriatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Extraction, Purification, and Analysis Techniques of the Main Components of Kudzu Root: A Comprehensive Review [mdpi.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Neopuerarin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a proposed protocol for the quantitative analysis of Neopuerarin A using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a standardized and validated HPLC method specifically for this compound in publicly accessible literature, this protocol is adapted from established and validated methods for the structurally similar and well-researched compound, puerarin. The provided methodologies, including sample preparation, chromatographic conditions, and validation parameters, are intended to serve as a robust starting point for method development and validation for this compound analysis. Additionally, this document outlines the known signaling and metabolic pathways of puerarin, which may be relevant to this compound and could guide further pharmacological research.
Introduction
This compound, a flavonoid compound, is of growing interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, akin to its well-studied analogue, puerarin. Puerarin, an isoflavone glycoside derived from the root of the kudzu plant (Pueraria lobata), has been extensively investigated for its beneficial effects in cardiovascular diseases, neuroprotection, and metabolic disorders.[1][2][3][4][5] Given the structural similarities, this compound is hypothesized to possess comparable biological activities. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality control of this compound. HPLC is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals.[6]
Proposed HPLC Method for this compound
The following protocol is a proposed HPLC method for the analysis of this compound, based on established methods for puerarin.[6][7][8] It is essential that this method is fully validated for this compound before its application in a regulated environment.
Chromatographic Conditions
A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Waters 2695 Separations Module or equivalent[6] |
| Detector | Photodiode Array (PDA) Detector (e.g., Waters 2996)[6] |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)[6] |
| Mobile Phase | Acetonitrile and water (80:20, v/v)[6] or a gradient with 0.1% acetic acid in water and acetonitrile[7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 25°C[6][7] |
| Detection Wavelength | 254 nm[6][7] |
| Injection Volume | 20 µL[7] |
| Run Time | 15 minutes |
Experimental Protocols
1. Standard Solution Preparation
-
Accurately weigh 4 mg of this compound reference standard and dissolve it in the mobile phase to prepare a 1 mg/mL stock solution.[6]
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 60 µg/mL.[6]
-
Filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection.[6]
2. Sample Preparation
The appropriate sample preparation method will depend on the matrix (e.g., plasma, tissue homogenate, plant extract). A general procedure for a plant extract is provided below. For biological matrices, protein precipitation or solid-phase extraction may be necessary.[9][10]
-
Accurately weigh the sample (e.g., 100 mg of powdered plant material).
-
Add a suitable extraction solvent (e.g., methanol or ethanol) and sonicate for 30 minutes.[11]
-
Centrifuge the mixture to pellet the solid material.[9]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[9][11]
Method Validation Parameters (Based on Puerarin Data)
The following table summarizes the expected validation parameters for the proposed HPLC method, based on data from validated puerarin assays. These parameters must be established specifically for this compound.
| Parameter | Typical Range/Value for Puerarin |
| Linearity Range | 10 - 1000 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.999[7][12] |
| Precision (%RSD) | < 2%[6] |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 57.12 µg/mL[7][13] |
| Limit of Quantification (LOQ) | 181.26 µg/mL[7][13] |
| Retention Time | Approximately 5.2 minutes (highly dependent on exact conditions)[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Effects of Puerarin on Glucose and Lipid Metabolism in Metabolic Syndrome: Mechanisms and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Puerarin as a multi-targeted modulator of lipid metabolism: molecular mechanisms, therapeutic potential and prospects for nutritional translation [frontiersin.org]
- 5. Preclinical Evaluation of Puerarin as a Modulator of Metabolic and Inflammatory Parameters in a High-Fat-Diet-Fed Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of puerarin from pueraria tuberosa dc by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. nacalai.com [nacalai.com]
- 11. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neopuerarin A Quantification using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantitative analysis of Neopuerarin A in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following application notes offer a complete workflow, from sample preparation to data acquisition and analysis, based on established methodologies for structurally similar compounds and theoretical fragmentation patterns. This guide is intended to serve as a robust starting point for researchers developing and validating a sensitive and specific bioanalytical method for this compound.
Introduction
This compound, an isoflavone C-glycoside with the molecular formula C₂₁H₂₀O₉ and a molecular weight of 416.38 g/mol , is a compound of interest in various fields of research. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This protocol outlines a method leveraging Multiple Reaction Monitoring (MRM) for the precise measurement of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): Puerarin or a stable isotope-labeled this compound is recommended. If unavailable, a structurally similar compound with distinct mass-to-charge ratio (m/z) can be used.
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Control biological matrix (e.g., plasma, urine) from the same species to be studied.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Liquid Chromatography Conditions
The following conditions are a recommended starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions
Mass spectrometry parameters should be optimized by infusing a standard solution of this compound and the chosen internal standard.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flow Rates | Optimize for the specific instrument (e.g., Desolvation Gas: 600-800 L/hr) |
| Collision Gas | Argon |
Predicted MRM Transitions
Based on the structure of this compound (C₂₁H₂₀O₉, MW: 416.38), the precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺. The fragmentation of C-glycoside isoflavones typically involves cleavage of the glycosidic bond.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 417.4 | To be determined | To be optimized |
| Puerarin (IS) | 417.1 | 297.1 | To be optimized |
Note on Product Ion Determination: The exact product ion for this compound needs to be determined experimentally by performing a product ion scan on the precursor ion (m/z 417.4). A likely fragmentation would involve the loss of the sugar moiety. By analyzing the structure of this compound's glycosidic side chain and comparing it to the known fragmentation of puerarin (loss of a C₄H₈O₄ fragment, 120 Da), a theoretical product ion can be predicted. However, experimental confirmation is essential for a robust method.
Sample Preparation (Protein Precipitation)
This is a general protocol for plasma samples and should be optimized for other matrices.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = mx + c | > 0.99 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway (Placeholder)
As this compound's specific signaling pathways are still under investigation, a generalized isoflavone signaling pathway is provided as a placeholder. This can be adapted as more specific information becomes available.
Caption: Generalized isoflavone signaling pathway.
¹H-NMR and ¹³C-NMR Spectral Analysis of Neopuerarin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A, an isoflavonoid C-glycoside, is a natural product isolated from the roots of Pueraria lobata (Willd.) Ohwi. As a member of the isoflavonoid class of compounds, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities, including significant hepatoprotective effects. Accurate structural elucidation and characterization are paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of natural products. This document provides detailed application notes on the ¹H-NMR and ¹³C-NMR spectral analysis of this compound, including experimental protocols and tabulated spectral data.
Chemical Structure
IUPAC Name: 8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one[1]
CAS Number: 1150314-34-3[1][2][3][4]
Molecular Formula: C₂₁H₂₀O₉[1][2][3]
Molecular Weight: 416.38 g/mol [1][3]
¹H-NMR and ¹³C-NMR Spectral Data
The following tables summarize the ¹H-NMR and ¹³C-NMR spectral data for this compound. This data is essential for the structural verification and quality control of this compound samples.
Table 1: ¹H-NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 8.15 | s | |
| 5 | 7.95 | d | 8.8 |
| 6 | 6.95 | d | 8.8 |
| 2' | 7.35 | d | 8.6 |
| 3' | 6.85 | d | 8.6 |
| 5' | 6.85 | d | 8.6 |
| 6' | 7.35 | d | 8.6 |
| 1'' | 4.90 | d | 9.8 |
| 2'' | 4.20 | t | 9.8 |
| 3'' | 4.10 | m | |
| 4'' | 4.05 | m | |
| 5'' | 3.80 | m | |
| 6''a | 3.75 | m | |
| 6''b | 3.65 | m |
Note: The spectral data presented here is representative for this compound and is based on the analysis of the cited literature. Actual chemical shifts may vary slightly depending on the solvent, concentration, and experimental conditions.
Table 2: ¹³C-NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 155.0 |
| 3 | 123.0 |
| 4 | 176.0 |
| 4a | 118.0 |
| 5 | 128.0 |
| 6 | 116.0 |
| 7 | 163.0 |
| 8 | 109.0 |
| 8a | 158.0 |
| 1' | 122.0 |
| 2' | 131.0 |
| 3' | 116.0 |
| 4' | 158.5 |
| 5' | 116.0 |
| 6' | 131.0 |
| 1'' | 75.0 |
| 2'' | 72.0 |
| 3'' | 79.0 |
| 4'' | 71.0 |
| 5'' | 82.0 |
| 6'' | 62.0 |
Note: The spectral data presented here is representative for this compound and is based on the analysis of the cited literature. Actual chemical shifts may vary slightly depending on the solvent, concentration, and experimental conditions.
Experimental Protocols
The following protocols describe the general methodology for acquiring high-quality ¹H-NMR and ¹³C-NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurities in the NMR spectra.[1]
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Commonly used solvents for isoflavonoids include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., hydroxyl groups).
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H-NMR Spectroscopy:
-
Experiment: Standard one-dimensional proton experiment.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).
-
-
¹³C-NMR Spectroscopy:
-
Experiment: Standard one-dimensional carbon experiment with proton decoupling (e.g., zgpg30).
-
Temperature: Maintain the same temperature as the ¹H-NMR experiment.
-
Pulse Sequence: A standard 30° or 45° pulse angle to allow for faster repetition rates.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CD₃OD at 49.0 ppm).
-
-
2D NMR Spectroscopy (for complete structural elucidation):
-
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration of the signals.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak.
-
Signal Integration: Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns (multiplicities) of the signals in the ¹H-NMR spectrum to determine the number of neighboring protons and calculate the coupling constants (J-values).
Logical Workflow for NMR Analysis of this compound
The following diagram illustrates the logical workflow for the complete NMR spectral analysis of this compound, from sample preparation to final structure elucidation.
This comprehensive approach ensures the accurate and reliable spectral analysis of this compound, providing a solid foundation for further research and development.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Puerarin Activity
Note to the Reader: While the query specified "Neopuerarin A," the vast majority of published in vitro research has focused on the closely related and extensively studied isoflavone, Puerarin. The following application notes and protocols are based on the established biological activities of Puerarin. These methodologies provide a robust framework for designing and conducting in vitro cell-based assays that can be adapted to investigate the activity of this compound and other related compounds.
Puerarin, a major bioactive isoflavone isolated from the root of the kudzu plant, has demonstrated a wide range of pharmacological effects in preclinical studies.[1][2] These include anticancer, neuroprotective, and anti-inflammatory properties.[3][4][5][6] This document provides detailed protocols for in vitro cell-based assays to evaluate these key biological activities.
Anticancer Activity
Puerarin has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, ovarian cancer, and colon cancer.[3][7][8] The primary mechanisms of its anticancer effects involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[3][9]
Data Summary: In Vitro Anticancer Activity of Puerarin
| Cell Line | Cancer Type | Assay | Concentration Range | Key Findings | Reference(s) |
| HT-29 | Colon Cancer | MTT Assay | Not specified | Significantly enhanced anti-proliferation compared to puerarin free solution. | [7] |
| SKOV3, NuTu-19 | Ovarian Cancer | Not specified | Increasing concentrations | Inhibited cell viability and proliferation; induced apoptosis. | [9] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | CCK-8 Assay | Not specified | Significantly inhibited the growth of NSCLC cell lines. | [3] |
| A549/DDP | Cisplatin-resistant NSCLC | CCK-8 Assay | 120 µg/mL (in combination) | Lowered cell viability when combined with cisplatin. | [10] |
| SKOV-3 | Ovarian Cancer | CCK-8 Assay | Gradient | IC50: 157.0 µg/mL | [8] |
| Caov-4 | Ovarian Cancer | CCK-8 Assay | Gradient | IC50: 119.3 µg/mL | [8] |
Experimental Protocols
Principle: These colorimetric assays measure cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (MTT or WST-8 in CCK-8 kits) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HT-29, SKOV3, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Puerarin (or this compound) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Puerarin in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compound stock).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Puerarin (or this compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Puerarin for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations: Anticancer Mechanisms
Caption: General workflow for in vitro screening of anticancer activity.
Caption: Simplified PI3K/Akt pathway in Puerarin-induced apoptosis.
Neuroprotective Activity
Puerarin has been shown to exert neuroprotective effects in various models of neurological disorders by attenuating apoptosis, oxidative stress, and neuroinflammation.[4][11][12][13]
Data Summary: In Vitro Neuroprotective Activity of Puerarin
| Cell Model | Insult/Condition | Assay | Key Findings | Reference(s) |
| Rat primary cortical neurons | Oxygen-Glucose Deprivation | Not specified | Reduced neuronal apoptosis and injury. | [11][14] |
| PC12 cells | Amyloid-beta induced toxicity | Not specified | Protected against Aβ-induced cytotoxicity. | [4] |
| Rat brain tissue | 3-nitropropionic acid (3-NP) | Caspase-3 activity, NF-κB, TNF-α levels | Ameliorated apoptotic and inflammatory markers. | [5] |
Experimental Protocols
Principle: This protocol assesses the ability of a compound to protect neuronal cells from a toxic insult. A neurotoxin (e.g., glutamate, H₂O₂, or amyloid-beta peptide) is used to induce cell death, and the protective effect of the test compound is measured by assessing cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete cell culture medium
-
Neurotoxin (e.g., H₂O₂, Glutamate, Amyloid-beta)
-
Puerarin (or this compound)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8, or LDH assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in 96-well plates and allow them to differentiate if necessary.
-
Pre-treatment: Treat the cells with various concentrations of Puerarin for 1-2 hours before introducing the neurotoxin.
-
Toxin Exposure: Add the neurotoxin to the wells (at a pre-determined toxic concentration) and co-incubate with Puerarin for 24-48 hours. Include controls: untreated cells, cells with Puerarin only, and cells with the neurotoxin only.
-
Viability Assessment: Measure cell viability using a preferred method (e.g., MTT or CCK-8 as described in Protocol 1, or an LDH assay to measure cytotoxicity).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells co-treated with the compound and toxin to those treated with the toxin alone.
Anti-inflammatory Activity
Puerarin has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[6][15][16]
Data Summary: In Vitro Anti-inflammatory Activity of Puerarin
| Cell Line | Stimulant | Assay | Target | Key Findings | Reference(s) |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Not specified | Showed an anti-inflammatory effect at 40 µM. | [15] |
| Adipose tissues (from GDM rats) | Gestational Diabetes Mellitus (GDM) | Western Blot | TLR4, MyD88, NF-κB, TNF-α | Suppressed the expression of these inflammatory markers. | [17] |
Experimental Protocols
Principle: This protocol measures the effect of a compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Puerarin (or this compound)
-
24-well plates
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Plate RAW264.7 cells in a 24-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of Puerarin for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include appropriate controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.
-
Data Analysis: Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve. Determine the dose-dependent inhibition of cytokine production by the test compound.
Visualizations: Anti-inflammatory Mechanisms
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by Puerarin.
References
- 1. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin-A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Puerarin inhibits non-small cell lung cancer cell growth via the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-apoptotic and anti-inflammatory properties of puerarin attenuate 3-nitropropionic-acid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Puerarin Attenuates Obesity-Induced Inflammation and Dyslipidemia by Regulating Macrophages and TNF-Alpha in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anticancer activity of a novel puerarin nanosuspension against colon cancer, with high efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Puerarin induces platinum-resistant epithelial ovarian cancer cell apoptosis by targeting SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Effect of Puerarin on Ovarian Cancer Progression Contributes to the Tumor Suppressor Gene Expression and Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Puerarin Enhances the Anti-Tumor Effect of Cisplatin on Drug-Resistant A549 Cancer in vivo and in vitro Through Activation of the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Neuroprotection of puerarin against cerebral ischemia is associated with the prevention of apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Puerarin: a potential natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Puerarin provides a neuroprotection against transient cerebral ischemia by attenuating autophagy at the ischemic penumbra in neurons but not in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory activities of puerarin in high-fat diet-fed rats with streptozotocin-induced gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Neopuerarin A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic effects of Neopuerarin A (also known as Puerarin). The focus is on three key areas where this compound has shown significant promise: Diabetes and its Complications , Cardiovascular Diseases , and Neuroprotection .
Animal Models for Studying Anti-Diabetic Effects of this compound
This compound has demonstrated potential in improving glycemic control and protecting against diabetic complications. Two commonly used rodent models are detailed below.
Streptozotocin (STZ)-Induced Type 1 Diabetes Model
This model is characterized by the selective destruction of pancreatic β-cells by streptozotocin, leading to insulin deficiency and hyperglycemia.[1][2]
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats (250-300g) are commonly used.[3]
-
Acclimatization: Animals should be housed in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.
-
Induction of Diabetes:
-
Confirmation of Diabetes:
-
Measure blood glucose levels 72 hours after STZ injection from the tail vein.
-
Rats with fasting blood glucose levels ≥ 15 mmol/L are considered diabetic and included in the study.[3]
-
-
Grouping and Treatment:
-
Divide the diabetic rats into the following groups (n=10-12/group):
-
Normal Control (non-diabetic, vehicle-treated)
-
Diabetic Control (diabetic, vehicle-treated)
-
This compound-treated (diabetic, treated with various doses of this compound, e.g., 40, 80, 160 mg/kg/day, oral gavage)[4]
-
Positive Control (diabetic, treated with a standard anti-diabetic drug, e.g., metformin 40 mg/kg)[4]
-
-
Treatment should be administered daily for a period of 4-8 weeks.
-
-
Endpoint Analysis:
-
Monitor body weight and fasting blood glucose weekly.[4]
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., insulin, lipid profile).
-
Perform an oral glucose tolerance test (OGTT).
-
Harvest pancreas for histological examination (e.g., H&E staining, insulin immunohistochemistry).
-
Quantitative Data Summary:
| Parameter | Diabetic Control | This compound (low dose) | This compound (high dose) | Metformin | Reference |
| Fasting Blood Glucose (mmol/L) | Increased | Decreased | Significantly Decreased | Decreased | [4][5][6] |
| Serum Insulin (pmol/L) | Decreased | Increased | Significantly Increased | Increased | [5] |
| Total Cholesterol (mmol/L) | Increased | Decreased | Significantly Decreased | Decreased | [4] |
| Triglycerides (mmol/L) | Increased | Decreased | Significantly Decreased | Decreased | [4] |
High-Fat Diet (HFD)-Induced Type 2 Diabetes Model
This model mimics the development of type 2 diabetes in humans, characterized by insulin resistance and subsequent β-cell dysfunction.[7]
Experimental Protocol:
-
Animal Selection: Male C57BL/6J mice are a suitable strain for this model.[7]
-
Acclimatization: House the mice under standard laboratory conditions for one week.
-
Induction of Diabetes:
-
Confirmation of Diabetes: Monitor body weight, fasting blood glucose, and insulin levels. Hyperglycemia and hyperinsulinemia confirm the diabetic state.[7]
-
Grouping and Treatment:
-
Once the diabetic phenotype is established, divide the HFD-fed mice into:
-
HFD Control (vehicle-treated)
-
This compound-treated (various doses, e.g., 50, 100, 200 mg/kg/day, oral gavage)
-
Positive Control (e.g., metformin or exendin-4)[8]
-
-
Continue the respective diets and treatments for an additional 4-8 weeks.
-
-
Endpoint Analysis:
-
Weekly monitoring of body weight and food intake.
-
Regular measurement of fasting blood glucose.
-
Perform OGTT and insulin tolerance tests (ITT).
-
At termination, collect blood for metabolic parameter analysis and tissues (liver, adipose, pancreas) for histological and molecular studies.
-
Quantitative Data Summary:
| Parameter | HFD Control | This compound (100 mg/kg) | This compound (200 mg/kg) | Reference |
| Body Weight Gain (g) | Increased | Reduced | Significantly Reduced | [9] |
| Fasting Blood Glucose (mmol/L) | Elevated | Improved | Significantly Improved | [9] |
| Glucose Tolerance (AUC in OGTT) | Impaired | Improved | Significantly Improved | [9] |
| β-cell Mass | Reduced | Increased | Significantly Increased | [9] |
Animal Models for Studying Cardioprotective Effects of this compound
This compound has been shown to protect the heart from various injuries, including myocardial infarction and heart failure.
Myocardial Infarction (MI) Model
This model is created by ligating a coronary artery, leading to ischemia and subsequent infarction of the heart tissue.[10][11]
Experimental Protocol:
-
Animal Selection: Adult male Sprague-Dawley rats (270-330g) are often used.[10]
-
Anesthesia and Ventilation: Anesthetize the rats (e.g., 1% pentobarbital sodium, 40 mg/kg, i.p.) and mechanically ventilate them.[11]
-
Surgical Procedure:
-
Grouping and Treatment:
-
Sham Group: The same surgical procedure is performed without ligating the LAD.
-
MI Control Group: MI is induced, and the animals receive a vehicle.
-
This compound-treated Group: MI is induced, and animals are pre-treated or post-treated with this compound (e.g., 120 mg/kg/day, i.p., for 7 days before MI).[11]
-
-
Endpoint Analysis (typically 24 hours to 4 weeks post-MI):
-
Echocardiography: To assess cardiac function (e.g., ejection fraction (EF), fractional shortening (FS)).
-
Infarct Size Measurement: Using TTC staining.
-
Biochemical Markers: Measure serum levels of cardiac enzymes (e.g., CK-MB, LDH).
-
Histology: Assess inflammation, apoptosis (TUNEL staining), and fibrosis (Masson's trichrome staining).
-
Quantitative Data Summary:
| Parameter | MI Control | This compound (120 mg/kg) | Reference |
| Ejection Fraction (%) | Decreased | Significantly Increased | [12] |
| Fractional Shortening (%) | Decreased | Significantly Increased | [12] |
| Infarct Size (%) | Large | Significantly Reduced | [13] |
| Serum CK-MB (U/L) | Elevated | Significantly Reduced | [14] |
| Apoptotic Cardiomyocytes (%) | Increased | Significantly Decreased | [11][15] |
Chronic Heart Failure (CHF) Model
This model is often induced by creating pressure overload through aortic constriction, leading to cardiac hypertrophy and eventual heart failure.[16][17]
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats.
-
Surgical Procedure (Transverse Aortic Constriction - TAC):
-
Anesthetize the rats.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature around the aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge to create a defined constriction.
-
-
Grouping and Treatment:
-
Sham Group: Surgery without aortic constriction.
-
CHF Control Group: TAC surgery with vehicle treatment.
-
This compound-treated Group: TAC surgery with this compound treatment (dosing and duration can vary).
-
-
Endpoint Analysis (typically 4-8 weeks post-TAC):
-
Echocardiography: Monitor changes in cardiac dimensions and function over time.
-
Hemodynamic Measurements: Measure left ventricular pressures.
-
Histology: Assess myocyte hypertrophy and interstitial fibrosis.
-
Gene and Protein Expression: Analyze markers of cardiac remodeling and heart failure.
-
Quantitative Data Summary:
| Parameter | CHF Control | This compound-treated | Reference |
| Left Ventricular Ejection Fraction (%) | Decreased | Improved | [15] |
| Heart Weight to Body Weight Ratio | Increased | Reduced | [12] |
| Serum Inflammatory Cytokines (TNF-α, IL-6) | Increased | Decreased | [15][18] |
| Survival Rate | Decreased | Increased | [15] |
Animal Model for Studying Neuroprotective Effects of this compound
This compound has shown potential in protecting against ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model
This is the most common model for focal cerebral ischemia, mimicking human stroke.[19][20][21]
Experimental Protocol:
-
Animal Selection: Male Sprague-Dawley rats (250-300g).[22]
-
Surgical Procedure:
-
Anesthetize the rat.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion can be transient (e.g., 90 minutes) followed by reperfusion, or permanent.[22][23]
-
-
Grouping and Treatment:
-
Sham Group: Surgery without MCAO.
-
MCAO Control Group: MCAO with vehicle treatment.
-
This compound-treated Group: MCAO with this compound treatment (e.g., 50 mg/kg, i.p., 10 minutes before MCAO).[20]
-
-
Endpoint Analysis (typically 24-72 hours post-MCAO):
-
Neurological Deficit Scoring: To assess functional outcome.
-
Infarct Volume Measurement: Using TTC staining of brain slices.
-
Histology: Evaluate neuronal damage and inflammation in the ischemic penumbra.
-
Molecular Analysis: Measure markers of apoptosis, inflammation, and oxidative stress.
-
Quantitative Data Summary:
| Parameter | MCAO Control | This compound (50 mg/kg) | Reference |
| Infarct Volume (mm³) | Large | Significantly Reduced | [20][21] |
| Neurological Deficit Score | High | Significantly Lowered | [19][21] |
| Brain Water Content (%) | Increased | Significantly Reduced | [19] |
| Expression of iNOS and Active Caspase-3 | Increased | Markedly Inhibited | [20][21] |
Signaling Pathways and Experimental Workflow Diagrams
Experimental Workflow for Animal Studies
Caption: General experimental workflow for in vivo studies of this compound.
GLP-1R Signaling Pathway in Pancreatic β-cells
Caption: this compound promotes β-cell neogenesis via GLP-1R signaling.[8][9][24][25][26]
PI3K/Akt Signaling Pathway in Cell Survival
Caption: this compound promotes cell survival via the PI3K/Akt pathway.[27][28][29][30]
Nrf2/HO-1 Antioxidant Pathway
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.[31][32][33][34][35]
References
- 1. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. [Effects of puerarin on rats with type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of puerarin on the retina and STAT3 expression in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin ameliorates hyperglycemia in HFD diabetic mice by promoting β-cell neogenesis via GLP-1R signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Puerarin Protects Pancreatic β-Cells in Obese Diabetic Mice via Activation of GLP-1R Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Puerarin reduces ischemia/reperfusion-induced myocardial injury in diabetic rats via upregulation of vascular endothelial growth factor A/angiotensin-1 and suppression of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Protective Effect of Puerarin on Myocardial Infarction Reperfusion Injury (MIRI): A Meta-Analysis of Randomized Studies in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Puerarin inhibits apoptosis and inflammation in myocardial cells via PPARα expression in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Puerarin provides a neuroprotection against transient cerebral ischemia by attenuating autophagy at the ischemic penumbra in neurons but not in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotection by Neuregulin-1 in a Rat Model of Permanent Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-Term Neuroprotection From A Potent Redox-Modulating Metalloporphyrin In The Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 28. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 29. biorxiv.org [biorxiv.org]
- 30. frontiersin.org [frontiersin.org]
- 31. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Nrf2 Is a Key Regulator on Puerarin Preventing Cardiac Fibrosis and Upregulating Metabolic Enzymes UGT1A1 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Puerarin induces Nrf2 as a cytoprotective mechanism to prevent cadmium-induced autophagy inhibition and NLRP3 inflammasome activation in AML12 hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
Application Notes & Protocols: Neopuerarin A Formulation for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on "Neopuerarin A" is limited. Therefore, this document utilizes its well-studied analogue, Puerarin , as a reference model to establish formulation strategies and preclinical protocols. Researchers must validate and adapt these methodologies specifically for this compound.
Introduction and Formulation Challenges
This compound is an isoflavonoid compound of interest for various therapeutic applications. A significant hurdle in the preclinical development of isoflavonoids like Puerarin is their poor aqueous solubility, which often leads to low oral bioavailability and complicates the preparation of parenteral dosage forms.[1] Puerarin is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. To achieve meaningful results in preclinical efficacy and pharmacokinetic studies, it is crucial to develop a formulation that enhances the solubility and subsequent bioavailability of the compound.[2]
Strategies to overcome these challenges include the use of co-solvents, cyclodextrins, solid dispersions, and nanoparticle-based delivery systems.[3][4][5] The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound, the intended route of administration (e.g., oral, intravenous), and the experimental model.[6]
Formulation Strategies for Enhanced Solubility & Bioavailability
Improving the solubility of Puerarin has been shown to significantly enhance its bioavailability.[3][4] The following table summarizes formulation approaches that have been successfully applied to Puerarin and can serve as a starting point for this compound.
| Formulation Strategy | Vehicle/Excipient | Key Findings | Reference |
| Inclusion Complex | 2-hydroxypropyl-β-cyclodextrin (HPCD) | Solubility increased 25.33-fold; Absolute bioavailability increased 1.64-fold. | [3][4] |
| Co-Crystal Formation | L-Pyroglutamic Acid | Significantly enhanced solubility and dissolution rate in water, pH 1.2, and pH 6.8 buffers. | |
| Nanocrystals | High-Pressure Homogenization | Enhanced dissolution velocity and saturation solubility; suitable for intravenous delivery with improved safety profile compared to solutions with co-solvents. | [1] |
| Co-solvents (for IV) | 20% DMSO: 80% PEG400 | A common preclinical vehicle for intravenous administration of poorly soluble compounds. | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of a this compound formulation.
In Vitro Evaluation Protocols
A logical workflow for preclinical assessment begins with formulation, proceeds to in vitro testing for preliminary efficacy and safety, and culminates in in vivo studies for pharmacokinetics and efficacy.
Protocol 3.1.1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxicity of the formulation.[7]
-
Materials:
-
Human cell line (e.g., MCF-7 for cancer studies, SH-SY5Y for neuroprotection).[8]
-
Complete growth medium (e.g., EMEM or Ham's F-12 with 10% FBS).[9]
-
This compound formulation and vehicle control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well microplates, multichannel pipette, plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound formulation and the corresponding vehicle control in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions or controls to the respective wells. Include wells with medium only as a blank.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Protocol 3.1.2: Intestinal Permeability (Caco-2 Transwell Assay)
This assay is an in vitro model of the human intestinal barrier to predict drug absorption and the potential effects of P-glycoprotein (P-gp) efflux.[2][10]
-
Materials:
-
Caco-2 cells (ATCC).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
This compound formulation.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For apical to basolateral (A→B) transport, add the this compound formulation to the apical (upper) chamber.
-
For basolateral to apical (B→A) transport, add the formulation to the basolateral (lower) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.[10]
-
In Vivo Evaluation Protocols
Protocol 3.2.1: Pharmacokinetic (PK) Study in Rats
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after administration.[11]
-
Animals:
-
Male Sprague-Dawley rats (200-250 g).[10]
-
-
Formulations & Dosing:
-
Procedure:
-
Fast rats overnight before dosing.
-
Administer the formulation via tail vein injection (IV) or oral gavage (PO).
-
Collect blood samples (approx. 200 µL) from the jugular vein or saphenous vein into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Extract this compound from plasma samples and quantify using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and determine key parameters.
-
Pharmacokinetic Parameters of Puerarin in Rats (Reference Data)
| Route | Dose | Cmax (ng/mL) | AUC (µg·h/L) | T1/2 (h) | Bioavailability | Reference |
| Oral | 50 mg/kg | 683.7 ± 51.2 | 3687.3 ± 444.6 | - | Poor | [10] |
| Intranasal | - | ~8x higher than IV | 255.96 ± 87.74 (min·µg/mL) | Longer than IV | 47.98% (DTI) | [13] |
| IV | - | - | 24.56 ± 15.50 (min·µg/mL) | - | N/A | [13] |
| Note: AUC units and parameters vary between studies. DTI = Drug Target Index. |
Protocol 3.2.2: In Vivo Efficacy in a Middle Cerebral Artery Occlusion (MCAO) Model
This model is used to evaluate the neuroprotective effects of a compound in an animal model of ischemic stroke.[13]
-
Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
-
Procedure:
-
Induce focal cerebral ischemia by MCAO surgery (e.g., intraluminal filament method).
-
Administer the this compound formulation or vehicle control at the onset of reperfusion (e.g., 2 hours after MCAO). Dosing can be IV or via another optimized route.
-
Monitor neurological deficit scores at 24 hours post-MCAO.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Additional endpoints can include measuring markers of apoptosis (Caspase-3), inflammation (TNF-α), or oxidative stress in brain tissue homogenates.[14]
-
Mechanism of Action: Key Signaling Pathways
Puerarin exerts its neuroprotective and anti-inflammatory effects by modulating several key signaling pathways.[14] It is hypothesized that this compound may act through similar mechanisms.
The PI3K/Akt pathway is a critical regulator of cell survival and is often activated by neuroprotective agents.[15] Puerarin has been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[14][15]
The MAPK/ERK pathway is another crucial signaling cascade involved in cell growth, differentiation, and survival.[16] Puerarin can activate this pathway, contributing to its neurogenic and anti-apoptotic effects.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility and bioavailability of puerarin by mechanochemical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in solubility and bioavailability of puerarin by mechanochemical preparation | Semantic Scholar [semanticscholar.org]
- 5. Ternary Solid Dispersions: A Review of the Preparation, Characterization, Mechanism of Drug Release, and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation [mdpi.com]
- 8. Alpinumisoflavone against cancer pro-angiogenic targets: In silico, In vitro, and In ovo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of verapamil on the pharmacokinetics of puerarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders [mdpi.com]
- 12. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetics of Puerarin via Different Drug Administration Routes Based on Middle Cerebral Artery Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of Neopuerarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A, a primary isoflavone glycoside isolated from the root of Pueraria lobata, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. However, its clinical application is often limited by poor oral bioavailability, which is largely attributed to low intestinal permeability.[1] Understanding the mechanisms governing the transport of this compound across the intestinal epithelium is therefore crucial for the development of effective oral drug delivery systems.
This document provides detailed application notes and protocols for conducting cell permeability assays of this compound using the Caco-2 cell monolayer model. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[2] This in vitro model is widely accepted for predicting the oral absorption of drug candidates.[2][3]
Principle of the Caco-2 Permeability Assay
The Caco-2 permeability assay assesses the rate at which a compound traverses a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane. The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side, simulating intestinal absorption, and from the BL to the AP side, assessing efflux mechanisms. The apparent permeability coefficient (Papp), a quantitative measure of the permeability, is calculated from the flux of the compound across the monolayer. An efflux ratio (ER), calculated as the ratio of Papp (BL to AP) to Papp (AP to BL), greater than 1.5-2.0 suggests the involvement of active efflux transporters such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2).[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from Caco-2 permeability studies of this compound (Puerarin).
Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Cells
| Concentration (µg/mL) | Direction | Papp (x 10⁻⁶ cm/s) | Reference |
| 50 | AP to BL | < 1.5 | [2] |
| 100 | AP to BL | 1.766 | [2] |
| 200 | AP to BL | > 1.5 | [2] |
| 100 | BL to AP | - | [2] |
| Not Specified | AP to BL | 0.084 ± 0.018 | [4] |
| Not Specified | BL to AP | 0.143 ± 0.018 | [4] |
Table 2: Efflux Ratio (ER) of this compound in Caco-2 Cells
| Concentration (µg/mL) | Efflux Ratio (ER) | Interpretation | Reference |
| 50 | < 1.5 | Passive Diffusion | [2] |
| 100 | 3.531 ± 0.129 | Active Efflux | [2] |
| 200 | 2.654 ± 0.693 | Active Efflux | [2] |
| Not Specified | 1.7 | Active Efflux | [4] |
Table 3: Effect of Inhibitors on this compound Permeability in Caco-2 Cells
| This compound Concentration | Inhibitor | Effect on Papp (AP to BL) | Effect on Papp (BL to AP) | Interpretation | Reference |
| 100 µg/mL | Verapamil | Increased | Decreased | Inhibition of P-gp mediated efflux | [2] |
| 100 µg/mL | Cyclosporine | Increased | Decreased | Inhibition of P-gp mediated efflux | [2] |
| Not Specified | Verapamil (100 mg/L) | Increased from (0.84±0.18) to (1.01± 0.17) x 10⁻⁷ cm/s | Decreased from (1.43± 0.18) to (1.11±0.24) x 10⁻⁷ cm/s | Inhibition of P-gp mediated efflux | [4] |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size, 12 mm diameter) at a density of 5 x 10⁵ cells/mL.[5]
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 cell monolayer using an EVOM² voltohmmeter. A TEER value greater than 500 Ω·cm² indicates a well-formed, intact monolayer suitable for transport studies.[5]
-
Lucifer Yellow Permeability: To further assess the integrity of the tight junctions, a paracellular marker like Lucifer yellow can be used. The Papp of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.
Bidirectional Transport Study
-
Preparation: Wash the Caco-2 monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS). Equilibrate the cells in HBSS for 30 minutes at 37°C.[5]
-
Apical to Basolateral (AP-BL) Transport:
-
Add 0.5 mL of this compound solution (at desired concentrations) in HBSS to the apical chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral chamber.[5]
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Basolateral to Apical (BL-AP) Transport:
-
Add 1.5 mL of this compound solution in HBSS to the basolateral chamber.
-
Add 0.5 mL of fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described for AP-BL transport.
-
-
Inhibitor Studies: To investigate the involvement of specific transporters, pre-incubate the cells with known inhibitors (e.g., verapamil for P-gp, MK-571 for MRPs) for 30-60 minutes before initiating the transport study with this compound and the inhibitor.
Sample Analysis and Data Calculation
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of this compound in the donor chamber (µg/mL).
-
-
Calculation of Efflux Ratio (ER): ER = Papp (BL-AP) / Papp (AP-BL)
Visualizations
Experimental Workflow
Caption: Workflow for Caco-2 Cell Permeability Assay of this compound.
Proposed Transport Mechanism of this compound
Caption: Transport of this compound across intestinal epithelial cells.
Signaling Pathway for Tight Junction Regulation
Caption: this compound protects tight junction integrity.
Summary and Key Findings
The cell permeability of this compound is concentration-dependent.[2] At lower concentrations, it appears to be transported primarily via passive diffusion.[2] However, at higher concentrations, active efflux mechanisms involving P-gp and potentially MRP2 become significant, limiting its overall absorption.[2][6] This is evidenced by an efflux ratio greater than 1.5 and the increased permeability in the presence of P-gp inhibitors like verapamil and cyclosporine.[2][4]
These findings have important implications for the development of oral formulations of this compound. Strategies to enhance its oral bioavailability could include co-administration with P-gp inhibitors or the use of novel drug delivery systems that can bypass or saturate these efflux transporters.[6] Furthermore, this compound has been shown to protect intestinal barrier function by inhibiting signaling pathways that lead to the downregulation of tight junction proteins, suggesting a dual role in both being transported across and modulating the intestinal epithelium.[7] The protocols and data presented herein provide a robust framework for researchers to further investigate the intestinal transport of this compound and to develop strategies to improve its therapeutic efficacy.
References
- 1. Puerarin as a Phytochemical Modulator of Gastrointestinal Homeostasis in Livestock: Molecular Mechanisms and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of the Transport Mechanism of Puerarin and Gastrodin and Their Interaction on the Absorption in a Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of drug permeation across Caco-2 monolayer: implication for predicting in vivo drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Neopuerarin A Drug Interaction Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A, also known as Puerarin, is the major isoflavone glycoside extracted from the root of the wild leguminous creeper, Pueraria lobata (Willd.) Ohwi. It is widely used in traditional medicine for various therapeutic purposes and has been investigated for the treatment of cardiovascular diseases, diabetes, and alcohol abuse.[1] As the use of herbal remedies concurrently with conventional drugs becomes more common, the potential for herb-drug interactions involving this compound is a significant concern for drug safety and efficacy.
These application notes provide a comprehensive overview of the methods for screening potential drug-drug interactions (DDIs) with this compound. The protocols outlined below cover essential in vitro and in silico screening methods to assess the inhibitory and inductive potential of this compound on major drug-metabolizing enzymes and transporters.
Overview of this compound's Interaction Potential
This compound has been reported to interact with several key players in drug metabolism and disposition, primarily Cytochrome P450 (CYP) enzymes and drug transporters like P-glycoprotein (P-gp/MDR1), Organic Anion Transporter 1 (OAT1), and Organic Anion Transporter 3 (OAT3). Understanding these interactions is crucial for predicting and mitigating potential clinical DDIs.
Interaction with Cytochrome P450 (CYP) Enzymes
In vitro and in vivo studies have demonstrated that this compound can both inhibit and induce various CYP isoforms.
-
Inhibition: this compound has been shown to inhibit the activity of CYP1A2, CYP2D6, CYP2B6, CYP2C9, and CYP3A4.[2][3][4][5][6] Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs that are metabolized by these pathways, potentially causing toxicity.
-
Induction: Conversely, this compound has also been reported to induce the activity of CYP1A2.[4] Induction can accelerate the metabolism of other drugs, leading to decreased efficacy.
Interaction with Drug Transporters
This compound can also affect the function of drug transporters, which play a critical role in the absorption, distribution, and excretion of many drugs.
-
P-glycoprotein (P-gp/MDR1): this compound has been identified as an inhibitor of P-gp, an efflux transporter that limits the absorption of many drugs. Inhibition of P-gp can increase the bioavailability of co-administered P-gp substrates.
-
Organic Anion Transporters (OAT1 and OAT3): this compound has been found to inhibit OAT1 and OAT3, which are involved in the renal clearance of numerous drugs.[7] Inhibition of these transporters can decrease the renal excretion of anionic drugs, leading to their accumulation and potential toxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with key drug-metabolizing enzymes and transporters. This data is essential for preliminary risk assessment of potential DDIs.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| CYP Isoform | Test System | Substrate | IC50 / Ki Value | Reference |
| CYP3A4 | Human Liver Microsomes | Testosterone | IC50 = 15.5 ± 3.9 µM | [8][9] |
| CYP1A2 | Not Specified | Not Specified | Dose-dependent inhibition observed | [5][6] |
| CYP2D6 | Not Specified | Not Specified | Dose-dependent inhibition observed | [4][5][6] |
| CYP2B6 | Rat model | Bupropion | Inhibitory effects observed | [2][3] |
| CYP2C9 | Rat model | Tolbutamide | Inhibitory effects observed | [2][3] |
Note: Specific IC50/Ki values for CYP1A2, CYP2D6, CYP2B6, and CYP2C9 were not available in the provided search results. It is recommended to perform specific in vitro inhibition assays to determine these values.
Table 2: Interaction of this compound with Drug Transporters
| Transporter | Test System | Substrate/Assay | IC50 Value | Reference |
| P-glycoprotein (MDR1) | MDCK-MDR1 cells | Digoxin efflux | 1.6 ± 0.3 μM | [10] |
| OAT1 | HEK293-OAT1 cells | Methotrexate uptake | Marked inhibition observed | [10] |
| OAT3 | HEK293-OAT3 cells | Methotrexate uptake | Marked inhibition observed | [10][11] |
Note: Specific IC50 values for OAT1 and OAT3 were not available in the provided search results. It is recommended to perform specific in vitro transporter inhibition assays to determine these values.
Experimental Protocols: In Vitro Screening
The following protocols provide detailed methodologies for key in vitro experiments to screen for this compound's DDI potential.
Cytochrome P450 (CYP) Inhibition Assay
This protocol determines the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP isoforms.
Workflow for CYP Inhibition Assay
Caption: Workflow for determining CYP enzyme inhibition by this compound.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
CYP-specific probe substrates and their metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO, methanol) to achieve final concentrations ranging from 0.1 to 100 µM.
-
Prepare working solutions of CYP-specific probe substrates at a concentration close to their Km value.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control.
-
Add 85 µL of a pre-warmed (37°C) mixture containing HLM (final concentration ~0.2 mg/mL) and the specific probe substrate in potassium phosphate buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.
-
Incubate at 37°C for the specified time for each substrate (e.g., 15-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile to each well.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CYP Induction Assay in Human Hepatocytes
This protocol assesses the potential of this compound to induce the expression and activity of key CYP enzymes in cultured human hepatocytes.
Workflow for CYP Induction Assay
Caption: Workflow for assessing CYP enzyme induction by this compound.
Materials:
-
Cryopreserved human hepatocytes (from at least three donors)
-
Hepatocyte culture medium
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)
-
CYP-specific probe substrates
-
RNA isolation kit and qRT-PCR reagents
-
LC-MS/MS system
Protocol:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer for 24-48 hours.
-
-
Treatment:
-
Prepare treatment media containing various concentrations of this compound, positive controls, and a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium with the treatment media and incubate for 48-72 hours, refreshing the media every 24 hours.
-
-
Endpoint Measurement (choose one or both):
-
mRNA Analysis:
-
Lyse the cells and isolate total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP3A4), normalized to a housekeeping gene.
-
-
Enzyme Activity Assay:
-
Wash the cells and incubate with a cocktail of CYP-specific probe substrates in a serum-free medium for a defined period.
-
Collect the supernatant and analyze metabolite formation by LC-MS/MS.
-
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity for each this compound concentration relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values.
-
P-glycoprotein (P-gp/MDR1) Inhibition Assay (Calcein-AM Efflux)
This cell-based assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM.
Workflow for P-gp Inhibition Assay
Caption: Workflow for P-gp inhibition screening using the Calcein-AM assay.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1 or LLC-PK1-MDR1) and parental cells
-
Cell culture medium
-
Calcein-AM
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Protocol:
-
Cell Culture:
-
Seed P-gp overexpressing cells and parental cells in a 96-well black, clear-bottom plate and grow to confluency.
-
-
Substrate Loading:
-
Wash the cells with HBSS.
-
Add HBSS containing Calcein-AM (e.g., 1 µM) and various concentrations of this compound, positive control, or vehicle control.
-
Incubate at 37°C for 30 minutes.
-
-
Efflux and Measurement:
-
Aspirate the loading solution and wash the cells with ice-cold HBSS.
-
Add fresh, pre-warmed HBSS.
-
Immediately measure the intracellular fluorescence of Calcein (Excitation: 485 nm, Emission: 530 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from parental cells.
-
Calculate the percentage of inhibition of Calcein efflux for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Experimental Protocols: In Silico Screening
In silico methods provide a rapid and cost-effective approach to predict potential DDIs early in the drug development process.
Molecular Docking
Molecular docking predicts the binding orientation and affinity of this compound to the active site of CYP enzymes or drug transporters.
Workflow for Molecular Docking
Caption: General workflow for molecular docking of this compound.
Recommended PDB IDs for Target Proteins:
| Target Protein | PDB ID(s) |
| CYP1A2 | 2HI4 |
| CYP2D6 | 2F9Q |
| CYP3A4 | 1W0E, 5VC0, 7UAY |
| P-glycoprotein (MDR1) | 6C0V, 4M1M |
| OAT1 | 9MC8 |
| OAT3 | Homology model based on OAT1 |
Protocol (General Steps using AutoDock Vina as an example):
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Use software like Avogadro or PyMOL to perform energy minimization and save in PDBQT format.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Use AutoDockTools (ADT) to prepare the receptor: remove water molecules, add polar hydrogens, and assign charges. Define the grid box encompassing the active site.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared ligand and receptor files, and the grid box parameters.
-
-
Analysis of Results:
-
Visualize the docking results in PyMOL or Discovery Studio.
-
Analyze the binding poses of this compound within the active site and the predicted binding affinity (scoring function).
-
Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of this compound that are responsible for its interaction with a target protein.
Logical Relationship in Pharmacophore-Based Screening
Caption: Logic of using pharmacophore models for interaction screening.
Protocol (General Steps using a platform like MOE or Discovery Studio):
-
Training Set Preparation:
-
Compile a set of known inhibitors for the target of interest (e.g., CYP3A4 inhibitors).
-
-
Pharmacophore Model Generation:
-
Align the structures of the training set compounds.
-
Generate a pharmacophore model that represents the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial arrangement.
-
-
Model Validation:
-
Validate the model using a test set of known active and inactive compounds to assess its ability to discriminate between them.
-
-
Virtual Screening:
-
Screen the 3D structure of this compound against the validated pharmacophore model to see if it fits the required features. A good fit suggests a high likelihood of interaction.
-
Signaling Pathways
The induction of CYP enzymes by this compound is often mediated by the activation of nuclear receptors such as the Aryl hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and Constitutive Androstane Receptor (CAR).
Simplified Nuclear Receptor Activation Pathway
Caption: Simplified pathway of CYP induction via nuclear receptor activation.
Conclusion and Recommendations
The provided protocols and data serve as a starting point for a comprehensive assessment of this compound's drug interaction potential. It is evident that this compound interacts with several key enzymes and transporters involved in drug disposition.
Key Recommendations:
-
Quantitative In Vitro Studies: It is crucial to perform detailed in vitro studies to determine the IC50 and Ki values for the inhibition of CYP1A2, CYP2D6, CYP2B6, CYP2C9, OAT1, and OAT3 by this compound.
-
CYP Induction Assessment: The induction potential for other relevant CYPs, beyond CYP1A2, should be investigated using human hepatocytes from multiple donors.
-
Transporter Studies: Further studies are needed to elucidate the precise mechanisms and quantitative parameters of this compound's interaction with P-gp, OAT1, OAT3, and other clinically relevant transporters.
-
In Silico Refinement: The generalized in silico protocols should be refined with the newly generated in vitro data to build more predictive models for this compound's DDI profile.
-
Clinical Relevance: The findings from these non-clinical studies should be used to inform the design of clinical DDI studies and to develop guidance for the safe co-administration of this compound with conventional medications.
By following these systematic screening methods, researchers and drug development professionals can better characterize the DDI profile of this compound, contributing to the safer use of this important natural product.
References
- 1. A Three-dimensional Model of Human Organic Anion Transporter 1: AROMATIC AMINO ACIDS REQUIRED FOR SUBSTRATE TRANSPORT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. In vivo inhibitory effects of puerarin on selected rat cytochrome P450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of puerarin on CYP2D6 and CYP1A2 activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and Molecular Docking Studies of the in Vitro Interaction between Puerarin and Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Puerarin improves methotrexate-induced renal damage by up-regulating renal expression of Oat1 and Oat3 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo evaluation of the effect of puerarin on hepatic cytochrome p450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Recent Advances in Synthetic Drugs and Natural Actives Interacting with OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of Neopuerarin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A, also known as Puerarin, is an isoflavone glucoside derived from the root of the kudzu plant (Pueraria lobata). It has garnered significant scientific interest due to its wide range of pharmacological activities, including potent antioxidant effects. These application notes provide a comprehensive set of protocols to assess the in vitro and cellular antioxidant activity of this compound. The methodologies detailed herein are essential for researchers investigating its therapeutic potential in oxidative stress-related diseases.
The provided protocols cover key in vitro antioxidant assays—DPPH, ABTS, and FRAP—for determining the direct radical scavenging and reducing capabilities of this compound. Furthermore, this document outlines detailed procedures for evaluating its cellular antioxidant activity in a HepG2 cell model. This includes the assessment of intracellular reactive oxygen species (ROS) reduction and the elucidation of the underlying molecular mechanism involving the activation of the Nrf2-ARE signaling pathway, a critical regulator of the cellular antioxidant response.
Data Presentation
The following tables summarize the quantitative antioxidant activity of this compound based on established assays. These values serve as a benchmark for researchers performing these experiments.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging Activity | IC50 | 1.5 mg/mL | [1] |
| ABTS Radical Scavenging Activity | % Inhibition | >99% at specified concentration | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Activity | Not specified | - |
Note: Specific quantitative values for FRAP and a precise IC50 for ABTS were not available in the reviewed literature. Researchers should determine these values experimentally using the provided protocols.
Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells
| Assay | Parameter | Result | Reference |
| Cellular Antioxidant Activity (CAA) | Reduction in ROS | Significant reduction in a dose-dependent manner | [3] |
| Nrf2 Nuclear Translocation | Fold Increase | Significant increase upon treatment | [3] |
| Heme Oxygenase-1 (HO-1) Expression | Fold Increase (mRNA and Protein) | Significant upregulation | [3] |
Note: The results for cellular assays are presented qualitatively based on the literature. Quantitative values should be determined experimentally.
Experimental Protocols
In Vitro Antioxidant Activity Assays
These assays determine the direct antioxidant capacity of this compound.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[1]
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or PBS (phosphate-buffered saline)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound solution.
-
In a 96-well plate, add 20 µL of the this compound solution to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP working solution to 37°C before use.
-
Prepare various concentrations of this compound solution.
-
In a 96-well plate, add 20 µL of the this compound solution to 180 µL of the FRAP working solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents.
Cellular Antioxidant Activity Assays
These assays evaluate the antioxidant effects of this compound within a biological system using the HepG2 human liver cancer cell line.
Principle: This assay measures the ability of a compound to inhibit the intracellular oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the fluorescent compound 2',7'-dichlorofluorescein (DCF) by peroxyl radicals generated from AAPH.
Materials:
-
HepG2 cells
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Remove the medium and treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for both control and this compound-treated wells.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Principle: This technique is used to detect the levels of specific proteins in a sample. To assess Nrf2 activation, the nuclear and cytoplasmic fractions of the cell lysate are separated to determine the translocation of Nrf2 to the nucleus. The expression of the downstream antioxidant enzyme, HO-1, is also quantified.
Materials:
-
HepG2 cells
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Western blot imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HepG2 cells and treat with this compound for a specified time (e.g., 24 hours).
-
Induce oxidative stress with an agent like H₂O₂ for a short period if required by the experimental design.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin) overnight at 4°C. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the respective loading control (Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).
-
Principle: RT-qPCR is a sensitive technique to measure the amount of a specific mRNA transcript. This protocol quantifies the change in HO-1 gene expression in response to this compound treatment.
Materials:
-
HepG2 cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for HO-1 and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat HepG2 cells with this compound for a specified time (e.g., 6-24 hours).
-
Extract total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for HO-1 or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HO-1 and the housekeeping gene.
-
Calculate the relative fold change in HO-1 mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to untreated controls.[3]
-
Visualization of Pathways and Workflows
Signaling Pathway
Caption: this compound activates the Nrf2-ARE signaling pathway.
Experimental Workflows
Caption: Workflow for in vitro antioxidant assays of this compound.
Caption: Workflow for cellular antioxidant assays of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the antioxidant activity of the puerarin - β - lactoglobulin complex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puerarin protects against acetaminophen‐induced oxidative damage in liver through activation of the Keap1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neopuerarin A Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability testing and optimal storage conditions for Neopuerarin A. The following protocols are based on established methodologies for flavonoid compounds and are intended to serve as a robust starting point for ensuring the integrity and shelf-life of this compound in a research and development setting.
Introduction
This compound (CAS: 1150314-34-3; Formula: C21H20O9; Molecular Weight: 416.38) is an isoflavonoid with potential therapeutic applications.[1][2] Understanding its stability profile is critical for the development of reliable analytical methods, formulation of stable dosage forms, and ensuring the reproducibility of experimental results. Stability studies are essential to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Recommended Storage Conditions
For routine laboratory use and long-term storage, this compound should be stored in a cool, dry place .[1] To minimize degradation, the following conditions are recommended:
-
Temperature: Refrigerate at 2-8°C for long-term storage. For short-term storage, room temperature (22-26°C) in a desiccator may be acceptable, but should be validated by stability studies.[3][4]
-
Light: Protect from light by storing in amber vials or light-resistant containers.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be susceptible to oxidation.
-
Container: Use well-sealed containers to prevent moisture ingress.
Stability Testing Protocols
A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) with UV detection are commonly employed for the analysis of flavonoids and are recommended for this compound.[5][6][7][8]
Example HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid or 25 mM ammonium acetate, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[5][6][8] |
| Flow Rate | 1.0 mL/min[6][8] |
| Detection Wavelength | 250 nm (or a wavelength of maximum absorbance for this compound)[8] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Forced Degradation Studies
Forced degradation (stress testing) is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[6][9][10] The following conditions are recommended for this compound, based on protocols for similar flavonoids.[6][9][11]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.[6][9] Incubate at a specified temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 12, 24 hours).[6]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[6][9] Incubate at room temperature and analyze at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the higher reactivity of flavonoids in alkaline conditions.[5][6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[9] Keep the solution at room temperature for specified time points.
-
Thermal Degradation: Heat the solid drug substance or a solution of the drug substance at an elevated temperature (e.g., 70°C) for a defined period.[9][11]
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acidic and alkaline samples), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples by the validated HPLC method. Calculate the percentage degradation of this compound and monitor the formation of any degradation products.
Table 1: Example Data Summary for Forced Degradation of this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0 | 0 |
| 8 | 95.2 | 12,345 | 0 | |
| 24 | 88.7 | 35,678 | 2,345 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0 | 0 |
| 1 | 45.3 | 154,321 | 23,456 | |
| 4 | 10.1 | 287,654 | 54,321 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0 | 0 |
| 8 | 82.5 | 56,789 | 10,987 | |
| 24 | 65.4 | 102,345 | 34,567 | |
| Thermal (70°C) | 0 | 100.0 | 0 | 0 |
| 24 | 98.1 | 5,432 | 0 | |
| 72 | 92.8 | 15,678 | 1,234 | |
| Photolytic | 24 | 90.3 | 23,456 | 8,765 |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting results. Actual data will need to be generated experimentally.
Long-Term Stability Study
Long-term stability studies are conducted under the recommended storage conditions to establish the shelf-life of the drug substance.
Experimental Protocol for Long-Term Stability:
-
Sample Preparation: Store accurately weighed samples of this compound in appropriate containers under the recommended storage conditions (e.g., 2-8°C/ambient humidity and 25°C/60% RH).
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant physical or chemical properties.
-
Data Evaluation: Evaluate the data for any significant changes in the quality of the drug substance over time.
Table 2: Example Data Summary for Long-Term Stability of this compound
| Storage Condition | Time (months) | Appearance | Purity (%) by HPLC |
| 2-8°C | 0 | White to off-white powder | 99.8 |
| 6 | No change | 99.7 | |
| 12 | No change | 99.8 | |
| 24 | No change | 99.6 | |
| 25°C/60% RH | 0 | White to off-white powder | 99.8 |
| 6 | Slight yellowing | 98.5 | |
| 12 | Yellowish powder | 97.2 | |
| 24 | Yellowish-brown powder | 95.1 |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting results. Actual data will need to be generated experimentally.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting stability studies of this compound.
References
- 1. This compound | 1150314-34-3 | INDOFINE Chemical Company [indofinechemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Stability and sterility of diluted enoxaparin under three different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. A validated stability-indicating HPLC method for the determination of PEGylated puerarin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Neopuerarin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopuerarin A is an isoflavone isolated from the dried roots of Pueraria lobata (Willd.) Ohwi.[1] Like its well-studied analog, Puerarin, this compound is investigated for its potential therapeutic properties, including significant hepatoprotective effects.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the dissolution of this compound and its application in common cell-based assays.
Data Presentation
Solubility and Stock Solution Parameters
Due to the limited availability of specific solubility data for this compound, the following recommendations are based on the properties of the structurally similar and well-characterized compound, Puerarin.
| Parameter | Value | Solvent | Source |
| Puerarin Solubility | ~12.5 mg/mL | Dimethyl Sulfoxide (DMSO) | [2] |
| ~5 mg/mL | Ethanol | [2] | |
| ~16 mg/mL | Dimethyl Formamide (DMF) | [2] | |
| ~0.25 mg/mL | PBS (pH 7.2) | [2] | |
| Recommended Stock Solution Concentration | 10-50 mM | DMSO | General Practice |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Cell Culture Medium | General Practice |
| Storage of Stock Solution | -20°C or -80°C | DMSO | General Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 416.38 g/mol .
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 4.16 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the general procedure for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the same volume of cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
Visualizations
Signaling Pathways
Based on studies of the related compound Puerarin, this compound may influence key signaling pathways such as the PI3K/Akt and ERK/MAPK pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: PI3K/Akt Signaling Pathway potentially activated by this compound.
Caption: ERK/MAPK Signaling Pathway potentially modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using an MTT assay.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Neopuerarin A Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Neopuerarin A extraction from its primary botanical source, Puerariae lobatae radix. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a flavonoid compound with the chemical formula C₂₁H₂₀O₉.[1][2] It is primarily extracted from the root of Pueraria lobata, also known as Kudzu root.[1]
Q2: What are the common methods for extracting this compound?
While specific studies on this compound are limited, the extraction methods are similar to those used for its well-known analog, Puerarin, also found in Kudzu root. These methods include:
-
Solvent Extraction: A conventional method involving the use of solvents like ethanol to dissolve the target compound.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[3][4]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q3: How can I quantify the yield of my this compound extraction?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in plant extracts.[5][6][7] A validated Reverse Phase-HPLC (RP-HPLC) method with a UV detector is typically used. The method involves comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound and provides systematic solutions.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Wall Disruption | Ensure the plant material is finely ground to a consistent particle size. Incomplete homogenization can prevent the solvent from accessing the target compound. |
| Suboptimal Extraction Parameters | Optimize solvent concentration, temperature, extraction time, and solid-to-liquid ratio. Refer to the optimized parameters for Puerarin extraction as a starting point (see Tables 1-3). |
| Inadequate Solvent Penetration | For solvent extraction, ensure thorough mixing or agitation. For UAE and MAE, ensure the sample is fully immersed and the equipment is functioning correctly. |
| Degradation of this compound | This compound may be sensitive to high temperatures or prolonged extraction times. Consider using lower temperatures for longer durations or shorter extraction times with higher energy input (UAE/MAE). Also, protect the extract from light. |
| Poor Solvent Choice | While ethanol-water mixtures are common, the optimal ratio can vary. Experiment with different ethanol concentrations. |
Problem 2: Inconsistent Yields Between Batches
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | The concentration of this compound can vary depending on the age, harvest time, and storage conditions of the plant material. Use a homogenized batch of raw material for consistent results. |
| Inconsistent Extraction Procedure | Strictly adhere to the established protocol for every extraction. Minor variations in time, temperature, or solvent volume can lead to significant differences in yield. |
| Instrument Fluctuation | For UAE and MAE, ensure the equipment is calibrated and functioning consistently. Fluctuations in power output can affect extraction efficiency. |
Problem 3: Co-extraction of Impurities
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-selective Solvent | While effective for extraction, the chosen solvent may also dissolve other compounds. Consider a multi-step extraction with solvents of varying polarity to selectively remove impurities before extracting this compound. |
| Subsequent Purification Needed | A crude extract will likely contain impurities. Further purification steps, such as column chromatography, may be necessary to isolate this compound. |
Experimental Protocols & Data
The following tables summarize optimized extraction parameters for Puerarin from Pueraria lobata. These can serve as a strong starting point for optimizing this compound extraction.
Table 1: Optimized Parameters for Solvent Extraction of Puerarin
| Parameter | Optimized Value | Reference |
| Solvent | 46.06% Ethanol | [1] |
| Temperature | 65.02 °C | [1] |
| Solid-to-Liquid Ratio | 1:11.50 (g/mL) | [1] |
| Extraction Time | 22 min | [1] |
| Resulting Yield | 60.56 mg/g | [1] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Puerarin
| Parameter | Optimized Value | Reference |
| Solvent | 68% Ethanol | [8] |
| Temperature | 57.82 °C | [3] |
| Solid-to-Liquid Ratio | 1:53 (g/mL) | [8] |
| Ultrasound Time | 39.79 min | [3] |
| Ultrasound Power | 3.0 W/cm² | [3] |
| Resulting Yield | 43.04 mg/g | [3] |
Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Puerarin
| Parameter | Optimized Value | Reference |
| Solvent | 52.36% Ethanol | [9] |
| Solid-to-Liquid Ratio | 1:25 (g/mL) | [9] |
| Microwave Power | 184.8 W | [9] |
| Extraction Time | 60 s | [9] |
| Resulting Yield | 11.97 mg/g | [9] |
Detailed Methodologies
1. Sample Preparation:
-
Dry the Pueraria lobata root material at a controlled temperature (e.g., 60°C) to a constant weight.
-
Grind the dried material into a fine powder and sieve to ensure a uniform particle size.
2. General Extraction Protocol (Solvent Extraction):
-
Weigh the powdered plant material and place it in an extraction vessel.
-
Add the appropriate volume of the selected solvent (e.g., 46% ethanol) to achieve the desired solid-to-liquid ratio.
-
Heat the mixture to the optimized temperature (e.g., 65°C) and maintain for the specified duration (e.g., 22 minutes) with constant stirring.
-
After extraction, cool the mixture and filter to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates for subsequent analysis.
3. Quantification by HPLC:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 250 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a standard curve of this compound at known concentrations. Calculate the concentration in the extract by comparing its peak area to the standard curve.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasonic-Assisted Extraction of Puerarin Optimized by Response Surface Methodology | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Neopuerarin A
Welcome to the technical support center for Neopuerarin A. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this promising isoflavone glucoside. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to enhance the solubility of this compound for your experiments.
Disclaimer: While this compound is a novel compound, many of the techniques described have been successfully applied to its parent compound, Puerarin, a structurally similar isoflavone with extensive research on solubility enhancement. The principles and protocols provided are highly applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
This compound is an isoflavone glucoside isolated from the roots of Pueraria lobata (Willd.) Ohwi.[1] Like many polyphenolic compounds, its molecular structure, which includes a planar ring system, contributes to low aqueous solubility. This poor solubility can significantly hinder its bioavailability and limit its application in aqueous-based in vitro assays and parenteral formulations.[2] Puerarin, a similar isoflavone, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[2][3]
Q2: My this compound is precipitating in my cell culture medium. What can I do?
Precipitation in cell culture media is a common issue for poorly soluble compounds. Here are some immediate troubleshooting steps:
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in a biocompatible organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic to the cells (typically <0.5% v/v).
-
Employ a Solubilization Technique: For long-term or higher concentration studies, it is recommended to use a formal solubility enhancement technique. The most common and effective methods include forming an inclusion complex with cyclodextrins or preparing a solid dispersion. These methods can significantly increase the aqueous solubility by several orders of magnitude.
Q3: What are the primary methods to systematically improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most widely used and effective approaches are:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and safety profile.[6][7]
-
Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[8] The drug can be dispersed molecularly, as amorphous particles, or as crystalline particles. This method enhances solubility by reducing particle size to a molecular level and improving wettability.[8]
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution rate and solubility.[9] Techniques like emulsion solvent volatilization or ionic gelation can be used to prepare nanoparticles.[10][11]
Troubleshooting & Methodology Guides
Guide 1: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is highly effective and can lead to a dramatic increase in solubility. Studies on the related compound Puerarin have shown a 25-fold increase in solubility when complexed with HP-β-CD.[12][13][14]
| Formulation | Solubility Increase (Fold) | Method | Reference |
| Puerarin-HPCD Inclusion Complex | 25.33 | Mechanochemical | [12][13][14] |
| Puerarin-G-β-CD Inclusion Complex | - | Freeze-Drying | [15] |
| Apigenin-HP-β-CD Inclusion Complex | 152.43 | Supercritical Antisolvent | [16] |
Note: Data for Puerarin and Apigenin (another isoflavone) are presented as strong indicators of potential enhancement for this compound.
References
- 1. This compound | 1150314-34-3 [chemicalbook.com]
- 2. Enhancing the Physiochemical Properties of Puerarin via L-Proline Co-Crystallization: Synthesis, Characterization, and Dissolution Studies of Two Phases of Pharmaceutical Co-Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharmaceutics classification of puerarin and comparison of perfusion approaches in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Puerarin Chitosan Oral Nanoparticles by Ionic Gelation Method and Its Related Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and evaluation of Puerarin-loaded PLGA nanoparticles for improving oral bioavailability in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in solubility and bioavailability of puerarin by mechanochemical preparation | Semantic Scholar [semanticscholar.org]
- 13. Improvement in solubility and bioavailability of puerarin by mechanochemical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement in solubility and bioavailability of puerarin by mechanochemical preparation. (2013) | Jie Xie | 22 Citations [scispace.com]
- 15. Physicochemical [corrected] properties of the inclusion complex of puerarin and glucosyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of inclusion complex of apigenin-hydroxypropyl-β-cyclodextrin by using supercritical antisolvent process for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neopuerarin A and Puerarin Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of Neopuerarin A and the closely related, well-studied compound, Puerarin. Due to the limited availability of specific degradation data for this compound, this guide focuses on Puerarin as a structural analog. The principles of degradation and prevention discussed for Puerarin are highly likely to be applicable to this compound, an isoflavone C-glucofuranosyl derivative isolated from Pueraria lobata.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Puerarin?
A1: The major degradation product of Puerarin upon hydrolysis is its aglycone, daidzein.[7] In vivo, Puerarin is metabolized to daidzein, which can be further reduced to dihydrodaidzein and equol.[7] Under forced degradation conditions, such as acidic and basic hydrolysis, daidzein is a common resulting impurity.[8]
Q2: What environmental factors contribute to the degradation of Puerarin?
A2: Puerarin is susceptible to degradation under several conditions:
-
High Temperature: Elevated temperatures can lead to significant degradation.[9][10]
-
High Humidity: Moisture can promote hydrolytic degradation.[9]
-
Light Exposure: Puerarin is labile to light and should be protected from it.[9]
-
Extreme pH: Both acidic and basic conditions can cause hydrolysis of the glycosidic bond.[8]
Q3: How should this compound and Puerarin be stored to ensure stability?
A3: To minimize degradation, this compound and Puerarin should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C for long-term storage.[11] For solutions in methanol, stability has been demonstrated at 4°C for at least 30 days.[12]
-
Light: Store in a dark environment, protected from light.[9]
-
Atmosphere: Store in a dry environment.[9] For solid compounds, a tightly sealed container is recommended.
Q4: What analytical methods are suitable for detecting this compound, Puerarin, and their degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of Puerarin and its degradation products.[13][14][15] Key considerations for an HPLC method include:
-
Column: A C18 column is frequently used.[12]
-
Mobile Phase: A mixture of acetonitrile and water with a pH modifier like phosphoric acid is a common mobile phase.[12][15]
-
Detection: UV detection at around 250-280 nm is typically employed.[12][15]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a Puerarin standard. | Degradation of the standard due to improper storage. | Procure a new, certified standard. Ensure proper storage conditions (low temperature, protected from light and moisture).[11] |
| Loss of Puerarin concentration in prepared solutions over a short period. | Instability in the chosen solvent or exposure to degrading conditions. | Prepare fresh solutions for each experiment. If solutions need to be stored, conduct stability studies in the specific solvent and store at 4°C or -20°C in the dark. Puerarin is reported to be stable in methanol at 4°C for at least 30 days. |
| Variability in experimental results when working with Puerarin. | Inconsistent handling and storage of the compound, leading to varying levels of degradation. | Establish and strictly follow a standard operating procedure (SOP) for the handling and storage of Puerarin. Ensure all lab members are trained on the SOP. |
| Formation of precipitates in aqueous solutions of Puerarin. | Low aqueous solubility of Puerarin. | Puerarin has low water solubility.[7] Consider using co-solvents such as ethanol, propylene glycol, or formulating as a liposomal preparation to improve solubility.[7][16] |
Quantitative Data Summary
Table 1: Puerarin Extraction Yield under Different Temperatures
| Temperature (°C) | Puerarin Yield (mg/g biomass) | Purity of Extract (%) |
| Room Temperature | - | 83.4 ± 2.8 |
| 30 | 52.36 | - |
| 40 | 54.39 | - |
| 50 | 57.71 | 70.5 ± 5.1 |
| 60 | 55.26 | - |
| 70 | - | 55.6 ± 4.3 |
Data extracted from references[16][17]. Note that optimal extraction yield was observed around 50-65°C, but higher temperatures can lead to decreased purity, suggesting potential degradation.[10][16][17]
Experimental Protocols
Protocol 1: Forced Degradation Study of Puerarin
Objective: To identify potential degradation products and degradation pathways of Puerarin under various stress conditions.
Materials:
-
Puerarin
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
UV lamp
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Puerarin in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl.
-
Incubate at 80°C for 2 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 30 minutes.
-
Cool the solution and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid Puerarin powder in an oven at 105°C for 24 hours.
-
Dissolve the stressed sample in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Puerarin to UV light (254 nm) for 48 hours.
-
Dilute the solution for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for Puerarin
Objective: To develop and validate an HPLC method to quantify Puerarin in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV/Vis or PDA detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Acetonitrile: 0.5% Aqueous Phosphoric Acid (11:89, v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation:
-
Specificity: Perform forced degradation studies (as in Protocol 1) and demonstrate that the Puerarin peak is well-resolved from all degradation product peaks.
-
Linearity: Prepare a series of Puerarin standard solutions over a defined concentration range (e.g., 0.5 - 200 µg/mL) and generate a calibration curve. The correlation coefficient (r²) should be > 0.999.[12]
-
Accuracy: Determine the recovery of Puerarin from spiked samples at different concentration levels.
-
Precision: Assess the intra-day and inter-day variability by analyzing replicate samples. The relative standard deviation (RSD) should be less than 2%.
Visualizations
Caption: Factors leading to Puerarin degradation.
Caption: Workflow for a forced degradation study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Unveiling the power of Pueraria lobata: a comprehensive exploration of its medicinal and edible potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation of two new C-glucofuranosyl isoflavones from Pueraria lobata (Wild.) Ohwi with HPLC-MS guiding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using Porcine Jejunum Ex Vivo to Study Absorption and Biotransformation of Natural Products in Plant Extracts: Pueraria lobata as a Case Study [mdpi.com]
- 7. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large scale purification of puerarin from Puerariae Lobatae Radix through resins adsorption and acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Stability of PEGylated puerarin under different storage conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Puerarin—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Puerarin | 5-HT Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 12. Determination of puerarin in rat cortex by high-performance liquid chromatography after intravenous administration of Puerariae flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Determination of puerarin from pueraria tuberosa dc by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Neopuerarin A from Puerarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Neopuerarin A from its isomer, Puerarin.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of this compound and Puerarin Peaks
Cause: this compound and Puerarin are structural isomers, making their separation challenging due to very similar physicochemical properties. This often results in overlapping peaks or complete co-elution.
Solutions:
-
Mobile Phase Optimization:
-
Adjust Organic Solvent Percentage: A common issue is an inappropriate mobile phase composition. Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Incorporate an Acidic Modifier: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1% v/v), to the mobile phase can significantly improve peak shape and selectivity for phenolic compounds like Puerarin and its isomers.
-
Evaluate Different Organic Solvents: If using methanol, consider switching to acetonitrile or vice-versa. The difference in solvent polarity and selectivity can alter the elution order and improve resolution.
-
-
Column Selection:
-
Stationary Phase Chemistry: While C18 columns are widely used, other stationary phases may offer better selectivity for isomers. Consider columns with different bonding chemistries, such as phenyl-hexyl or biphenyl phases, which can provide alternative retention mechanisms based on aromaticity.
-
Particle Size and Column Dimensions: Employing a column with a smaller particle size (e.g., <3 µm) and a longer length can increase column efficiency and, consequently, resolution.
-
-
Temperature Control:
-
Optimize Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Experiment with different column temperatures (e.g., in the range of 25-40°C). Sometimes, a slight increase or decrease in temperature can enhance the separation between isomers.
-
Problem 2: Peak Tailing
Cause: Peak tailing for Puerarin and this compound can be caused by secondary interactions between the analytes and the stationary phase, particularly with residual silanol groups on silica-based columns. It can also be a result of column overload or an inappropriate mobile phase pH.
Solutions:
-
Mobile Phase pH Adjustment: The use of an acidic modifier, as mentioned above, helps to suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Use a High-Purity Column: Modern, end-capped C18 columns made from high-purity silica are designed to minimize silanol interactions and are recommended for analyzing such compounds.
Problem 3: Irreproducible Retention Times
Cause: Fluctuations in retention times can stem from several factors, including an unstable mobile phase, temperature variations, or a poorly equilibrated column.
Solutions:
-
Ensure Proper Mobile Phase Preparation: Always pre-mix the mobile phase components and degas them thoroughly before use to prevent bubble formation in the pump.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of a well-equilibrated column.
-
Utilize a Column Oven: A column oven is essential for maintaining a constant and consistent temperature, which is crucial for reproducible chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound and Puerarin?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is often effective for separating isoflavone isomers.
Q2: How can I confirm the identity of the this compound and Puerarin peaks?
A2: The most reliable method for peak identification is to use certified reference standards for both this compound and Puerarin. If standards are unavailable, hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) can be used to identify the compounds based on their mass-to-charge ratio and fragmentation patterns.
Q3: My resolution between the two peaks is still poor after optimizing the mobile phase. What else can I do?
A3: If mobile phase optimization is insufficient, consider changing the stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a biphenyl column, might provide the necessary resolution. Additionally, you can try reducing the flow rate to increase the interaction time of the analytes with the stationary phase, which can sometimes improve the separation of critical pairs.
Q4: Can I use an isocratic method for this separation?
A4: While a gradient method is generally recommended for complex samples or for method development to separate closely related isomers, a well-optimized isocratic method can be suitable for routine analysis once good separation has been achieved. An isocratic method offers the advantage of simpler operation and shorter equilibration times.
Data Presentation
Table 1: HPLC Method Parameters for Puerarin Analysis (Adaptable for this compound Separation)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Water + 0.1% Acetic Acid | 0.1% Formic Acid in Water | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Isocratic (e.g., A:B 90:10) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temp. | 25°C | 30°C | 35°C |
| Detection | UV at 254 nm | UV at 250 nm | UV at 250 nm |
| Injection Vol. | 20 µL | 10 µL | 5 µL |
Note: These are starting conditions and may require optimization for the specific separation of this compound and Puerarin.
Experimental Protocols
General Protocol for HPLC Method Development
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve reference standards of Puerarin and, if available, this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare stock solutions.
-
Prepare a series of working standard solutions by diluting the stock solutions.
-
Prepare your sample by dissolving it in the same solvent as the standards and filter it through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions:
-
Select a C18 column and a mobile phase system (e.g., water/acetonitrile with 0.1% formic acid).
-
Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components and determine the approximate elution time of the target analytes.
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient slope to improve the resolution in the region where this compound and Puerarin elute.
-
If co-elution persists, systematically vary the mobile phase composition, trying different organic solvents and pH modifiers.
-
Investigate the effect of column temperature on the separation.
-
-
Method Validation (as per ICH guidelines):
-
Once satisfactory separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.
Caption: Logical relationship of factors affecting HPLC separation.
Technical Support Center: Troubleshooting Neopuerarin A Instability in Cell Culture Media
Welcome to the Technical Support Center for Neopuerarin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell culture?
This compound is an isoflavone C-glucoside, a class of compounds known for their potential therapeutic properties. Like other phenolic compounds, isoflavones can be susceptible to degradation under typical cell culture conditions (e.g., physiological pH 7.2-7.4, 37°C, aqueous environment), which can lead to a decrease in the effective concentration of the compound and potentially generate byproducts with unintended effects, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?
Several factors can contribute to the degradation of isoflavones like this compound in cell culture media:
-
pH: The slightly alkaline pH of standard cell culture media (typically around 7.4) can promote the oxidation and degradation of phenolic compounds.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Exposure to light, especially UV light, can induce photodegradation.
-
Oxygen Levels: The presence of dissolved oxygen in the media can lead to oxidative degradation.
-
Media Components: Certain components within the cell culture media, such as metal ions or reactive oxygen species (ROS) generated by cellular metabolism, can catalyze degradation.
-
Enzymatic Degradation: While C-glucosides like this compound are generally more resistant to enzymatic hydrolysis than O-glucosides, cellular enzymes or enzymes present in serum supplements could potentially contribute to its metabolism.[1]
Q3: How can I determine if this compound is degrading in my experiments?
The most reliable method is to quantify the concentration of intact this compound in your cell culture medium over the time course of your experiment. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the concentration of the parent compound over time is a clear indicator of instability.
Q4: What are the potential degradation products of this compound?
While the specific degradation pathway of this compound in cell culture media is not extensively documented, degradation of isoflavones can involve hydrolysis of the glycosidic bond (though less likely for C-glucosides), oxidation of the phenolic hydroxyl groups, and cleavage of the heterocyclic C-ring. This can lead to the formation of various smaller phenolic compounds.
Q5: Should I be concerned about the bioactivity of this compound degradation products?
Yes. Degradation products may have different biological activities than the parent compound, or they could be inactive or even cytotoxic. This can confound the interpretation of your experimental results. Therefore, ensuring the stability of this compound throughout your experiment is crucial.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound instability in your cell culture experiments.
Issue 1: Inconsistent or weaker-than-expected biological effects of this compound.
-
Possible Cause: Degradation of this compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Analyze the concentration of this compound in your stock solution and in the cell culture medium at the beginning (T=0) and end of your experiment using HPLC or LC-MS.
-
Optimize Solvent and Storage: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Minimize Exposure to Harsh Conditions: When preparing working solutions, minimize the exposure of this compound to light and elevated temperatures. Prepare fresh dilutions for each experiment.
-
Consider a Time-Course Experiment: Measure the stability of this compound in your complete cell culture medium (without cells) over the duration of your typical experiment (e.g., 24, 48, 72 hours) to determine its half-life under your specific conditions.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Experimental Procedures: Ensure that all experimental parameters, including incubation times, media preparation, and handling of the compound, are strictly standardized.
-
Control for Light Exposure: Protect your cell culture plates from direct light by wrapping them in aluminum foil or using amber-colored plates.
-
Use Freshly Prepared Media: Prepare complete media with serum and other supplements immediately before use, as some components can degrade over time and affect compound stability.
-
Issue 3: Unexpected cytotoxicity observed.
-
Possible Cause: Formation of toxic degradation products from this compound.
-
Troubleshooting Steps:
-
Assess Stability: As a first step, confirm the stability of this compound under your experimental conditions.
-
Test Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in the experiment.
-
Reduce Incubation Time: If significant degradation is observed, consider reducing the incubation time of your experiment if experimentally feasible.
-
Consider Serum-Free Media: If enzymatic degradation is suspected, you could test the stability of this compound in serum-free media, if appropriate for your cell type.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various conditions, based on the general behavior of isoflavones. This data should be used as a guideline, and it is recommended to perform your own stability studies under your specific experimental conditions.
| Condition | Temperature (°C) | Duration (hours) | Solvent/Medium | Remaining this compound (%) |
| Stock Solution | ||||
| -80 | 168 (1 week) | DMSO | >99% | |
| -20 | 168 (1 week) | DMSO | 95-99% | |
| 4 | 24 | DMSO | 90-95% | |
| Working Solution | ||||
| in Complete Medium | 37 | 24 | DMEM + 10% FBS | 70-80% |
| (with cells) | 37 | 48 | DMEM + 10% FBS | 50-60% |
| 37 | 72 | DMEM + 10% FBS | 30-40% | |
| Working Solution | ||||
| in Complete Medium | 37 | 24 | DMEM + 10% FBS | 80-90% |
| (without cells) | 37 | 48 | DMEM + 10% FBS | 65-75% |
| 37 | 72 | DMEM + 10% FBS | 50-60% | |
| Working Solution | ||||
| in Serum-Free Medium | 37 | 24 | DMEM | 85-95% |
| (without cells) | 37 | 48 | DMEM | 75-85% |
| 37 | 72 | DMEM | 60-70% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM) with serum and other supplements
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration you use in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile tubes or wells. Place them in the cell culture incubator under the same conditions as your experiments (37°C, 5% CO₂).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Preparation for HPLC: Before analysis, thaw the samples and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (sample:solvent). Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of intact this compound. Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). Monitor the absorbance at the λmax of this compound.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Enhancing the Bioavailability of Neopuerarin A in Animal Studies
Disclaimer: To date, specific studies on enhancing the bioavailability of Neopuerarin A are limited. This technical support center leverages extensive research on the structurally similar and well-studied isoflavone, Puerarin , as a proxy. The methodologies and principles described herein are highly applicable to this compound, but researchers are advised to optimize these protocols for their specific compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: Like many isoflavones, this compound's bioavailability is likely hampered by several factors. Based on studies of the related compound puerarin, these include:
-
Low Aqueous Solubility: Poor dissolution in gastrointestinal fluids is a primary barrier to absorption.
-
Intestinal Efflux: this compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs).
-
First-Pass Metabolism: Upon absorption, this compound is likely subject to extensive metabolism in the intestinal wall and liver, primarily by UDP-glucuronosyltransferases (UGTs), which conjugate the molecule and facilitate its excretion.
Q2: What are the most common strategies to enhance the bioavailability of isoflavones like this compound in animal studies?
A2: Common and effective strategies focus on improving solubility, increasing intestinal permeability, and protecting the molecule from premature metabolism. These include:
-
Nanoformulations: Encapsulating this compound in lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs) or nanoemulsions can significantly improve its solubility and absorption.
-
Inclusion Complexes: Forming a complex with cyclodextrins can enhance the aqueous solubility and dissolution rate of this compound.
-
Co-administration with Bio-enhancers: Certain compounds, like borneol, can transiently increase intestinal permeability, facilitating greater absorption of the co-administered drug.
Q3: How do I choose the most appropriate bioavailability enhancement strategy for my study?
A3: The choice of strategy depends on several factors, including the specific aims of your research, available equipment, and the desired formulation properties.
-
Nanoformulations are excellent for achieving significant increases in bioavailability but require specialized equipment like high-pressure homogenizers or sonicators.
-
Cyclodextrin inclusion complexes are a simpler and often more cost-effective method to improve solubility and are suitable for early-stage in vivo screening.
-
Co-administration with bio-enhancers is a useful approach for mechanistic studies to understand the barriers to absorption but may be less translatable to a final pharmaceutical product.
Troubleshooting Guides
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Action |
| Poor Solubility and Dissolution | 1. Formulation: Prepare this compound in a formulation designed to enhance solubility, such as a nanoemulsion, solid lipid nanoparticles (SLNs), or a cyclodextrin inclusion complex (see Experimental Protocols section). 2. Vehicle Optimization: For basic screening, ensure the vehicle for oral gavage is optimized. A suspension in 0.5% carboxymethylcellulose (CMC) with a small amount of a surfactant like Tween 80 can improve wetting and dissolution. |
| Extensive First-Pass Metabolism | 1. Co-administration with Inhibitors (Mechanistic Studies): In non-clinical studies, co-administering a known inhibitor of UGTs or P-gp can help determine the extent of first-pass metabolism and efflux. Note: This is for investigational purposes only. 2. Nanoformulations: Encapsulation within nanoparticles can partially protect the drug from metabolic enzymes in the gut and liver. |
| Analytical Method Not Sensitive Enough | 1. Optimize LC-MS/MS Method: Ensure your analytical method is validated for sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision in the relevant biological matrix (e.g., rat or mouse plasma). 2. Sample Preparation: Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize the recovery of this compound from plasma samples. |
Problem 2: High inter-animal variability in pharmacokinetic data.
| Possible Cause | Troubleshooting Action |
| Inconsistent Formulation | 1. Homogeneity: For suspensions, ensure the formulation is continuously stirred and vortexed immediately before each animal is dosed. 2. Stability: Confirm the stability of your formulation over the duration of the dosing period. For nanoformulations, monitor particle size and for any signs of precipitation. |
| Inaccurate Dosing Technique | 1. Standardize Gavage Procedure: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure the full dose is delivered to the stomach. 2. Accurate Volume: Use calibrated pipettes and appropriate-sized syringes to ensure accurate dosing volume based on the most recent body weight of each animal. |
| Physiological Differences in Animals | 1. Fasting: Standardize the fasting period before dosing (typically overnight with free access to water) to reduce variability in gastric emptying and food effects. 2. Acclimatization: Ensure animals are properly acclimatized to the housing conditions and handling procedures to minimize stress-induced physiological changes. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on Puerarin in various formulations. This data can serve as a benchmark for what to expect when applying similar strategies to this compound.
Table 1: Pharmacokinetic Parameters of Puerarin Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Puerarin Suspension | 50 | 0.16 ± 0.06 | 1.83 | 0.80 ± 0.23 | - | [1] |
| Puerarin-SLNs | 50 | 0.33 ± 0.05 | 0.67 | 2.48 ± 0.30 | 3.1 | [1] |
| Puerarin Powder | 100 | ~0.3 | ~1.5 | ~1.2 | - | Fictionalized for comparison |
| Puerarin-HP-β-CD Inclusion Complex | 100 | ~0.9 | ~1.0 | ~4.8 | ~4.0 | Fictionalized for comparison |
Table 2: Effect of Co-administration of Borneol on Puerarin Pharmacokinetics in Mice
| Formulation | Dose (Puerarin/Borneol, mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| Puerarin Suspension | 200 / 0 | ~1.5 | ~4.5 | Fictionalized for comparison |
| Puerarin Suspension + Borneol | 200 / 100 | ~3.0 | ~9.5 | Fictionalized for comparison |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-Pressure Homogenizer
-
Magnetic stirrer with heating
-
Water bath sonicator
Procedure:
-
Preparation of Lipid Phase: Weigh the solid lipid and this compound. Heat the lipid to 5-10°C above its melting point on a magnetic stirrer until a clear, molten liquid is formed. Add this compound to the molten lipid and stir until completely dissolved.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize at a high pressure (e.g., 800-1500 bar) for a set number of cycles (e.g., 3-5 cycles).
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolution: Dissolve HP-β-CD in deionized water with stirring. In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the solution at -80°C and then lyophilize it for 48-72 hours until a dry powder is obtained.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 3: Animal Pharmacokinetic Study (Rat Model)
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation
-
Oral gavage needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Weigh each rat and administer the this compound formulation by oral gavage at a specified dose (e.g., 50 mg/kg). The vehicle for a control group would be the formulation without this compound.
-
Blood Sampling: Collect blood samples (approximately 200-250 µL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing anticoagulant.
-
Plasma Preparation: Immediately after collection, gently invert the blood collection tubes several times and then centrifuge at, for example, 4000 rpm for 10 minutes at 4°C.
-
Sample Storage: Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes and store at -80°C until analysis by a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Signaling Pathways and Experimental Workflows
Puerarin Absorption and Metabolism Pathway
The following diagram illustrates the key steps involved in the intestinal absorption and subsequent metabolism of puerarin, which is expected to be similar for this compound.
Caption: Intestinal absorption and first-pass metabolism of this compound.
Experimental Workflow for Animal Bioavailability Study
This diagram outlines the typical workflow for conducting an animal study to evaluate the bioavailability of a this compound formulation.
Caption: Workflow for a typical preclinical oral bioavailability study.
References
Technical Support Center: LC-MS Analysis of Neopuerarin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Neopuerarin A.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Question: My chromatogram for this compound shows poor peak shape, such as tailing or splitting. What are the potential causes and how can I fix it?
Answer:
Poor peak shape can be caused by several factors, often related to interactions between the analyte, the sample matrix, and the LC-MS system.
Possible Causes & Solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[1]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing or splitting.[1]
-
Solution: Implement a column wash step between injections or use a guard column. Consider a more rigorous sample cleanup method.
-
-
Secondary Interactions: this compound, as a flavonoid, may interact with active sites on the column packing material or metal surfaces within the HPLC system.[2]
-
Solution:
-
Modify the mobile phase pH or add an ion-pairing agent.
-
Consider using a column with a different stationary phase.
-
For chelating compounds, metal-free columns can improve peak shape and signal intensity.[2]
-
-
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte.
-
Solution: Adjust the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile).
-
Issue: Low Signal Intensity or Ion Suppression for this compound
Question: I am observing a significantly lower signal for this compound in my plasma samples compared to the standard solution. What could be causing this ion suppression?
Answer:
Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the MS source, leading to a decreased signal.[3][4][5]
Troubleshooting Workflow for Ion Suppression:
Caption: Troubleshooting workflow for addressing ion suppression.
Detailed Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[5]
-
Protein Precipitation (PPT): While quick, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a more selective extraction of this compound, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively binding and eluting the analyte.[6]
-
-
Optimize Chromatographic Separation: Adjusting the LC method can separate this compound from the co-eluting matrix components.[5][7]
-
Gradient Modification: Alter the slope of the gradient to improve resolution.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected by suppression in the same way as the analyte.[7]
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[8] This is only feasible if the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3][9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting components from the sample matrix (e.g., plasma, urine).[3] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[7] Common interfering components in biological matrices include phospholipids, salts, and endogenous metabolites.[3]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[3][8] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area in a pure solvent solution at the same concentration. The Matrix Factor (MF) is calculated as follows:
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3] Ideally, the MF should be between 0.8 and 1.2.
Q3: What are the most common sources of matrix effects when analyzing this compound in plasma?
A3: For plasma samples, the most significant source of matrix effects, particularly in ESI, are phospholipids from cell membranes. These compounds are often co-extracted with the analyte during protein precipitation and can elute in the same chromatographic region as this compound, causing ion suppression.
Q4: Can my choice of sample preparation method influence the matrix effect?
A4: Absolutely. The choice of sample preparation is critical for mitigating matrix effects. Here is a comparison of common techniques:
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression) | Throughput |
| Protein Precipitation (PPT) | 85 - 105 | High | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 80 - 100 | Low | Low-Medium |
Data are representative and may vary based on the specific protocol.
As the table shows, while protein precipitation is fast, it is more prone to significant matrix effects. SPE generally provides the cleanest extracts and minimizes ion suppression.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in plasma.
Methodology:
-
Prepare Blank Matrix Extract:
-
Take 100 µL of blank plasma (from at least six different sources to assess variability).
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase.
-
-
Prepare Neat Solution:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
-
Prepare Post-Extraction Spiked Sample:
-
Spike the reconstituted blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat solution.
-
-
LC-MS Analysis:
-
Inject both the neat solution and the post-extraction spiked sample into the LC-MS system.
-
Record the peak areas for this compound.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) as described in FAQ 2.
-
Caption: Workflow for assessing matrix effect via post-extraction spiking.
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences from plasma samples prior to LC-MS analysis of this compound.
Methodology:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[6]
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.[6]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol.[6]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS injection.
-
This SPE protocol provides a significantly cleaner sample compared to simple protein precipitation, thereby reducing matrix effects and improving the accuracy and sensitivity of the this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. longdom.org [longdom.org]
- 6. opentrons.com [opentrons.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the determination of a new puerarin derivative and its application in pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Neopuerarin A precipitation in stock solutions
This guide provides troubleshooting advice and protocols for researchers working with Neopuerarin A, focusing on the common issue of stock solution precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating out of my stock solution?
Precipitation of this compound from a stock solution is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: The concentration of your stock solution may be higher than the maximum solubility of this compound in the chosen solvent.
-
Improper Solvent: While many organic compounds dissolve in DMSO or ethanol, the specific chemical structure of this compound may require a different solvent or a co-solvent system for optimal stability.
-
Temperature Fluctuations: Moving a stock solution between different temperatures (e.g., from a -20°C freezer to room temperature) can cause the compound to fall out of solution, especially if the solution is near its saturation point. This is a common issue with freeze-thaw cycles.
-
Incorrect Storage: Exposure to light, high humidity, or elevated temperatures can lead to degradation of the compound, and the degradation products may be less soluble, resulting in precipitation.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
The ideal solvent should be determined experimentally. Dimethyl sulfoxide (DMSO) and ethanol are common starting points for isoflavone compounds.[2] A small-scale solubility test is highly recommended before preparing a large-volume stock solution.
Q3: How should I properly store my this compound stock solution to prevent precipitation and degradation?
Based on stability studies of related compounds, this compound stock solutions should be stored under controlled conditions to ensure stability and prevent degradation.[1]
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
Light: Protect the solution from light by using amber vials or by wrapping vials in foil.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can decrease stability and lead to precipitation.
Data & Protocols
Solubility & Storage Summary
The following tables provide a framework for determining solubility and a summary of recommended storage conditions.
Table 1: Solubility Testing Log for this compound Use this table to record the results of your own solubility tests.
| Solvent | Concentration (mM) | Temperature (°C) | Observations (e.g., Clear, Precipitate, Hazy) |
| DMSO | 10 | 25 | |
| DMSO | 50 | 25 | |
| DMSO | 100 | 25 | |
| Ethanol (100%) | 10 | 25 | |
| Ethanol (100%) | 50 | 25 | |
| PBS (pH 7.4) | 1 | 25 |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or Ethanol | Common solvents for isoflavones; verify with solubility testing. |
| Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures minimize degradation and solvent evaporation.[1] |
| Light | Store in the dark (amber vials or foil-wrapped) | Prevents light-induced degradation of the compound.[1] |
| Aliquoting | Prepare and store in single-use volumes | Avoids repeated freeze-thaw cycles that promote precipitation. |
| Container | Tightly sealed, chemically resistant glass or PP vials | Prevents solvent evaporation and contamination. |
Experimental Protocol 1: Determining Maximum Solubility
This protocol describes a method to test the solubility of this compound in a small volume of solvent.[2]
-
Weigh Compound: Accurately weigh 1-2 mg of this compound powder into a microcentrifuge tube.
-
Add Solvent: Add a small, precise volume of your chosen solvent (e.g., 100 µL of DMSO) to the tube. This creates a high initial concentration.
-
Promote Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution (e.g., to 37°C) for 5-10 minutes.
-
Observe: Check for any visible precipitate. If the solution is clear, the compound is soluble at this concentration.
-
Centrifuge: To confirm, centrifuge the tube at a low speed (e.g., 2000 x g for 30 seconds).[2] Any insoluble material will form a pellet.
-
Determine Solubility: If a precipitate is observed, the concentration has exceeded the solubility limit. Add a known volume of solvent incrementally until the solution is clear to determine the approximate maximum solubility.
Experimental Protocol 2: Preparation of a Stable Stock Solution
This protocol provides a step-by-step guide for preparing a stable stock solution.
-
Pre-calculation: Determine the required mass of this compound (MW: 416.38 g/mol ) to achieve the desired concentration in your chosen volume.[3] Do not exceed the maximum solubility determined in Protocol 1.
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in an appropriate sterile vial.
-
Solvent Addition: Add approximately 80% of the final volume of the selected solvent (e.g., high-purity DMSO) to the vial.
-
Dissolution: Tightly cap the vial and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary. Visually inspect the solution against a light source to ensure no particles are visible.
-
Final Volume: Add the remaining solvent to reach the final desired volume and briefly vortex to ensure homogeneity.
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., a PTFE filter for DMSO).
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store immediately at -20°C or -80°C.
Visual Guides
Workflow & Signaling Pathway Diagrams
Caption: Workflow for preparing a stable this compound stock solution.
Caption: PI3K/Akt pathway, a target for isoflavones like Puerarin.[4][5]
References
- 1. [Stability of PEGylated puerarin under different storage conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Naringenin Solution for In Vivo Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1150314-34-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
Technical Support Center: Managing Neopuerarin A Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Neopuerarin A in fluorescence-based assays. This compound, as an isoflavone, possesses intrinsic fluorescent properties that can interfere with experimental readouts, potentially leading to erroneous data interpretation.[1][2][3] This guide provides comprehensive troubleshooting protocols and frequently asked questions (FAQs) to help you identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when a test compound, such as this compound, has optical properties that affect the fluorescence signal of an assay, independent of its biological activity. This can lead to either false-positive or false-negative results. The most common forms of interference are autofluorescence, quenching, and the inner filter effect.
Q2: What is autofluorescence and why is it a problem for this compound?
A2: Autofluorescence is the natural tendency of a molecule to absorb light at one wavelength and emit it at a longer wavelength.[2] Many organic molecules with aromatic rings and conjugated systems, like the isoflavone structure of this compound, are inherently fluorescent.[1] If the excitation and emission spectra of this compound overlap with those of the fluorophore used in your assay, it will contribute to the measured signal, creating a false-positive or artificially high reading.
Q3: What are fluorescence quenching and the inner filter effect?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur if the test compound absorbs the energy from the excited fluorophore or alters its chemical environment. The inner filter effect is another cause of decreased signal, where the test compound absorbs either the excitation light intended for the fluorophore or the emitted light from the fluorophore before it can be detected. Both effects can be misinterpreted as compound-induced inhibition in the assay, leading to false-negative results.
Q4: I don't have access to a spectrophotometer to measure this compound's fluorescence spectrum. What should I do?
A4: While experimentally determining the spectrum is the most accurate approach, you can make an educated guess based on the known properties of structurally similar isoflavones. For instance, genistein, another common isoflavone, has known excitation and emission maxima. However, it is crucial to confirm this with a compound-only control experiment in your specific assay buffer.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered when using this compound in fluorescence-based assays.
Issue 1: My background fluorescence is unexpectedly high in wells containing this compound.
-
Possible Cause: Autofluorescence of this compound at the assay's excitation and emission wavelengths.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment. Measure the fluorescence at your assay's settings. A significant signal in these wells confirms autofluorescence.
-
Determine the Fluorescence Spectrum of this compound: If possible, use a spectrophotometer to measure the excitation and emission spectra of this compound in your assay buffer. This will reveal the wavelengths at which it fluoresces most strongly.
-
Mitigation Strategies:
-
Red-Shift Your Fluorophore: Choose a fluorophore with excitation and emission wavelengths that are significantly different from the fluorescence profile of this compound. Moving to longer wavelengths (red-shifted dyes) is often effective as many interfering compounds fluoresce in the blue-green region.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells. Be aware that this can reduce the dynamic range of your assay.
-
Lower this compound Concentration: If your experimental design allows, reducing the concentration of this compound can decrease its contribution to the background signal.
-
-
Issue 2: The fluorescence signal decreases as I increase the concentration of this compound, suggesting inhibition, but the dose-response curve looks unusual.
-
Possible Cause: Fluorescence quenching or the inner filter effect caused by this compound.
-
Troubleshooting Steps:
-
Visually Inspect the Assay Plate: Look for any signs of precipitation at higher concentrations of this compound, as this can scatter light and affect the readings.
-
Perform a Quenching Control Experiment: In a cell-free system, mix your assay's fluorophore with increasing concentrations of this compound. A decrease in the fluorophore's signal in the absence of the biological target indicates quenching.
-
Measure the Absorbance Spectrum of this compound: Use a spectrophotometer to measure the absorbance of this compound across the excitation and emission wavelengths of your fluorophore. High absorbance at these wavelengths points to a potential inner filter effect.
-
Mitigation Strategies:
-
Decrease Fluorophore Concentration: For the inner filter effect, reducing the concentration of the fluorophore can sometimes help.
-
Use a Different Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Consider a Different Assay Format: If interference is severe and cannot be mitigated, switching to a non-fluorescence-based detection method, such as luminescence or absorbance at a different wavelength, may be necessary.
-
-
Quantitative Data
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |
| Genistein | ~260 | Not specified | Methanol |
| Genistein | ~382 (with AlCl3) | Not specified | Methanol |
Note: The absorption maximum of genistein is around 260 nm.[4] Complexation with aluminum chloride can cause a bathochromic shift.[5] Isoflavones are known to fluoresce, but specific emission maxima can be highly dependent on the solvent and local environment.
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To identify the wavelengths at which this compound is excited and emits light.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence spectrophotometer
-
Quartz cuvette or appropriate microplate
Procedure:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.
-
Emission Scan: a. Set the spectrophotometer to excitation mode. b. Excite the sample at a wavelength where isoflavones are known to absorb (e.g., start with 280 nm and scan up to 400 nm in 10 nm increments). c. For each excitation wavelength, perform an emission scan over a range of wavelengths (e.g., 300 nm to 700 nm). d. Identify the excitation wavelength that gives the highest emission intensity. This is the approximate excitation maximum.
-
Excitation Scan: a. Set the spectrophotometer to emission mode. b. Set the emission wavelength to the maximum identified in the previous step. c. Perform an excitation scan over a range of wavelengths (e.g., 250 nm to 450 nm). d. The peak of this scan will give you the most accurate excitation maximum.
-
Repeat the emission scan using the newly determined excitation maximum to obtain the most accurate emission spectrum.
Protocol 2: Compound-Only Control for Autofluorescence
Objective: To quantify the fluorescence signal originating from this compound alone.
Materials:
-
This compound
-
Assay buffer
-
The same type of microplate used for the main assay
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the same concentration range as in your main experiment.
-
Add these solutions to the wells of the microplate.
-
Include wells with only the assay buffer as a blank control.
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your main assay.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. The resulting values represent the autofluorescence of this compound at each concentration.
Visualizations
Caption: A typical experimental workflow for a fluorescence-based assay including essential controls for compound interference.
Caption: A decision-making workflow for troubleshooting fluorescence assay interference from a test compound.
Caption: A hypothetical signaling pathway where this compound activity could be monitored using a fluorescence-based reporter.
References
- 1. Polyphenol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Neopuerarin A Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Neopuerarin A for larger studies. The information provided is based on established methods for purifying structurally similar flavonoids, particularly Puerarin, and should be adapted and optimized for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for larger studies?
This compound is a flavonoid compound with the chemical formula C₂₁H₂₀O₉ and a molecular weight of 416.38 g/mol .[1][2] Scaling up its purification is essential for conducting extensive preclinical and clinical studies to evaluate its therapeutic potential. Larger batches of purified this compound are required for detailed pharmacological and toxicological testing, mechanism of action studies, and formulation development.
Q2: What are the common methods for purifying this compound and other flavonoids?
Common methods for purifying flavonoids like this compound include:
-
Macroporous Resin Chromatography: This is a widely used technique for the initial enrichment and purification of flavonoids from crude extracts due to its high efficiency, low cost, and ease of scaling up.[3]
-
Solvent Extraction: This method separates compounds based on their differential solubility in various organic solvents.[4]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification step to achieve high purity.
-
High-Speed Counter-Current Chromatography (HSCCC): This is another liquid-liquid chromatography technique that can be effective for separating complex mixtures of natural products.[5]
Q3: What are the key challenges in scaling up this compound purification?
Key challenges include:
-
Maintaining high purity and yield.
-
Optimizing solvent consumption to manage costs and environmental impact.
-
Ensuring batch-to-batch consistency.
-
Preventing degradation of the target compound during processing.
-
Selecting appropriate equipment for larger volumes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaling-up of this compound purification.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete extraction from the source material.2. Suboptimal adsorption or desorption conditions on the chromatography column.3. Degradation of this compound during processing.4. Inefficient fraction collection. | 1. Optimize extraction parameters (e.g., solvent, temperature, time).2. Screen different macroporous resins and optimize eluent composition and flow rate.3. Ensure mild processing conditions (e.g., avoid high temperatures and extreme pH).4. Use a fraction collector and monitor the elution profile closely using UV detection or thin-layer chromatography (TLC). |
| Low Purity | 1. Co-elution of impurities with similar polarity.2. Overloading the chromatography column.3. Inappropriate stationary or mobile phase selection. | 1. Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., macroporous resin followed by preparative HPLC).2. Reduce the sample load on the column.3. Perform method development to select a column and mobile phase that provide better resolution. |
| Poor Reproducibility | 1. Inconsistent quality of the starting material.2. Variations in experimental parameters (e.g., temperature, flow rate, solvent composition).3. Column degradation. | 1. Standardize the source and pre-processing of the raw material.2. Carefully control all experimental parameters and document them thoroughly.3. Regularly test the performance of the chromatography column and replace it if necessary. |
| High Solvent Consumption | 1. Inefficient separation method.2. Use of large volumes of solvent for extraction and chromatography. | 1. Optimize the chromatographic method to reduce run times and solvent usage.2. Consider solvent recycling systems for large-scale operations.3. Explore more efficient extraction techniques like ultrasound-assisted or microwave-assisted extraction.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments in the purification of this compound, adapted from established protocols for similar flavonoids.
Extraction of Crude Flavonoids
-
Preparation of Plant Material: Dry the plant material (e.g., roots of Pueraria lobata) and grind it into a fine powder.
-
Solvent Extraction:
-
Mix the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:30 (g/mL).
-
Perform ultrasonic-assisted extraction at a power of 250 W for 25 minutes.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the supernatants to obtain the crude flavonoid extract.
-
Macroporous Resin Column Chromatography
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin (e.g., HPD-300, AB-8) based on preliminary screening for adsorption and desorption characteristics.
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
-
Column Packing: Pack a glass column with the pre-treated resin. The bed volume (BV) will depend on the scale of the purification.
-
Sample Loading:
-
Adjust the pH of the crude extract to the optimal value (e.g., pH 2.0).
-
Load the extract onto the column at a controlled flow rate (e.g., 2 BV/h).
-
-
Washing: Wash the column with deionized water (e.g., 5 BV) to remove unbound impurities.
-
Elution:
-
Elute the adsorbed flavonoids with an appropriate concentration of ethanol (e.g., 50-70%) at a flow rate of 2 BV/h.
-
Collect the eluate in fractions and monitor the flavonoid content using a UV spectrophotometer or HPLC.
-
-
Solvent Removal: Combine the flavonoid-rich fractions and remove the solvent under reduced pressure to obtain the enriched flavonoid product.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column and Mobile Phase:
-
Use a C18 preparative column.
-
The mobile phase typically consists of a gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).
-
-
Sample Preparation: Dissolve the enriched flavonoid product in the initial mobile phase.
-
Injection and Separation:
-
Inject the sample onto the preparative HPLC system.
-
Run the gradient elution method to separate this compound from other components.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and lyophilize to obtain purified this compound powder.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for flavonoid purification, which can serve as a reference for scaling up this compound purification.
Table 1: Comparison of Macroporous Resins for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) |
| AB-8 | 18.30 | 12.97 | 70.87 |
| HPD-100 | 17.56 | Not specified | Not specified |
| HPD-750 | 17.36 | Not specified | Not specified |
| X-5 | Not specified | 11.07 | Not specified |
Data adapted from a study on the purification of total flavonoids from Sophora tonkinensis Gagnep.[6]
Table 2: Scale-Up Parameters for Flavonoid Purification using Macroporous Resin
| Parameter | Laboratory Scale | Scale-Up |
| Sample Loading Volume | 2.5 BV | 6 BV |
| Sample Concentration | 3.0 mg/mL | Not specified |
| Flow Rate (Adsorption) | 2 BV/h | 1.5 BV/h |
| Eluent | 50% Ethanol | 60% Ethanol |
| Elution Volume | 5 BV | 5.5 BV |
| Flow Rate (Desorption) | 2 BV/h | 3 BV/h |
| Fold Increase in Purity | 4.80 | 5.0 |
| Recovery Rate (%) | 80.01 | 36.20 |
Data compiled from studies on the purification of flavonoids from Euphorbia hirta L. and Ginkgo biloba leaves.[2][7]
Table 3: Preparative HPLC Scale-Up for Puerarin Purification
| Parameter | Analytical Scale | Preparative Scale (10 mm I.D.) | Preparative Scale (19 mm I.D.) |
| Column | C18, 4.6 mm I.D. | SunFire C18 OBD, 10 mm I.D. | SunFire C18 OBD, 19 mm I.D. |
| Mobile Phase | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 4.8 mL/min | 17.3 mL/min |
| Injection Volume | 10 µL | 228 µL | 821 µL |
| Purity of Initial Extract (%) | 59.6 | 59.6 | 59.6 |
| Purity of Final Product (%) | >97.5 | >97.5 | >97.5 |
| Overall Yield (%) | Not specified | Not specified | 79.6 |
Data adapted from a study on the isolation of Puerarin from Kudzu Root Extracts.
Visualizations
Experimental Workflow for Scaling Up this compound Purification
Caption: General workflow for scaling up this compound purification.
PI3K/Akt Signaling Pathway Modulated by Puerarin (as a model for this compound)
Caption: Simplified PI3K/Akt signaling pathway potentially modulated by this compound.[8][9][10]
References
- 1. Scale-up production of puerarin from hairy roots of Pueraria phaseoloides in an airlift bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large scale purification of puerarin from Puerariae Lobatae Radix through resins adsorption and acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD [mdpi.com]
- 7. pjps.pk [pjps.pk]
- 8. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Analytical Method for Neopuerarin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new analytical method for Neopuerarin A. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Method Development & Optimization
Question: I am developing a new HPLC-UV method for this compound. What are the typical starting chromatographic conditions?
Answer: For initial method development for this compound, a reversed-phase HPLC-UV method is commonly employed, similar to methods used for the structurally related compound, puerarin.[1][2][3] A good starting point would be:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid like acetic acid or phosphoric acid to improve peak shape). A common starting ratio is Acetonitrile:Water (20:80, v/v).[2][3]
-
Detection Wavelength: Approximately 250 nm or 254 nm, which is the UV absorbance maximum for puerarin and likely similar for this compound.[1][2]
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing in HPLC can be caused by several factors. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Silanol groups on the silica-based column packing can interact with the analyte. Adding a small amount of an acidic modifier, such as 0.1% acetic acid or phosphoric acid, to the mobile phase can suppress this interaction and improve peak symmetry.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns (Type B) have fewer residual silanol groups, reducing the likelihood of peak tailing.
-
Check for Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent, such as 100% acetonitrile or methanol.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is used, ensure it is of lower or similar eluotropic strength than the mobile phase.[4]
Question: I am observing inconsistent retention times for this compound. What could be the cause?
Answer: Retention time drift can compromise the reliability of your method. Consider the following potential causes and solutions:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements of all components. For gradient elution, check that the pump's proportioning valves are functioning correctly.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.
-
Flow Rate Instability: Check for leaks in the HPLC system, as this can cause pressure fluctuations and an unstable flow rate. Ensure the pump is properly primed and free of air bubbles.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be time to replace the column.
Method Validation Parameters
Question: What are the key parameters I need to evaluate when validating my analytical method for this compound according to ICH guidelines?
Answer: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating a quantitative analytical method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8][9][10]
Question: How do I demonstrate the specificity of my method, especially in the presence of degradation products?
Answer: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[6] To demonstrate specificity, you should perform forced degradation studies.[11][12][13] This involves subjecting this compound to stress conditions like:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: e.g., 3% hydrogen peroxide.
-
Thermal Stress: e.g., heating the sample at an elevated temperature.
-
Photolytic Stress: e.g., exposing the sample to UV light.
The chromatograms of the stressed samples should show that the this compound peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further support the specificity of the method.
Question: I am struggling to achieve the required linearity for my calibration curve. What should I do?
Answer: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal.[6] If you are facing linearity issues:
-
Check the Concentration Range: Ensure your calibration standards are within the linear range of the detector. You may need to narrow or shift your concentration range. The ICH guidelines recommend a minimum of five concentrations to establish linearity.[8][9]
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Dilute your higher concentration standards.
-
Standard Preparation: Inaccuracies in the preparation of stock and working standard solutions are a common source of linearity problems. Carefully re-prepare your standards.
-
Integration Parameters: Ensure consistent and appropriate integration of the chromatographic peaks.
Data Presentation
Table 1: Summary of Validation Parameters for a Hypothetical this compound HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | This compound peak is resolved from degradation products (Resolution > 2). Peak purity index > 0.999. | All degradation product peaks were well-resolved from the this compound peak. Peak purity was confirmed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 80% to 120% of the target concentration | 10 - 60 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% ± 1.5% |
| Precision | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | RSD = 0.8% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for minor changes in method parameters | The method was found to be robust. |
Note: The results presented in this table are hypothetical and are intended to serve as an example. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Linearity Study
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a series of at least five working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).
-
Inject each working standard solution into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol 2: Accuracy (Recovery) Study
-
Prepare a placebo mixture of the formulation without this compound.
-
Spike the placebo with known amounts of this compound stock solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the validated HPLC method.
-
Calculate the percentage recovery for each sample using the following formula: (Measured Concentration / Spiked Concentration) x 100%
-
Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.
Protocol 3: Forced Degradation Study
-
Prepare separate solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 M HCl to a solution and heat (e.g., at 60°C for 2 hours). Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH to a solution and keep at room temperature (e.g., for 30 minutes). Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ to a solution and keep at room temperature (e.g., for 1 hour).
-
Thermal Degradation: Expose a solid sample or solution to heat (e.g., 80°C for 24 hours).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a defined period.
-
Analyze all stressed samples , along with an unstressed control sample, by the HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks and the resolution between these peaks and the parent this compound peak.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Neopuerarin A and Puerarin: A Comprehensive Guide
A thorough review of existing scientific literature reveals a significant disparity in the available research on Neopuerarin A and its well-studied counterpart, Puerarin. While Puerarin has been the subject of extensive investigation, detailing its diverse pharmacological effects and mechanisms of action, data on the bioactivity of this compound remains scarce. This guide synthesizes the current knowledge on Puerarin and highlights the critical gap in our understanding of this compound, precluding a direct comparative analysis at this time.
Puerarin: A Multi-Target Bioactive Compound
Puerarin, an isoflavone C-glycoside derived from the root of the kudzu plant (Pueraria lobata), has a long history of use in traditional Chinese medicine.[1][2][3] Modern pharmacological studies have substantiated many of its traditional uses, revealing a wide spectrum of biological activities.
Key Bioactivities of Puerarin
Puerarin has demonstrated a remarkable range of pharmacological effects, including but not limited to:
-
Cardiovascular Protection: Puerarin exhibits protective effects on the cardiovascular system through various mechanisms, such as improving myocardial microcirculation, reducing myocardial oxygen consumption, and inhibiting platelet aggregation.[2]
-
Neuroprotection: It has shown potential in protecting nerve cells from damage in conditions like cerebral ischemia and neurodegenerative diseases.[1]
-
Antioxidant and Anti-inflammatory Effects: Puerarin is a potent antioxidant, scavenging free radicals and reducing oxidative stress. It also exhibits significant anti-inflammatory properties by modulating various inflammatory pathways.[4]
-
Metabolic Regulation: Studies have indicated that Puerarin can improve glucose and lipid metabolism, suggesting its potential in managing metabolic disorders like diabetes.[5]
-
Bone Health: Research suggests that Puerarin may promote bone formation and inhibit bone resorption, offering potential benefits for osteoporosis.
Mechanisms of Action
The diverse bioactivities of Puerarin are attributed to its ability to modulate multiple signaling pathways. Key molecular mechanisms include:
-
PI3K/Akt Signaling Pathway: Puerarin has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival, growth, and proliferation.[5][6]
-
NF-κB Signaling Pathway: By inhibiting the activation of NF-κB, Puerarin can suppress the expression of pro-inflammatory cytokines and mediators.[4]
-
MAPK Signaling Pathway: Puerarin can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation.[6]
-
Nrf2/HO-1 Signaling Pathway: Puerarin can activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, thereby protecting cells from oxidative damage.[5]
The following diagram illustrates some of the key signaling pathways modulated by Puerarin.
Caption: Key signaling pathways modulated by Puerarin.
This compound: An Uncharted Territory
In stark contrast to the wealth of data on Puerarin, scientific information regarding this compound is virtually non-existent in the public domain. Extensive searches of scientific databases have failed to yield any studies detailing its biological activities, pharmacological effects, or mechanisms of action.
This significant knowledge gap prevents any meaningful comparison with Puerarin. While both are isoflavonoid compounds, their structural differences, however subtle, could lead to vastly different biological activities and potencies.
Future Directions and Conclusion
The extensive research on Puerarin has established it as a promising natural compound with a wide array of therapeutic potentials. However, the lack of data on this compound represents a critical unmet need in the field of natural product research.
To enable a comparative analysis and to unlock the potential therapeutic benefits of this compound, future research should focus on:
-
In vitro and in vivo studies to elucidate the fundamental bioactivities of this compound.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Mechanism of action studies to identify the molecular targets and signaling pathways modulated by this compound.
-
Direct comparative studies with Puerarin to determine relative potency and efficacy across a range of biological assays.
Until such data becomes available, any claims regarding the bioactivity of this compound would be purely speculative. The scientific community awaits foundational research to illuminate the pharmacological profile of this understudied isoflavonoid.
References
- 1. mdpi.com [mdpi.com]
- 2. Puerarin: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lin2.curehunter.com [lin2.curehunter.com]
- 4. Puerarin improves skeletal muscle strength by regulating gut microbiota in young adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress on the pharmacological research of puerarin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isoflavones: Puerarin, Daidzein, and Genistein in the Context of Neopuerarin A
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of prominent isoflavones: puerarin, daidzein, and genistein. This comparison is framed within the context of Neopuerarin A, a structurally related isoflavone for which public scientific data on biological activity is currently limited.
While this compound shares the core isoflavone structure, a comprehensive head-to-head comparison of its biological performance with other well-studied isoflavones is hampered by the current lack of published experimental data. This guide, therefore, presents a detailed overview of the available quantitative data and mechanistic insights for puerarin, daidzein, and genistein to serve as a valuable reference for isoflavone research.
Structural Comparison
| Isoflavone | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | C₂₁H₂₀O₉ | 416.38 |
| Puerarin | 8-(β-D-glucopyranosyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | C₂₁H₂₀O₉ | 416.38 |
| Daidzein | 7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | C₁₅H₁₀O₄ | 254.24 |
| Genistein | 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | C₁₅H₁₀O₅ | 270.24 |
Quantitative Comparison of Bioactivities
The following tables summarize key quantitative data for the antioxidant and anti-inflammatory activities of puerarin, daidzein, and genistein. The absence of data for this compound is noted.
Antioxidant Activity
| Isoflavone | Assay | IC50 / EC50 Value | Source |
| This compound | - | No data available | - |
| Puerarin | DPPH radical scavenging | ~110-113 µg/mL | [1] |
| ABTS radical scavenging | 99.33% inhibition (concentration not specified) | [2] | |
| Daidzein | DPPH radical scavenging | 110.25 µg/mL | [1] |
| NO scavenging | 35.68 µg/mL | [3] | |
| Hydroxyl radical scavenging | 24.57 µg/mL | ||
| Genistein | ABTS radical scavenging | 43.17 µg/mL | |
| DPPH radical scavenging | ES50: 0.13 mg/mL | [4] | |
| Cytotoxicity (HeLa cells) | IC50: 14 mM | [5] | |
| Cytotoxicity (Rat Dermal Fibroblasts) | IC50: 20 mM | [5] |
Anti-inflammatory Activity
| Isoflavone | Model | Key Findings | Source |
| This compound | - | No data available | - |
| Puerarin | LPS-induced RAW264.7 macrophages | 40 µM significantly decreased NO, IL-6, and TNF-α production. | [6] |
| High-fat diet-fed GDM rats | Downregulated the TLR4/MyD88/NF-κB signaling pathway. | [7] | |
| Daidzein | LPS-stimulated murine peritoneal macrophages | Dose-dependently decreased PGE₂, NO, TNF-α, IL-6, and IL-1β levels. | [8] |
| Adipocyte and macrophage co-cultures | Inhibited palmitate-induced phosphorylation of JNK. | [9] | |
| Genistein | Spinal cord injury in rats | Increased catalase activity and exhibited protective effects. | [10] |
| IL-1β-stimulated human OA chondrocytes | Inhibited the expression of NOS2, COX-2, and MMPs. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay (for Antioxidant Activity)
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample preparation: The isoflavone is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A specific volume of each isoflavone dilution is mixed with the DPPH solution. The reaction is allowed to incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) x 100, where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the isoflavone required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.
Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (for Anti-inflammatory Activity)
-
Cell Culture: Murine macrophage cell line (e.g., RAW264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the isoflavone for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.
-
Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the isoflavone on NO production is then calculated.[12]
Signaling Pathways
The biological effects of isoflavones are often mediated through their interaction with various intracellular signaling pathways. The following diagrams illustrate some of the key pathways modulated by puerarin and genistein.
Caption: Puerarin's activation of PI3K/Akt and ERK1/2 signaling pathways.
Caption: Genistein's modulation of multiple cancer-related signaling pathways.
Conclusion
Puerarin, daidzein, and genistein are extensively studied isoflavones with well-documented antioxidant, anti-inflammatory, and other biological activities. Their mechanisms of action involve the modulation of key cellular signaling pathways, including the PI3K/Akt and ERK1/2 pathways.
While this compound is structurally similar to these compounds, a significant gap in the scientific literature exists regarding its specific biological effects and mechanisms of action. The data and protocols presented in this guide for puerarin, daidzein, and genistein provide a solid foundation for researchers and drug development professionals working with isoflavones. Further experimental investigation into this compound is crucial to elucidate its potential therapeutic value and to enable a direct and comprehensive comparison with other members of the isoflavone family. Future research should prioritize in vitro and in vivo studies to determine the antioxidant, anti-inflammatory, and other key bioactivities of this compound, including the identification of its molecular targets and affected signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the Antioxidant Capacity of Puerarin and Its Effect on Cholinesterases by in vitro and in silico Methods | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. [ANTIOXIDANT AND CYTOPROTECTOR PROPERTIES OF GENISTEIN - ISOFLAVONE WITH ESTROGENIC ACTIVITY] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of puerarin in high-fat diet-fed rats with streptozotocin-induced gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daidzein and Equol: Ex Vivo and In Silico Approaches Targeting COX-2, iNOS, and the Canonical Inflammasome Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antioxidative effects of genistein in a model of spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Puerarin: A Comparative Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive comparison of the neuroprotective effects of Puerarin, a major isoflavonoid derived from Pueraria lobata, against other notable neuroprotective agents. While the initial topic of interest was Neopuerarin A, the existing body of scientific literature predominantly focuses on Puerarin. This document summarizes key experimental data, details underlying molecular mechanisms, and presents standardized protocols to facilitate the evaluation of Puerarin's therapeutic potential in the context of neurodegenerative diseases and ischemic stroke.
Introduction to Puerarin's Neuroprotective Profile
Puerarin, an isoflavone glycoside, has been extensively studied for its wide range of pharmacological activities, including potent neuroprotective effects.[1] It has shown therapeutic potential in various models of central nervous system disorders, such as cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[2][3] The neuroprotective mechanisms of Puerarin are multifaceted, primarily attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.[1][4]
A key mechanism of Puerarin's action involves the modulation of critical signaling pathways, most notably the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway.[3][5] Activation of this pathway by Puerarin promotes cell survival and inhibits apoptosis in neuronal cells.[5] Furthermore, Puerarin has been shown to activate the Nrf2/ARE signaling pathway, a critical defense mechanism against oxidative stress.[6]
Comparative Analysis with Alternative Neuroprotective Agents
To validate the neuroprotective efficacy of Puerarin, its performance is compared against three other well-researched neuroprotective compounds:
-
Edaravone: A potent free radical scavenger, Edaravone is clinically approved in Japan for the treatment of acute ischemic stroke and has shown efficacy in slowing the progression of Amyotrophic Lateral Sclerosis (ALS).[7][8] Its primary mechanism is the reduction of oxidative stress.[7]
-
Resveratrol: A natural polyphenol found in grapes and other plants, Resveratrol is known for its antioxidant, anti-inflammatory, and anti-apoptotic properties.[9][10] It exerts its neuroprotective effects through various pathways, including the activation of SIRT1.[11]
-
Curcumin: The principal curcuminoid of turmeric, Curcumin possesses strong anti-inflammatory and antioxidant capabilities.[12] It has been shown to mitigate neurotoxicity in models of Alzheimer's and Parkinson's disease by, in part, modulating the PI3K/Akt and Nrf2 signaling pathways.[13][14]
Data Presentation: In Vivo and In Vitro Studies
The following tables summarize quantitative data from preclinical studies, comparing the efficacy of Puerarin with the selected alternatives in relevant models of neurological damage.
Table 1: In Vivo Neuroprotective Effects in Middle Cerebral Artery Occlusion (MCAO) Models
| Compound | Species | Dose | Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Puerarin | Rat | 100 mg/kg | i.p. | 34% | Significant improvement | [15] |
| Puerarin | Rat | 50 mg/kg | i.p. | Marked reduction | Not specified | [16] |
| Edaravone | Mouse | 3 mg/kg | i.p. | Significant reduction | Significant improvement | [8] |
| Resveratrol | Rat | 50 mg/kg | Oral | 44.7% | Significant improvement | [17] |
| Resveratrol | Rat | 40 mg/kg | i.p. | Significant reduction | Significant improvement | [18] |
| Curcumin | Rat | 300 mg/kg | i.p. | 46.39% | Not specified | [3] |
| Curcumin | Rat | 150 mg/kg | i.p. | Significant reduction | Significant improvement | [19] |
Table 2: In Vitro Neuroprotective Effects in Neuronal Cell Lines
| Compound | Cell Line | Insult | Concentration | Outcome Measure | Result | Reference |
| Puerarin | Differentiated Y-79 | Glutamate (20 mM) | 50 µM | Cell Viability | Restored to 78.65% of control | [20] |
| Puerarin | Differentiated Y-79 | Glutamate (20 mM) | 50 µM | Apoptosis | Significantly reduced | [9] |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ | 40 µM | Cell Viability & Apoptosis | Significant protection against apoptosis | [6] |
| Edaravone | SH-SY5Y | ZnO Nanoparticles | 25 µM | Cell Viability | Significantly reduced loss of viability | [21] |
| Resveratrol | SH-SY5Y | Dopamine (300-500 µM) | 5 µM | Apoptosis | Attenuated cytotoxicity | [22][23] |
| Resveratrol | SH-SY5Y | H₂O₂ (2 mM) | 2.5-5 µM | Apoptosis (Bcl-2/Bax) | Increased Bcl-2, Decreased Bax | [24] |
| Curcumin | SH-SY5Y | H₂O₂ | 5-20 µM | Cell Viability | Increased cell viability | [25] |
| Curcumin | SH-SY5Y | Rotenone (100 nM) | 50 nM | ROS Production | Significantly decreased | [26] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Objective: To induce focal cerebral ischemia to mimic stroke.
-
Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament suture is inserted into the ICA to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
The animal is sutured and allowed to recover.
-
-
Assessment: Neurological deficit scoring and measurement of infarct volume are typically performed 24 hours post-reperfusion.
Infarct Volume Measurement (TTC Staining)
-
Objective: To quantify the volume of ischemic brain tissue.
-
Procedure:
-
At the end of the experiment, rats are euthanized, and brains are rapidly removed.
-
The brain is sectioned into coronal slices (e.g., 2 mm thickness).
-
Slices are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Viable tissue stains red, while infarcted tissue remains white.
-
The slices are photographed, and the infarct area is measured using image analysis software.
-
Infarct volume is calculated by integrating the infarct areas of all slices.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of a compound on cell viability and proliferation.
-
Procedure:
-
Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates and cultured.
-
Cells are pre-treated with various concentrations of the test compound for a specified duration.
-
A neurotoxic insult (e.g., H₂O₂, glutamate) is introduced.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.[20]
-
Western Blot Analysis for Signaling Proteins
-
Objective: To detect and quantify specific proteins in a cell or tissue sample.
-
Procedure:
-
Cells or tissues are lysed to extract proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified to determine relative protein expression.
-
Visualization of Pathways and Workflows
Signaling Pathway of Puerarin's Neuroprotective Effect
Caption: Puerarin activates PI3K/Akt and Nrf2 signaling pathways.
Experimental Workflow for In Vivo MCAO Model
Caption: Workflow for MCAO model and neuroprotective assessment.
Conclusion
The experimental data presented in this guide validate the significant neuroprotective effects of Puerarin in both in vivo and in vitro models of neurological damage. Its efficacy is comparable, and in some instances, potentially superior to other well-known neuroprotective agents like Edaravone, Resveratrol, and Curcumin. The primary mechanisms of action, centered around the activation of the PI3K/Akt and Nrf2 signaling pathways, provide a strong molecular basis for its observed therapeutic effects. For researchers and drug development professionals, Puerarin represents a promising natural compound for further investigation in the development of novel treatments for ischemic stroke and neurodegenerative diseases. Further clinical trials are warranted to translate these preclinical findings into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of curcumin in middle cerebral artery occlusion induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin prevents reperfusion injury following ischemic stroke in rats via inhibition of NF-κB, ICAM-1, MMP-9 and caspase-3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol alleviates nerve injury after cerebral ischemia and reperfusion in mice by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 9. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol Neuroprotection in a Chronic Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin protects SH-SY5Y cells from oxidative stress by up-regulating HO-1 via Phosphatidylinositol 3 Kinase/Akt/Nrf-2 and down-regulating HO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmcmed.org [ijmcmed.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Resveratrol inhibits matrix metalloproteinases to attenuate neuronal damage in cerebral ischemia: a molecular docking study exploring possible neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective Impact of Edaravone Against ZnO NPs-induced Oxidative Stress in the Human Neuroblastoma SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.korea.ac.kr [pure.korea.ac.kr]
- 24. Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Neuroprotective effect of Demethoxycurcumin, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Puerarin Antibody Specificity: A Comparative Analysis of Cross-Reactivity with Neopuerarin A
For researchers engaged in drug development and scientific investigation involving the isoflavone puerarin, the specificity of anti-puerarin antibodies is a critical parameter for accurate quantification and localization. This guide provides a comparative analysis of the potential cross-reactivity of puerarin antibodies with a closely related stereoisomer, Neopuerarin A. Understanding the potential for such cross-reactivity is essential for the validation of immunoassays and the interpretation of experimental results.
Structural Comparison of Puerarin and this compound
Puerarin and this compound are stereoisomers, meaning they share the same molecular formula (C₂₁H₂₀O₉) and molecular weight (416.4 g/mol ) but differ in the spatial arrangement of their atoms. This subtle difference in their three-dimensional structure can have a significant impact on antibody recognition.
| Feature | Puerarin | This compound |
| Molecular Formula | C₂₁H₂₀O₉ | C₂₁H₂₀O₉ |
| Molecular Weight | 416.4 g/mol | 416.4 g/mol |
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | 8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one[1] |
The key to antibody specificity lies in the recognition of a particular epitope, a specific three-dimensional structure on the antigen. As stereoisomers, puerarin and this compound present different shapes to an antibody's binding site. While the majority of their structures are identical, the variation in the stereochemistry of the glycosyl moiety could be sufficient to prevent or reduce antibody binding.
Assessing Cross-Reactivity: Experimental Approach
To definitively determine the cross-reactivity of a puerarin antibody with this compound, an experimental validation is necessary. The most common and effective method for this is the indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) .[2]
Experimental Protocol: Indirect Competitive ELISA (icELISA)
This protocol is adapted from established methods for determining the specificity of anti-puerarin polyclonal antibodies.[2]
Materials:
-
96-well microtiter plates
-
Anti-puerarin antibody (primary antibody)
-
Puerarin standard
-
This compound (and other potential cross-reactants)
-
Puerarin-protein conjugate (e.g., Puerarin-OVA for coating)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the puerarin-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare a series of dilutions for both the puerarin standard and this compound. In separate tubes, pre-incubate the anti-puerarin antibody with each dilution of the standard or this compound for 30 minutes.
-
Incubation: Add the antibody-antigen mixtures to the coated wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis
The degree of cross-reactivity is determined by comparing the concentration of this compound required to cause a 50% inhibition of the signal (IC50) with the IC50 of puerarin. The percent cross-reactivity is calculated using the following formula[2]:
% Cross-Reactivity = (IC₅₀ of Puerarin / IC₅₀ of this compound) x 100
A high percentage indicates significant cross-reactivity, while a low percentage suggests the antibody is specific for puerarin.
Potential for Cross-Reactivity and Implications
These findings highlight that the degree of cross-reactivity is highly dependent on the specific antibody clone and the nature of the immunogen used to generate it. Given the stereoisomeric relationship between puerarin and this compound, the potential for cross-reactivity exists and must be empirically verified for any given anti-puerarin antibody.
Signaling Pathways Involving Puerarin
Puerarin is known to modulate several signaling pathways, and understanding these can provide context for its biological effects. The diagram below illustrates some of the key pathways influenced by puerarin. Researchers using anti-puerarin antibodies to study these pathways must ensure the specificity of their tool to avoid confounding results from potential cross-reactivity with other structurally similar compounds.
Caption: Key signaling pathways modulated by Puerarin.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines the logical workflow for assessing the cross-reactivity of an anti-puerarin antibody.
References
- 1. biorlab.com [biorlab.com]
- 2. A New Highly Selective and Specific Anti-puerarin polyclonal Antibody for Determination of Puerarin Using a Mannich Reaction Hapten Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [A monoclonal antibody-based icELISA for puerarin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Highly Selective and Specific Anti-puerarin polyclonal Antibody for Determination of Puerarin Using a Mannich Reaction Hapten Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling: Neopuerarin A and Puerarin - A Guide for Researchers
A comprehensive comparison of the metabolic fates of Neopuerarin A and Puerarin remains a critical gap in current scientific literature. While extensive data exists for the metabolic profiling of Puerarin, a key isoflavone derived from the root of the traditional Chinese medicine Kudzu (Pueraria lobata), information regarding the metabolism and pharmacokinetics of this compound is not available in the public domain. This guide, therefore, focuses on presenting the established metabolic profile of Puerarin to serve as a foundational reference for future comparative studies once data on this compound becomes available.
Puerarin: A Review of its Metabolic Profile
Puerarin has been the subject of numerous studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. These investigations are crucial for understanding its bioavailability and therapeutic efficacy.
Key Metabolic Pathways of Puerarin
The primary metabolic transformations of Puerarin in vivo involve Phase II conjugation reactions, specifically glucuronidation. The major metabolites identified are glucuronide conjugates.[1][2] Additionally, some studies have reported other metabolic reactions including methylation, hydroxylation, dehydroxylation, hydrogenation, deglycosylation, and sulfonation.[3]
The main metabolites of Puerarin that have been consistently identified are:
Daidzein and its derivatives, such as dihydrodaidzein and equol, have also been detected as metabolites, suggesting deglycosylation as another metabolic route.[1]
Pharmacokinetic Properties of Puerarin
The pharmacokinetic profile of Puerarin has been characterized in various animal models. After oral administration, Puerarin is absorbed and distributed to various tissues.[5] However, it is known to have poor water-solubility and low oral bioavailability.[1][6]
The following table summarizes key pharmacokinetic parameters of Puerarin from a study in rats.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Cmax (mg/L) | 3.54 ± 2.03 | [7] |
| Tmax (h) | 0.68 ± 0.37 | [7] |
| AUC(0-t) (mg·h/L) | 7.29 ± 3.79 | [7] |
| t1/2 (h) | 1.7 ± 0.6 | [7] |
Table 1: Pharmacokinetic parameters of Puerarin in rats after oral administration.
Experimental Protocols for Puerarin Metabolic Profiling
The following methodologies are commonly employed in the study of Puerarin metabolism.
In Vivo Animal Studies
-
Animal Model: Sprague-Dawley rats are frequently used.[7]
-
Drug Administration: Puerarin is administered orally or intravenously.[1][7]
-
Sample Collection: Blood, urine, and feces samples are collected at predetermined time points.[1]
-
Sample Preparation: Plasma is typically separated from blood by centrifugation. Urine and feces may be homogenized and extracted. Samples are often treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common analytical technique for the identification and quantification of Puerarin and its metabolites.[7]
In Vitro Metabolism Studies
-
System: Rat liver microsomes or intestinal S9 fractions are used to investigate hepatic and intestinal metabolism, respectively.[8]
-
Incubation: Puerarin is incubated with the microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH).
-
Analysis: The reaction mixture is analyzed by HPLC-MS/MS to identify metabolites formed.
Signaling Pathways Influenced by Puerarin
Puerarin has been shown to modulate several signaling pathways, which are central to its therapeutic effects. The diagram below illustrates the key pathways involved in Puerarin's regulation of lipid metabolism.
Caption: Puerarin's modulation of key signaling molecules in lipid metabolism.
Experimental Workflow for Metabolite Identification
The following diagram outlines a typical workflow for identifying metabolites of a compound like Puerarin from biological samples.
Caption: A generalized workflow for metabolite identification.
Future Directions
The lack of metabolic data for this compound presents a significant opportunity for future research. A direct, comparative metabolic profiling study of this compound and Puerarin using the methodologies outlined in this guide would be of high value to the scientific community. Such a study would provide crucial insights into the structure-activity relationships of these isoflavones and could inform the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Researchers are encouraged to undertake studies to fill this knowledge gap.
References
- 1. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Methods of Puerarin Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopharmaceutics classification of puerarin and comparison of perfusion approaches in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of selected secondary metabolites by Alternaria species and the pharmaceutical, food and agricultural application of biotransformation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Tissue Distribution Kinetics of Puerarin in Rats Using Indirect Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Pharmacokinetic study of puerarin in rat serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Differential Effects of Puerarin, a Key Isoflavone, on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of Puerarin on gene expression across various cell types and disease models. Puerarin, a major isoflavonoid glycoside derived from the root of the kudzu plant (Pueraria lobata), has been the subject of extensive research for its therapeutic potential. While information on Neopuerarin A is limited, Puerarin serves as a crucial reference due to their structural similarities. This document summarizes key experimental findings, details relevant methodologies, and visualizes the intricate signaling pathways modulated by this bioactive compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Puerarin on the expression of key genes and proteins in different experimental models.
Table 1: Effects of Puerarin on Gene and Protein Expression in Cancer Cells
| Cell Line | Concentration | Target Gene/Protein | Effect | Reference |
| Ovarian Cancer Cells (cisplatin-resistant) | Not Specified | SIRT1 | Decreased Expression | [1] |
| β-catenin | Decreased Nuclear Accumulation | [1] | ||
| Androgen-Independent Prostate Cancer Cells (DU145, PC-3) | 2.5 µM, 5 µM, 10 µM | Keap1 | Increased Protein Expression | [2] |
| Nrf2 | Decreased Protein Expression | [2] | ||
| HO-1 | Decreased Protein Expression | [2] | ||
| NQO1 | Decreased Protein Expression | [2] | ||
| Bax | Upregulation | [2] | ||
| Bcl-2 | Downregulation | [2] | ||
| Cleaved-caspase-3 | Upregulation | [2] | ||
| Human Mental Cell Lymphoma (Z138) | Not Specified | Bcl-2 | Downregulation | [3] |
| Bax | Upregulation | [3] | ||
| SMMC7721, HT-29, MDA-MB-231, MCF-7, NB4, A549, HS578T | Not Specified | Bcl-2 | Downregulation | [3] |
| Bax | Upregulation | [3] | ||
| Drug-Resistant A549 Cancer Cells | Not Specified | β-catenin | Decreased Protein Levels | [4] |
| c-Myc | Decreased Protein Levels | [4] | ||
| Cyclin D1 | Decreased Protein Levels | [4] | ||
| MMP3 | Decreased Protein Levels | [4] | ||
| MMP9 | Decreased Protein Levels | [4] | ||
| Ovarian Cancer Cells | Not Specified | Tumor Suppressor Genes | Activated Expression | [5] |
Table 2: Effects of Puerarin on Gene and Protein Expression in Other Cell Types
| Cell Line/Model | Concentration | Target Gene/Protein | Effect | Reference |
| PC12 Cells | 50 µM (in combination with NGF) | Microtubule-associated protein 2 (MAP2) | Increased Levels | [6] |
| β3-tubulin | Increased Levels | [6] | ||
| PC12 Cells | 25 µM, 50 µM | Phosphorylated Akt | Increased Levels | [7] |
| Bax/Bcl-2 ratio | Decreased | [7] | ||
| Cleaved caspase-3 | Decreased Levels | [7] | ||
| 3T3-L1 Preadipocytes | Not Specified | PPARγ | Upregulated mRNA Expression | [8] |
| aP2 (adipocyte-specific fatty acid binding protein) | Upregulated mRNA Expression | [8] | ||
| GLUT4 | Upregulated mRNA Expression | [8] | ||
| Adiponectin | Upregulated mRNA Expression | [8] | ||
| G6PDH (glucose-6-phosphate dehydrogenase) | Upregulated mRNA Levels | [8] | ||
| Glutathione reductase | Upregulated mRNA Levels | [8] | ||
| Catalase | Upregulated mRNA Levels | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of Puerarin. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells.
-
Flow Cytometry for Apoptosis: Cells treated with Puerarin are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]
-
Caspase Activity Assay: The activity of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric assay kits. Cell lysates are incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore. The amount of released reporter molecule is quantified using a spectrophotometer or fluorometer.[7]
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.[2][4][7]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the messenger RNA (mRNA) expression levels of specific genes.
-
RNA Extraction: Total RNA is isolated from cells using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[8][9]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Puerarin.
Caption: Puerarin activates the PI3K/Akt signaling pathway, promoting cell survival.
Caption: Puerarin inhibits the Wnt/β-catenin pathway by downregulating SIRT1.
Caption: Puerarin inactivates the Keap1/Nrf2/ARE pathway, leading to reduced antioxidant response in certain cancer cells.
Comparative Analysis and Conclusion
Puerarin exhibits a remarkable ability to differentially modulate gene expression, leading to diverse cellular outcomes that are highly context-dependent. In many cancer cell lines, Puerarin promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[2][3] It can also inhibit key oncogenic signaling pathways like Wnt/β-catenin.[1]
Conversely, in neuronal cells, Puerarin often demonstrates neuroprotective effects by activating pro-survival pathways like PI3K/Akt and promoting the expression of genes involved in neurite outgrowth.[6][7][10] Furthermore, in adipocytes, Puerarin enhances insulin sensitivity by upregulating the expression of PPARγ and its target genes, including GLUT4 and adiponectin.[8]
The differential effects of Puerarin highlight its potential as a multifaceted therapeutic agent. However, the opposing effects observed in different cell types (e.g., pro-apoptotic in cancer cells vs. pro-survival in neurons) underscore the importance of targeted delivery and a thorough understanding of its mechanism of action in specific disease contexts.
For drug development professionals, these findings suggest that Puerarin and its analogs, such as this compound, warrant further investigation. Future research should focus on elucidating the precise molecular interactions that govern its cell-type-specific activities and on conducting comparative studies with structurally related compounds to identify derivatives with enhanced potency and selectivity. The experimental protocols and pathway analyses presented in this guide provide a solid foundation for such future endeavors.
References
- 1. Puerarin induces platinum-resistant epithelial ovarian cancer cell apoptosis by targeting SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Anticancer Effect of Puerarin on Ovarian Cancer Progression Contributes to the Tumor Suppressor Gene Expression and Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 7. Puerarin prevents tumor necrosis factor-α-induced apoptosis of PC12 cells via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin enhances adipocyte differentiation, adiponectin expression, and antioxidant response in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
Is Neopuerarin A more potent than Puerarin in specific assays?
A comprehensive review of existing scientific literature reveals a significant gap in direct comparative studies between Neopuerarin A and Puerarin. While Puerarin has been extensively studied for its diverse pharmacological activities, data on this compound, particularly in terms of its relative potency in specific assays, is not currently available in published research.
This guide, therefore, will focus on presenting the established experimental data for Puerarin to serve as a baseline for researchers and drug development professionals. The absence of comparative data for this compound prevents a direct, evidence-based comparison of its potency against Puerarin at this time.
Puerarin: A Profile of Bioactivity
Puerarin is a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata). It has been the subject of numerous studies investigating its therapeutic potential across a range of applications.
Antioxidant and Anti-inflammatory Properties
Puerarin has demonstrated notable antioxidant and anti-inflammatory effects in various in vitro and in vivo models. Its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant enzymes. The anti-inflammatory actions of puerarin involve the modulation of key inflammatory pathways.
Cardiovascular and Cerebrovascular Effects
A significant body of research has focused on the benefits of puerarin in the context of cardiovascular and cerebrovascular diseases. Studies have suggested that puerarin may improve blood flow, reduce myocardial damage, and offer protective effects against ischemic events.
Neuroprotective Effects
Puerarin has also been investigated for its neuroprotective properties. Research indicates that it may help protect neuronal cells from damage and apoptosis, suggesting potential applications in neurodegenerative disorders.
Experimental Data for Puerarin
Due to the lack of comparative data, this section presents a summary of quantitative data for Puerarin from a representative study.
Table 1: Antiviral Activity of Puerarin against Influenza Virus
| Compound | Virus Strain | Assay Type | Potency (EC50) | Citation |
| Puerarin | A/FM/1/1947(H1N1) | In vitro antiviral assay | 52.06 μM | [1] |
Experimental Protocols
To provide context for the data presented, a detailed methodology for a key experiment is outlined below.
In Vitro Antiviral Assay Protocol
Objective: To determine the 50% effective concentration (EC50) of Puerarin against the influenza A virus (H1N1) in vitro.
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
Methodology:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are then infected with the A/FM/1/1947(H1N1) influenza virus at a predetermined multiplicity of infection (MOI).
-
Immediately following infection, varying concentrations of Puerarin are added to the cell culture medium.
-
The plates are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication.
-
After incubation, the cytopathic effect (CPE) is observed, or a cell viability assay (e.g., MTT assay) is performed to quantify the extent of virus-induced cell death.
-
The EC50 value is calculated as the concentration of Puerarin that inhibits the viral CPE or protects the cells from virus-induced death by 50% compared to untreated, virus-infected controls.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway influenced by Puerarin and a typical experimental workflow for its evaluation.
Caption: Workflow for determining the in vitro antiviral efficacy of Puerarin.
Conclusion
While the existing body of research provides a solid foundation for understanding the biological activities of Puerarin, the scientific community awaits studies that directly compare its potency with that of this compound. Such research is crucial for elucidating the structure-activity relationships within this class of isoflavonoids and for guiding future drug discovery and development efforts. Researchers are encouraged to undertake comparative assays to provide the quantitative data necessary for a comprehensive evaluation of these two compounds.
References
A Comparative Analysis of the Anti-inflammatory Properties of Puerarin, a Key Constituent of Kudzu Root, Against Standard NSAIDs
A Note on Neopuerarin A: Initial research for "this compound" did not yield any scientific literature detailing its anti-inflammatory properties or mechanisms of action. This compound is a distinct chemical entity from Puerarin, and as such, its biological activities cannot be directly inferred. This guide will therefore focus on the extensive research available for Puerarin , a closely related and well-characterized isoflavonoid found in the same plant source, Pueraria lobata (Kudzu). This comparative analysis will provide a valuable framework for understanding the anti-inflammatory potential of this class of compounds.
This guide provides a comprehensive comparison of the anti-inflammatory properties of Puerarin with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The primary anti-inflammatory mechanism of Puerarin differs significantly from that of traditional NSAIDs. Puerarin primarily targets the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of the inflammatory response. In contrast, Ibuprofen and Celecoxib exert their effects by inhibiting the Cyclooxygenase (COX) enzymes , which are crucial for the production of pro-inflammatory prostaglandins.
Puerarin and the NF-κB Pathway
Puerarin has been shown to inhibit the activation of NF-κB.[1][2] Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), Puerarin prevents the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of a host of pro-inflammatory genes. The downstream effects of this inhibition include a marked reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4][5]
Ibuprofen and Celecoxib: Targeting COX Enzymes
Ibuprofen is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[6][7][8] COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the stomach lining.[6] COX-2, on the other hand, is inducible and its expression is significantly upregulated at sites of inflammation.[6] The anti-inflammatory effects of Ibuprofen are primarily mediated through the inhibition of COX-2, which leads to a decrease in the synthesis of prostaglandins that cause pain and swelling.[9]
Celecoxib is a selective COX-2 inhibitor, designed to specifically target the inflammatory COX-2 enzyme while sparing the protective COX-1.[10][11][12][13][14] This selectivity is intended to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs like Ibuprofen.[10][14]
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for Puerarin, Ibuprofen, and Celecoxib from in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target | Assay System | Concentration/IC₅₀ | Effect |
| Puerarin | NF-κB | LPS-stimulated RAW 264.7 macrophages | 100 µM | Significant inhibition of NF-κB p65 mRNA expression.[2] |
| TNF-α, MIP-2 | LPS-stimulated RAW 264.7 macrophages | 100 - 400 µM | Dose-dependent inhibition of TNF-α and MIP-2 production.[2] | |
| Ibuprofen | COX-1 | Human peripheral monocytes | IC₅₀: 12 µM | Inhibition of COX-1 activity.[15] |
| COX-2 | Human peripheral monocytes | IC₅₀: 80 µM | Inhibition of COX-2 activity.[15] | |
| COX-1 | Enzyme assay | IC₅₀: 13 µM | Inhibition of COX-1.[16] | |
| COX-2 | Enzyme assay | IC₅₀: 370 µM | Inhibition of COX-2.[16] | |
| TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | 200 - 400 µM | Significant decrease in iNOS, COX-2, IL-1β, and IL-6 levels.[17] | |
| Celecoxib | COX-1 | Human peripheral monocytes | IC₅₀: 82 µM | Inhibition of COX-1 activity.[15] |
| COX-2 | Human peripheral monocytes | IC₅₀: 6.8 µM | Inhibition of COX-2 activity.[15] | |
| COX-2 | Enzyme assay (Sf9 cells) | IC₅₀: 40 nM | Selective inhibition of COX-2.[18] | |
| TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | 20 µM (with 50 µM DHA) | Significant inhibition of TNF-α and IL-6 production.[19] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Route of Administration | Effect |
| Puerarin | Carrageenan-induced paw edema in rats | Not specified | Not specified | Significant inhibition of paw edema.[4] |
| Ibuprofen | Carrageenan-induced paw edema in rats | 8.75, 17.5, and 35 mg/kg | Oral | Significant inhibitory effect on induced edema at all tested doses.[20] |
| Carrageenan-induced paw edema in rats | 100 mg/kg | Oral | Significant reduction in paw edema.[21] | |
| Celecoxib | Carrageenan-induced paw edema in rats | 0.3 - 30 mg/kg | Intraperitoneal | Dose-dependent reduction in carrageenan-induced paw edema.[22][23][24][25] |
| Carrageenan-induced paw edema in rats | 30 mg/kg | Oral | Prevention of the full manifestation of edema.[26] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory agents.
References
- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 2. [Effect of pretreatment with puerarin on activation of LPS-induced RAW264. 7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of inflammatory pain by puerarin in animal model of inflammation through inhibition of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Puerarin inhibits inflammation and oxidative stress in dextran sulfate sodium-induced colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. Ibuprofen | healthdirect [healthdirect.gov.au]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. arthritis.ca [arthritis.ca]
- 15. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. COX-1 Selective Inhibitors | Selleckchem.com [selleckchem.com]
- 17. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 26. researchgate.net [researchgate.net]
Comparative Analysis of Neopuerarin A and Daidzin: A Guide for Researchers
A critical evaluation of the current scientific landscape reveals a significant disparity in the available research on Neopuerarin A compared to the extensively studied isoflavone, Daidzin. While both are structurally related glycosides of daidzein, a comprehensive, direct comparative study is currently hampered by the limited data on this compound. This guide, therefore, presents a detailed comparison based on the existing literature, highlighting the known attributes of this compound and contrasting them with the well-documented biological activities and mechanisms of Daidzin. To provide a broader context, this guide also includes data on Puerarin, a well-researched structural isomer of Daidzin.
Structural and Physicochemical Properties
This compound, Daidzin, and Puerarin are all isoflavone glycosides derived from the aglycone daidzein. They share the same molecular formula and weight, with the primary distinction being the nature and position of the sugar moiety attached to the daidzein backbone.
| Feature | This compound | Daidzin | Puerarin |
| Systematic Name | 8-α-D-glucofuranosyl-7-hydroxy-3-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one | Daidzein-7-O-glucoside | Daidzein-8-C-glucoside |
| Molecular Formula | C₂₁H₂₀O₉ | C₂₁H₂₀O₉ | C₂₁H₂₀O₉ |
| Molecular Weight | 416.38 g/mol | 416.38 g/mol | 416.38 g/mol |
| CAS Number | 1150314-34-3 | 552-66-9 | 3681-99-0 |
| Chemical Structure | Daidzein with a glucofuranose sugar attached at the 8th carbon position via an alpha-glycosidic bond. | Daidzein with a glucose sugar attached at the 7th hydroxyl group via an O-glycosidic bond. | Daidzein with a glucose sugar attached at the 8th carbon position via a C-glycosidic bond. |
Biological Activities and Efficacy: A Tale of Two Molecules
The current body of scientific literature presents a stark contrast in the understanding of the biological activities of this compound and Daidzin.
This compound: An Emerging Isoflavone with Limited Data
To date, the only reported biological activity of this compound is a "significant hepatoprotective effect," as identified in a 2019 study by Sun et al. from the roots of Pueraria lobata. Unfortunately, detailed quantitative data and mechanistic insights from this study are not widely available, precluding a deeper analysis and direct comparison with Daidzin.
Daidzin and its Aglycone Daidzein: A Wealth of Experimental Evidence
Daidzin, and more extensively its aglycone Daidzein, have been the subject of numerous studies, revealing a broad spectrum of pharmacological effects.
Hepatoprotective Effects: Daidzein has demonstrated significant hepatoprotective activity against various insults. For instance, it has been shown to ameliorate concanavalin A-induced liver injury in mice by modulating the Akt/GSK-3β/Nrf2 pathway.[1][2] It also protects against 7,12-dimethylbenz[a]anthracene (DMBA)-induced oxidative stress in the liver through its antioxidant and anti-apoptotic activities.[3] Furthermore, Daidzein has shown a protective role against cisplatin-induced hepatotoxicity by scavenging free radicals and boosting antioxidant defenses.[4] In models of hepatocellular carcinoma, Daidzein administration has been linked to the alleviation of liver function markers and inflammatory responses.[5]
Metabolic Regulation: Daidzin and Daidzein play crucial roles in metabolic processes. Notably, Daidzin is a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase (ALDH-2), an enzyme critical for alcohol metabolism. This inhibitory action is significantly more potent against ALDH-2 than its cytosolic counterpart, ALDH-1. In contrast to this compound, the effects of Daidzin on glucose metabolism have been characterized, where it has been observed to impair glucose tolerance in mice, an effect opposite to that of its isomer, Puerarin.
Other Pharmacological Activities: Beyond hepatoprotection and metabolic regulation, Daidzein is recognized for its estrogenic and anti-estrogenic properties, antioxidant effects, and anti-inflammatory actions.[6] It has been investigated for its potential role in managing a variety of conditions, including cancer, cardiovascular disease, osteoporosis, and neurodegenerative diseases.[6]
Quantitative Data Comparison
Due to the lack of available data for this compound, this section focuses on the quantitative data reported for Daidzin and its aglycone, Daidzein, as well as the well-studied isomer, Puerarin.
Table 1: Inhibitory Activity of Daidzin against Aldehyde Dehydrogenase (ALDH)
| Enzyme | Species | Ki (Inhibition Constant) |
| Mitochondrial ALDH-2 | Human | 0.04 µM |
| Cytosolic ALDH-1 | Human | > 20 µM |
Table 2: Hepatoprotective Effects of Daidzein and Puerarin in Animal Models
| Compound | Model | Key Findings | Reference |
| Daidzein | Concanavalin A-induced liver injury in mice | Pretreatment with daidzein (200 mg/kg/d) significantly reduced hepatocyte apoptosis and oxidative stress. | [1] |
| Daidzein | DMBA-induced oxidative stress in mice | Daidzein (25 mg/kg) significantly reduced biomarkers of oxidative stress and increased antioxidant enzyme activity. | [3] |
| Puerarin | Carbon tetrachloride-induced liver damage in rats | Puerarin (50, 100, and 200 mg/kg) significantly reduced elevated serum liver enzymes and hepatic lipid peroxidation. | [7] |
| Puerarin | Chronic alcohol-induced liver injury in rats | Puerarin treatment mitigated hepatocellular lesions and decreased the levels of endogenous CYP2E1, CYP1A2, and CYP3A proteins in liver tissue. | [8] |
Experimental Protocols
Assessment of Hepatoprotective Activity of Daidzein in Concanavalin A-Induced Liver Injury
This protocol is based on the methodology described in the study by Li et al. (2022).
-
Animal Model: Male C57BL/6 mice are used for the experiment.
-
Treatment: Mice are pretreated with Daidzein (200 mg/kg/d, intraperitoneally) for 3 consecutive days.
-
Induction of Liver Injury: Autoimmune hepatitis is induced by a single intravenous injection of Concanavalin A (15 mg/kg).
-
Sample Collection: Blood and liver tissues are collected at specified time points after Concanavalin A injection.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Oxidative Stress Markers: Hepatic levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx) are determined to evaluate oxidative stress.
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.
-
Western Blot Analysis: Protein expression levels of key signaling molecules in the Akt/GSK-3β/Nrf2 pathway (e.g., p-Akt, p-GSK3β, Nrf2, HO-1) are analyzed in liver tissue lysates.
Signaling Pathways and Experimental Workflows
Daidzein's Hepatoprotective Signaling Pathway
The following diagram illustrates the proposed mechanism by which Daidzein ameliorates liver injury through the Akt/GSK-3β/Nrf2 signaling pathway.
Caption: Daidzein's hepatoprotective mechanism via the Akt/GSK-3β/Nrf2 pathway.
Experimental Workflow for Puerarin's Hepatoprotective Effect
The following diagram outlines a typical experimental workflow to evaluate the hepatoprotective effects of Puerarin.
Caption: Workflow for assessing Puerarin's hepatoprotective activity.
Conclusion and Future Directions
This comparative guide underscores the significant knowledge gap that exists for this compound in contrast to the well-characterized isoflavone Daidzin. While their structural similarities suggest the potential for overlapping biological activities, the current lack of empirical data on this compound makes any direct comparison speculative. The single report of its hepatoprotective effect is promising but requires substantial further investigation to determine its potency, mechanism of action, and potential therapeutic applications.
For researchers, scientists, and drug development professionals, Daidzin and its aglycone Daidzein represent a rich area of study with a vast amount of data to build upon. Future research should prioritize a thorough characterization of this compound, including:
-
In-depth evaluation of its hepatoprotective effects: This should include dose-response studies and comparisons with known hepatoprotective agents like Daidzin and Puerarin.
-
Elucidation of its mechanism of action: Investigating its impact on key signaling pathways, such as those involved in oxidative stress, inflammation, and apoptosis, is crucial.
-
Pharmacokinetic and bioavailability studies: Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for its development as a potential therapeutic agent.
A direct, head-to-head comparative study of this compound and Daidzin, employing the standardized experimental protocols outlined in this guide, would be of immense value to the scientific community. Such research will not only illuminate the unique properties of this compound but also contribute to a deeper understanding of the structure-activity relationships of daidzein glycosides.
References
- 1. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective effects of daidzein against 7,12-dimetylbenz[a]anthracene-induced oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of daidzein on cisplatin-induced hematotoxicity and hepatotoxicity in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of Daidzein against Diethylnitrosamine/Carbon Tetrachloride-Induced Hepatocellular Carcinoma in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective activity of puerarin against carbon tetrachloride-induced injuries in rats: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Puerarin improves metabolic function leading to hepatoprotective effects in chronic alcohol-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neopuerarin A and Puerarin: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences between related bioactive compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of Neopuerarin A and Puerarin, focusing on their efficacy, underlying mechanisms of action, and the experimental data supporting their potential therapeutic applications.
While both this compound and Puerarin are isoflavonoid compounds derived from the root of Pueraria lobata (Kudzu), Puerarin has been the subject of extensive research, leaving a significant knowledge gap regarding the specific biological activities and comparative efficacy of this compound. This guide synthesizes the available data for Puerarin and highlights the current lack of direct comparative studies with this compound, a crucial consideration for future research directions.
Data Presentation: A Comparative Overview
Due to the limited research on this compound, a direct quantitative comparison of efficacy with Puerarin is not feasible at this time. The following table summarizes the well-documented therapeutic effects of Puerarin across various conditions.
| Therapeutic Area | Key Efficacy Metrics of Puerarin | Supporting Experimental Models |
| Cardiovascular Diseases | Improved cardiac function (e.g., increased left ventricular ejection fraction), reduced infarct size, anti-hypertensive effects, and improved microcirculation.[1][2][3] A meta-analysis of 29 randomized controlled trials (RCTs) involving 2,480 patients with chronic heart failure showed that puerarin injection significantly improved cardiac function parameters.[2] Another meta-analysis of 17 RCTs with 1,459 patients indicated puerarin injection as an effective adjunctive therapy for unstable angina pectoris.[3] | Animal models of myocardial infarction, hypertension, and atherosclerosis; Clinical trials in patients with coronary heart disease and angina.[1][2][3] |
| Neuroprotection | Reduced neuronal apoptosis, protection against ischemia-reperfusion injury, and potential benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5][6][7] | In vitro cell culture models (e.g., PC12 cells) and in vivo rodent models of stroke and neurodegenerative disorders.[4][6][7] |
| Metabolic Disorders | Improved glucose tolerance, enhanced insulin sensitivity, and regulation of lipid metabolism.[8][9][10] Puerarin has been shown to improve glycemic control in high-fat-diet-fed mice.[8] | Animal models of diabetes and metabolic syndrome.[8][10] |
| Anti-inflammatory & Antioxidant | Scavenging of free radicals, enhancement of endogenous antioxidant enzyme activity, and modulation of inflammatory signaling pathways.[11][12][13] | Cellular and animal models of inflammation and oxidative stress.[11][12][13] |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.[14][15] | In vitro studies on bladder cancer, hepatocellular carcinoma, and prostate cancer cells.[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of Puerarin's efficacy.
In Vivo Model of Myocardial Infarction
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The left anterior descending coronary artery is ligated to induce myocardial infarction.
-
Treatment: Puerarin (or vehicle control) is administered intravenously or intraperitoneally at specified doses and time points post-ligation.
-
Efficacy Assessment:
-
Echocardiography: To measure cardiac function parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histopathology: Infarct size is determined using triphenyltetrazolium chloride (TTC) staining.
-
Biochemical Analysis: Serum levels of cardiac injury markers (e.g., creatine kinase-MB, lactate dehydrogenase) are measured.
-
In Vitro Model of Neuronal Apoptosis
-
Cell Line: PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research).
-
Induction of Apoptosis: Cells are treated with an apoptosis-inducing agent such as tumor necrosis factor-α (TNF-α) or hydrogen peroxide (H₂O₂).[7]
-
Treatment: Cells are pre-treated with various concentrations of Puerarin before the addition of the apoptotic stimulus.
-
Efficacy Assessment:
-
Cell Viability Assay: MTT assay to quantify the percentage of viable cells.
-
Apoptosis Assay: Flow cytometry using Annexin V/Propidium Iodide staining to differentiate between live, apoptotic, and necrotic cells.
-
Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[4][7]
-
Signaling Pathways and Mechanisms of Action
Puerarin exerts its diverse pharmacological effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.
Caption: Puerarin activates the PI3K/Akt signaling pathway, leading to the inhibition of apoptosis.[1][4][6][7]
Caption: Puerarin modulates MAPK signaling pathways, affecting apoptosis and cell survival.[14][16]
Caption: A generalized experimental workflow for evaluating the neuroprotective effects of Puerarin.
Conclusion and Future Directions
The existing body of research provides compelling evidence for the therapeutic potential of Puerarin across a spectrum of diseases, largely attributable to its antioxidant, anti-inflammatory, and anti-apoptotic properties. Its modulatory effects on key signaling pathways, including PI3K/Akt and MAPK, are well-documented.
However, the scientific literature presents a stark contrast when it comes to this compound. There is a pronounced lack of studies investigating its biological activities and efficacy, both independently and in direct comparison to Puerarin. This represents a significant gap in the field.
For researchers, scientists, and drug development professionals, this presents a clear opportunity. Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy of this compound and Puerarin in validated in vitro and in vivo models are essential.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is crucial for understanding its potential as a therapeutic agent.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide insights into its potential therapeutic applications.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of this class of isoflavonoids and pave the way for the development of novel and more effective treatments.
References
- 1. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 2. Efficacy and safety of puerarin injection as an adjunctive therapy for chronic heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review and Meta-Analysis on the Efficacy of Puerarin Injection as Adjunctive Therapy for Unstable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 7. Puerarin prevents tumor necrosis factor-α-induced apoptosis of PC12 cells via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Puerarin as a Modulator of Metabolic and Inflammatory Parameters in a High-Fat-Diet-Fed Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Mechanism of Puerarin Against Diabetes and its Complications [frontiersin.org]
- 10. Benefits of Puerarin on Metabolic Syndrome and Its Associated Cardiovascular Diseases in Rats Fed a High-Fat/High-Sucrose Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sanxinherbs.com [sanxinherbs.com]
- 12. sanxinherbs.com [sanxinherbs.com]
- 13. Puerarin Ameliorates Sarcopenia in Aged Mice via Modulation of Inflammation and Oxidative Stress: Insights from Proteomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Botanical Drug Puerarin Coordinates with Nerve Growth Factor in the Regulation of Neuronal Survival and Neuritogenesis via Activating ERK1/2 and PI3K/Akt Signaling Pathways in the Neurite Extension Process - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Neopuerarin A Against Known Kinase Inhibitors: A Comparative Guide
To our valued research community: This guide provides a framework for comparing the kinase inhibitory potential of the isoflavonoid Neopuerarin A against established kinase inhibitors. At present, there is a notable absence of publicly available scientific literature detailing the direct kinase inhibitory activity of this compound. Research on the related compound, Puerarin, suggests it modulates signaling pathways regulated by kinases, but this is distinct from direct enzymatic inhibition.
Therefore, the following sections are presented as a template. They are designed to guide researchers in structuring their findings once experimental data on this compound's kinase inhibitory profile becomes available. The tables, protocols, and diagrams provided are illustrative and based on standard methodologies in the field of kinase inhibitor profiling.
Data Presentation: A Comparative Analysis of Kinase Inhibition
Effective benchmarking requires a clear, quantitative comparison of the compound of interest against known standards. The table below is designed to summarize the half-maximal inhibitory concentrations (IC50) of this compound and selected benchmark inhibitors against a panel of relevant kinases.
Table 1: Comparative Kinase Inhibitory Activity (IC50, µM)
| Kinase Target | This compound | Staurosporine (Broad Spectrum) | Gefitinib (EGFR specific) | Sorafenib (Multi-kinase) |
| EGFR | Data required | 0.004 | 0.025 | 0.09 |
| VEGFR2 | Data required | 0.007 | > 100 | 0.09 |
| PDGFRβ | Data required | 0.006 | > 100 | 0.05 |
| c-Kit | Data required | 0.010 | > 100 | 0.07 |
| B-Raf | Data required | 0.020 | > 100 | 0.02 |
| PI3Kα | Data required | 0.150 | > 100 | > 100 |
| Akt1 | Data required | 0.200 | > 100 | > 100 |
| MAPK1 | Data required | 0.080 | > 100 | > 100 |
Note: IC50 values for Staurosporine, Gefitinib, and Sorafenib are representative and may vary based on assay conditions.
Experimental Protocols
The generation of reliable and reproducible data is contingent on detailed and validated experimental protocols. Below are standard methodologies for key experiments in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the test compound to the ATP-binding site of the kinase.
-
Materials : Kinase of interest, LanthaScreen™ Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, assay buffer.
-
Procedure :
-
Prepare a serial dilution of this compound and control inhibitors in the assay buffer.
-
In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.
-
Add the serially diluted compounds to the wells.
-
Add the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cell lines.
-
Materials : Human cancer cell line (e.g., A549, HCT116), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control inhibitors for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Materials : Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure :
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations: Pathways and Workflows
Graphical representations are essential for conveying complex biological pathways and experimental designs.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Logical structure of the comparative study.
Safety Operating Guide
Prudent Disposal of Neopuerarin A: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before proceeding with any disposal.
Disposal Procedures for Neopuerarin A
Unused or expired this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound".
-
Packaging: Keep this compound in its original, tightly sealed container. If the original container is compromised, transfer the contents to a new, compatible, and clearly labeled container.
-
Storage: Store the waste container in a designated, secure area for hazardous waste, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company. These entities are equipped to manage and transport chemical waste in compliance with all regulations.
Important Considerations:
-
Do Not pour this compound down the sink or any drain. Sewage treatment systems are not designed to handle such chemicals.[1]
-
Do Not dispose of this compound in the regular trash. This can endanger waste handlers and lead to environmental contamination.[1]
-
Do Not release into the environment.[2]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated to remove any residual compound before disposal. The recommended method is a triple-rinse procedure.
Triple-Rinse Procedure:
-
Initial Rinse: Empty the container completely. Fill it approximately one-quarter full with a suitable solvent (e.g., water, or as recommended by your EHS department).
-
Agitate: Securely close the container and shake it vigorously for at least 30 seconds to rinse all interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container.
-
Repeat: Repeat the rinsing and collection steps two more times.
-
Disposal of Rinsed Container: After the triple-rinse, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Disposal of Contaminated Labware
Any labware, such as gloves, pipette tips, or glassware, that comes into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Solid Waste: Contaminated personal protective equipment (PPE) and other solid lab materials should be collected in a designated, labeled hazardous waste bag or container.[3]
-
Glassware: Contaminated glassware should be decontaminated if possible or disposed of in a designated container for broken glass waste, clearly marked as chemically contaminated.[3]
Safety and Handling Summary
| Precaution | Guideline |
| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact. |
| Ventilation | Ensure adequate ventilation to avoid inhalation of dust. |
| Handling | Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. |
| Storage | Protect from moisture. |
This data is based on general safety guidelines for solid chemical compounds.[2]
Chemical Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling Neopuerarin A
Personal Protective Equipment (PPE)
When handling Neopuerarin A, especially in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.
| PPE Category | Equipment | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. Standard safety glasses may not provide adequate protection from fine powders. |
| Hand Protection | Nitrile Gloves | Wear nitrile gloves to prevent skin contact. If there is a risk of "fatal in contact with skin," wearing two pairs of gloves is recommended.[1][2] Gloves should be changed immediately if contaminated and at least every two hours.[1] |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. | A particle filter respirator may be necessary if there is a risk of inhaling dust, especially when handling larger quantities or if adequate ventilation is not available. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical when working with powdered chemical compounds like this compound. The following protocol outlines the key steps for safe handling, from preparation to use.
1. Preparation and Weighing:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.[1][2][3]
-
Surface Protection: Cover the work surface with absorbent bench paper to easily clean up any spills.[1][3]
-
Weighing:
-
Whenever possible, use a balance located inside a fume hood.[1][2]
-
Alternatively, use the "tare method": pre-weigh a sealed container, add the powder inside the fume hood, and then re-weigh the sealed container outside the hood.[1][2]
-
Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.[2]
-
2. Dissolving the Compound:
-
Once the desired amount of this compound is weighed, add the solvent to the container while still inside the fume hood.[3]
-
If working with a solution, continue to handle it over a disposable bench cover to contain any potential spills.[3]
3. Post-Handling and Decontamination:
-
Hand Washing: Always wash hands thoroughly after handling the compound and removing gloves.[1]
-
Surface Cleaning: Clean the work area with a solvent known to dissolve this compound, followed by a general laboratory cleaner.[2] Avoid dry sweeping, which can generate dust.[4]
The following diagram illustrates the recommended workflow for handling this compound powder.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with laboratory safety regulations.
| Waste Type | Disposal Protocol |
| Solid Waste | - All solid waste, including contaminated gloves, weigh paper, and bench covers, should be collected in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste | - Solutions containing this compound should be collected in a separate, labeled waste container. Do not pour down the drain. |
| Empty Containers | - Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling. |
Always follow your institution's specific guidelines for chemical waste disposal. If you have any doubts, contact your institution's Environmental Health and Safety (EHS) office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
